Gypsogenic acid
Description
This compound has been reported in Silene firma, Psammosilene tunicoides, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-25(2)13-15-30(24(34)35)16-14-27(4)18(19(30)17-25)7-8-20-26(3)11-10-22(31)29(6,23(32)33)21(26)9-12-28(20,27)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35)/t19-,20+,21+,22-,26+,27+,28+,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIBKVQNJKUVCE-JUENUIDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5143-05-5 | |
| Record name | Gypsogenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5143-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Gypsogenic Acid: A Technical Guide to Natural Sources and Isolation Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypsogenic acid is a pentacyclic triterpenoid, specifically an oleanane-type sapogenin, that has garnered interest in the scientific community for its diverse pharmacological potential. As an aglycone, it primarily occurs in nature in the form of saponins, where it is glycosidically linked to one or more sugar chains. These saponins are widely distributed in various plant species. The biological activities attributed to this compound and its derivatives, including cytotoxic and anti-inflammatory effects, make it a compound of interest for drug discovery and development.[1] This guide provides a comprehensive overview of the primary natural sources of this compound and details the technical protocols for its extraction, isolation, and purification.
Natural Sources of this compound
This compound and its corresponding saponins are predominantly found in plants belonging to the Caryophyllaceae family. The genus Gypsophila is a particularly rich source.[2][3] Other notable genera include Saponaria and Dianthus.[4][5][6] The concentration of these compounds can vary significantly between species, plant parts (roots, leaves, stems), and environmental conditions. The roots are often the primary site of accumulation for these saponins.[1][4][5]
Quantitative Analysis of this compound Precursors
Direct quantification of free this compound in plants is uncommon due to its occurrence as glycosides (saponins). Quantitative data typically refers to the saponin content, from which this compound can be liberated via hydrolysis.
| Plant Species | Plant Part | Compound Analyzed | Concentration (% Dry Weight) | Analytical Method | Reference |
| Gypsophila species | Roots | Gypsogenin 3-O-glucuronide* | 0.52 – 1.13% | RP-HPLC | [4] |
| Gypsophila perfoliata | Not Specified | Total Saponins | 15 - 19% | Not Specified | [2] |
Note: Gypsogenin is a closely related precursor that can be transformed into this compound during hydrolysis.[7] The data for gypsogenin 3-O-glucuronide provides a strong indication of the potential yield of related aglycones from these sources.
Isolation and Purification Methodologies
The isolation of this compound is a multi-step process that begins with the extraction of crude saponins from plant material, followed by hydrolysis to cleave the sugar moieties, and subsequent chromatographic purification of the target aglycone.
General Experimental Workflow
The overall process for isolating this compound from a plant source involves several key stages, from initial preparation of the plant material to the final purification of the compound.
Caption: General workflow for the isolation of this compound from plant sources.
Detailed Experimental Protocols
Protocol 1: Isolation from Gypsophila trichotoma Roots
This protocol is adapted from methodologies described for the isolation of triterpenoids from Gypsophila species.[1][8][9]
-
Preparation and Extraction:
-
Air-dried and powdered roots of G. trichotoma (e.g., 740 g) are exhaustively extracted with 80% methanol at room temperature or under reflux.[1] The traditional solvent extraction method remains the most widely used for triterpenoid saponins.[10]
-
The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning and Saponin Enrichment:
-
The crude extract is suspended in water and partitioned successively with dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH).[8]
-
The n-butanol fraction, which is enriched with saponins, is retained and evaporated to dryness.
-
-
Column Chromatography (Pre-hydrolysis):
-
The n-butanol residue is subjected to column chromatography on a Diaion HP-20 resin.[8]
-
The column is eluted with a gradient of water and methanol (from 100% H₂O to 100% MeOH). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Acid Hydrolysis:
-
Saponin-rich fractions are combined and hydrolyzed with an acid (e.g., 2M HCl or H₂SO₄) by heating under reflux for several hours. This step cleaves the glycosidic bonds to release the free aglycone (this compound).
-
After cooling, the reaction mixture is neutralized and extracted with a non-polar solvent like ethyl acetate to recover the crude aglycone mixture.
-
-
Final Purification:
-
The crude aglycone extract is further purified using flash chromatography on a silica gel column.[8]
-
A typical mobile phase for silica gel chromatography is a mixture of dichloromethane, methanol, and water (e.g., 18:11:1 v/v/v).[8]
-
Fractions containing the compound of interest are combined, and the solvent is evaporated. Purity is confirmed by High-Performance Liquid Chromatography (HPLC) and structural elucidation is performed using spectroscopic methods (NMR, MS).[8]
-
Protocol 2: General Method for Triterpenoid Saponin Extraction
This protocol outlines a general approach that can be adapted for various plant materials.[10][11][12]
-
Defatting: The powdered plant material is first defatted by extraction with a non-polar solvent like petroleum ether or hexane in a Soxhlet apparatus. This removes lipids and other non-polar compounds that can interfere with subsequent steps.[11]
-
Extraction:
-
The defatted plant material is then extracted with an alcohol, typically methanol or ethanol, or an alcohol-water mixture.[10][12]
-
Ultrasonic-assisted extraction (UAE) can be employed to improve efficiency, using optimized conditions for solvent-to-material ratio, time, and temperature.[12][13] For instance, optimal conditions for some saponins have been found to be an 80% ethanol solution with a solid-liquid ratio of 1:25, extracted for approximately 80-100 minutes over three cycles.[12]
-
-
Purification:
-
The crude extract is concentrated and can be purified using various chromatographic techniques.
-
Macroporous Resin Chromatography: D101 macroporous resin is effective for the initial cleanup and enrichment of saponins from the crude extract.[12]
-
Reversed-Phase Chromatography: C18 reversed-phase columns are commonly used for further purification, eluting with methanol-water or acetonitrile-water gradients.[10]
-
Silica Gel Chromatography: This is a standard technique for separating individual saponins or the final aglycones after hydrolysis.[11][12]
-
Logical Relationships and Biological Context
This compound does not exist in isolation within the plant; it is part of a biosynthetic and metabolic context. It is synthesized as a saponin and exerts its biological effects as a free aglycone.
Caption: Relationship between this compound precursors and biological effects.
While specific signaling pathways for this compound are not yet fully elucidated, studies have demonstrated its ability to inhibit the proliferation of various human tumor cell lines, including myeloid and lymphoid leukemia cells.[1][7] Its activity is concentration-dependent, and it has also been reported to possess anti-hepatotoxic properties.[1] Further research is needed to uncover the precise molecular mechanisms and signaling cascades, such as the NF-κB or MAPK pathways often implicated with other triterpenoids, through which this compound exerts its therapeutic effects.[14][15]
References
- 1. Cytotoxicity of this compound isolated from Gypsophila trichotoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An updated overview of Gypsophila species: Phytochemical and pharmacological investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative quillaic acid and gypsogenin saponins from Saponaria officinalis L. roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN103690587A - Preparation method of triterpenoid saponin component - Google Patents [patents.google.com]
- 11. iomcworld.com [iomcworld.com]
- 12. Study on the Optimization of an Extraction Process of Two Triterpenoid Saponins in the Root of Rosa laevigata Michx. and Their Protective Effect on Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biozoojournals.ro [biozoojournals.ro]
- 14. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ursolic Acid, a Natural Nutraceutical Agent, Targets Caspase3 and Alleviates Inflammation-Associated Downstream Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of a Triterpenoid: A Technical Guide to the Biosynthesis of Gypsogenic Acid in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gypsogenic acid, a pentacyclic triterpenoid saponin, has garnered significant interest within the scientific and pharmaceutical communities due to its diverse pharmacological activities. Understanding its biosynthesis in plants is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the enzymatic players, their mechanisms, and the underlying genetic framework. It consolidates available quantitative data, presents detailed experimental protocols for key research methodologies, and utilizes pathway and workflow diagrams to offer a clear and comprehensive overview for researchers in phytochemistry, drug discovery, and plant biotechnology.
Introduction
Triterpenoids are a vast and structurally diverse class of natural products derived from the 30-carbon precursor 2,3-oxidosqualene. Among these, the oleanane-type triterpenoid saponin, this compound, stands out for its wide-ranging biological properties, including anti-inflammatory, anticancer, and antiviral activities. Found in a variety of plant species, particularly within the Caryophyllaceae and Fabaceae families, the biosynthesis of this compound involves a multi-step enzymatic cascade. This pathway begins with the cyclization of 2,3-oxidosqualene and proceeds through a series of oxidative and glycosidic modifications. A thorough understanding of this intricate pathway is essential for the targeted production of this compound and its derivatives for therapeutic applications.
The Biosynthetic Pathway of this compound
The formation of this compound is a specialized branch of the well-established triterpenoid biosynthetic pathway. It can be broadly divided into three key stages: the formation of the pentacyclic backbone, a series of oxidative modifications, and subsequent glycosylation.
Upstream Pathway: From Isoprenoid Precursors to β-Amyrin
The journey to this compound begins with the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, these are synthesized via two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[1][2] Triterpenoid biosynthesis primarily utilizes the MVA pathway.[1] A series of enzymatic steps leads to the formation of the linear 30-carbon molecule, 2,3-oxidosqualene.
The first committed step in oleanane-type triterpenoid biosynthesis is the cyclization of 2,3-oxidosqualene to β-amyrin, catalyzed by the enzyme β-amyrin synthase (bAS) , an oxidosqualene cyclase (OSC).[3][4]
The Oxidative Cascade: From β-Amyrin to this compound
Following the formation of the β-amyrin backbone, a series of oxidative reactions occur, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for the stepwise functionalization of the triterpenoid skeleton.
The conversion of β-amyrin to this compound proceeds through several key intermediates:
-
β-Amyrin to Oleanolic Acid: The C-28 methyl group of β-amyrin is oxidized to a carboxylic acid to form oleanolic acid. This transformation is catalyzed by a β-amyrin C-28 oxidase , an enzyme belonging to the CYP716A subfamily.[5][6] For instance, CYP716A52v2 in Panax ginseng has been characterized as a β-amyrin 28-oxidase.[6]
-
Oleanolic Acid to Hederagenin: The next step involves the hydroxylation of oleanolic acid at the C-23 position to yield hederagenin. This reaction is catalyzed by a member of the CYP72A subfamily.
-
Hederagenin to this compound: The final oxidation step is the conversion of the C-23 hydroxymethyl group of hederagenin to a carboxylic acid, forming this compound. The enzyme CYP72A68v2 from the model legume Medicago truncatula has been functionally characterized to catalyze the conversion of oleanolic acid to this compound, likely proceeding through a hederagenin intermediate.
Glycosylation: The Final Diversification
The final step in the biosynthesis of many bioactive saponins is the attachment of sugar moieties to the aglycone, a process known as glycosylation. This is catalyzed by UDP-dependent glycosyltransferases (UGTs) . These enzymes transfer a sugar residue, typically from a UDP-sugar donor, to a specific position on the aglycone.
In the context of this compound, UGT74M1 from Saponaria vaccaria has been identified as a triterpene carboxylic acid glucosyltransferase.[1] This enzyme catalyzes the formation of an ester linkage between glucose and the C-28 carboxyl group of this compound. This glycosylation step is crucial as it can significantly impact the solubility, stability, and biological activity of the final saponin.
Quantitative Data
The accumulation of this compound and its precursors can vary significantly between plant species and even different tissues within the same plant. While comprehensive quantitative data for every intermediate is not always available, this section summarizes reported values to provide a quantitative perspective on this biosynthetic pathway.
Table 1: Enzyme Kinetic Parameters for UGT74M1 from Saponaria vaccaria
| Substrate | Apparent Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) |
| This compound | 100 (estimate) | 0.8 | 8,000 |
| 16-Hydroxythis compound | 20 | 1.0 | 50,000 |
| Gypsogenin | 30 | 0.3 | 10,000 |
| Quillaic Acid | 25 | 0.2 | 8,000 |
Note: The kinetic constants for this compound are estimates due to solubility limitations.
Table 2: Saponin Content in Medicago truncatula
| Saponin Class | Tissue Predominance | Relative Abundance | Reference |
| Hederagenin Glycosides | Roots | High | |
| Bayogenin Glycosides | Roots | High | |
| Zanhic Acid Glycosides | Aerial Tissues | High | |
| Medicagenic Acid Glycosides | Both Aerial and Root Tissues | Moderate | |
| Soyasaponin B Glycosides | Roots | Moderate |
Note: This table provides a qualitative and relative overview of saponin distribution. Absolute concentrations can vary depending on the ecotype and environmental conditions.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. This section provides detailed methodologies for key experiments.
Heterologous Expression and Characterization of Cytochrome P450 Enzymes
The functional characterization of CYPs involved in this compound biosynthesis is typically achieved through heterologous expression in microbial systems, such as Saccharomyces cerevisiae or Escherichia coli.
Objective: To express a candidate CYP gene (e.g., CYP72A68v2) and functionally characterize its enzymatic activity.
Materials:
-
S. cerevisiae expression vector (e.g., pESC-URA)
-
Competent S. cerevisiae cells (e.g., WAT11 strain)
-
Yeast transformation kit
-
Selective yeast growth media (e.g., SC-Ura)
-
Substrate (e.g., oleanolic acid)
-
Microsome isolation buffer
-
NADPH
-
GC-MS or LC-MS for product analysis
Protocol:
-
Gene Cloning: The full-length coding sequence of the candidate CYP gene is amplified by PCR and cloned into the yeast expression vector.
-
Yeast Transformation: The recombinant plasmid is transformed into competent S. cerevisiae cells using a standard lithium acetate method.
-
Expression: Transformed yeast cells are grown in selective media to an OD600 of 0.8-1.0. Gene expression is induced by transferring the cells to an induction medium containing galactose and the substrate (e.g., 20 µM oleanolic acid). The culture is incubated for 48-72 hours at 28-30°C with shaking.
-
Microsome Isolation: Yeast cells are harvested by centrifugation, washed, and resuspended in microsome isolation buffer. The cells are lysed using glass beads, and the cell debris is removed by centrifugation. The supernatant is then ultracentrifuged to pellet the microsomal fraction.
-
In Vitro Enzyme Assay: The microsomal pellet is resuspended in a reaction buffer containing the substrate and NADPH. The reaction is incubated at 30°C for 1-2 hours and then stopped by the addition of an organic solvent (e.g., ethyl acetate).
-
Product Analysis: The organic phase is collected, dried, and derivatized (e.g., by silylation) for analysis by GC-MS or redissolved in a suitable solvent for LC-MS analysis to identify the reaction products by comparing their retention times and mass spectra with authentic standards.
Quantitative Analysis of this compound and its Glycosides by HPLC-MS
Accurate quantification of this compound and its derivatives in plant tissues is crucial for understanding their accumulation patterns and for quality control of herbal products.
Objective: To extract and quantify this compound and its glycosides from plant material.
Materials:
-
Lyophilized and ground plant tissue
-
80% Methanol
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole)
-
C18 reversed-phase column
-
Mobile phase: Acetonitrile and water (both with 0.1% formic acid)
-
Authentic standards of this compound and its glycosides
Protocol:
-
Extraction: A known weight of the powdered plant material is extracted with 80% methanol using sonication or shaking for a defined period. The extract is then centrifuged, and the supernatant is collected.
-
Solid Phase Extraction (SPE): The crude extract is passed through a pre-conditioned C18 SPE cartridge to remove interfering compounds. The saponins are then eluted with methanol.
-
HPLC-MS Analysis: The purified extract is analyzed by HPLC-MS. A gradient elution program is used to separate the different saponins.
-
Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water + 0.1% formic acid
-
Mobile Phase B: Acetonitrile + 0.1% formic acid
-
Gradient: A typical gradient might start with a low percentage of B, which is gradually increased to elute the more hydrophobic compounds.
-
MS Detection: The mass spectrometer is operated in negative ion mode, and data is acquired in full scan mode or by selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification.
-
-
Quantification: A calibration curve is generated using authentic standards of known concentrations. The concentration of this compound and its glycosides in the plant extract is then determined by comparing the peak areas to the calibration curve.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound is a testament to the intricate and elegant chemistry of plant secondary metabolism. While significant progress has been made in identifying the key enzymes and intermediates, several areas warrant further investigation. The precise kinetic parameters of all the enzymes in the pathway, particularly the CYPs, need to be determined to create accurate metabolic models. The regulatory mechanisms that control the expression of the biosynthetic genes are also largely unknown. A deeper understanding of these aspects will be instrumental in developing robust strategies for the metabolic engineering of this compound production in microbial or plant-based systems. This will ultimately pave the way for a sustainable and scalable supply of this valuable pharmacologically active compound.
References
- 1. Saponin biosynthesis in Saponaria vaccaria. cDNAs encoding beta-amyrin synthase and a triterpene carboxylic acid glucosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Heterologous protein expression in E. coli [protocols.io]
- 4. escholarship.org [escholarship.org]
- 5. Saponin Biosynthesis in Saponaria vaccaria. cDNAs Encoding β-Amyrin Synthase and a Triterpene Carboxylic Acid Glucosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plantarchives.org [plantarchives.org]
"physical and chemical properties of gypsogenic acid"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gypsogenic acid, a pentacyclic triterpenoid derivative of oleanolic acid, is a naturally occurring compound found in various plant species, notably within the Caryophyllaceae family. It is recognized for its diverse biological activities, including antibacterial, trypanocidal, and cytotoxic effects against several cancer cell lines. This technical guide provides a detailed overview of the physical and chemical properties of this compound, standardized experimental protocols for its extraction and biological evaluation, and an examination of its potential mechanism of action in inducing apoptosis. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties
This compound is a white crystalline solid. Its fundamental physical and chemical properties are summarized in the tables below, providing a foundational dataset for experimental design and computational modeling.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₆O₅ | [1][2][3] |
| Molecular Weight | 486.68 g/mol | [1][2][3] |
| CAS Number | 5143-05-5 | [1][2][3] |
| Appearance | Solid powder | [2] |
| Melting Point | >300 °C (decomposes) | [1] |
| Boiling Point | 619.2 ± 55.0 °C (Predicted) | |
| pKa | 4.48 ± 0.70 (Predicted) | [1] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Source(s) |
| DMSO | Slightly soluble | [1] |
| Methanol | Slightly soluble | [1] |
Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques. Below is a summary of the key spectroscopic data.
Table 3: Spectroscopic Data for this compound
| Technique | Key Peaks/Signals |
| ¹H-NMR (400 MHz, CD₃OD) | The spectrum shows characteristic signals for a pentacyclic triterpenoid structure. |
| ¹³C-NMR (100.6 MHz, CD₃OD) | The spectrum confirms the presence of 30 carbon atoms, including those of the olean-12-ene backbone, two carboxylic acid groups, and a hydroxyl group. |
| Mass Spectrometry (ESI-MS) | The high-resolution mass spectrum provides the exact mass, confirming the molecular formula. |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for hydroxyl (-OH), carboxylic acid (C=O and -OH), and carbon-carbon double bond (C=C) functional groups. |
Note: Detailed, tabulated NMR chemical shifts and a comprehensive list of MS fragmentation patterns and IR absorption frequencies for this compound are not consistently available in the public domain and represent a gap in the current literature.
Experimental Protocols
This section provides detailed methodologies for the extraction and isolation of this compound from plant material and a standard protocol for assessing its cytotoxic activity.
Extraction and Isolation of this compound from Gypsophila trichotoma
This protocol is adapted from a published method for the isolation of this compound.
Caption: A potential intrinsic apoptosis pathway modulated by triterpenoids.
Conclusion
This compound is a promising natural product with documented biological activities that warrant further investigation for its therapeutic potential. This guide provides a centralized resource of its known physicochemical properties and standardized protocols to facilitate ongoing and future research. Key areas for future investigation include the complete elucidation of its spectroscopic profile, a more detailed characterization of its solubility in various pharmaceutically relevant solvents, and a definitive determination of its molecular mechanism of action in inducing cancer cell death. Such studies will be crucial for the potential development of this compound and its derivatives as novel therapeutic agents.
References
The Antibacterial Potential of Gypsogenic Acid Against Oral Pathogens: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oral pathogens are the primary etiological agents of prevalent diseases such as dental caries and periodontitis. The increasing resistance of these pathogens to conventional antibiotics necessitates the exploration of novel antimicrobial compounds. Gypsogenic acid, a pentacyclic triterpenoid saponin, has emerged as a compound of interest due to its reported biological activities. This technical whitepaper provides a comprehensive overview of the current state of knowledge regarding the antibacterial activity of this compound against key oral pathogens. While direct and specific quantitative data on the minimum inhibitory concentrations (MICs) of this compound against a broad spectrum of oral bacteria remains limited in publicly accessible literature, this guide synthesizes available information on its activity, putative mechanisms of action, and relevant experimental protocols for its evaluation. Furthermore, it outlines methodologies for assessing cytotoxicity and antibiofilm potential, crucial for the development of new therapeutic agents.
Introduction to this compound and Oral Pathogens
This compound is a naturally occurring triterpenoid saponin found in various plant species. Saponins are known for their diverse pharmacological effects, including anti-inflammatory, antifungal, and antibacterial properties. The complex oral microbiome harbors a variety of microorganisms, some of which are opportunistic pathogens responsible for significant oral health issues. Key oral pathogens include:
-
Streptococcus mutans : A primary causative agent of dental caries, known for its ability to produce acids and form biofilms (plaque).
-
Streptococcus sobrinus : Another key contributor to dental caries.
-
Streptococcus mitis, Streptococcus sanguinis, Streptococcus salivarius : Often associated with the initial stages of plaque formation.
-
Enterococcus faecalis : A persistent pathogen often implicated in failed root canal treatments.
-
Porphyromonas gingivalis : A major pathogen associated with periodontitis.
The ability to inhibit the growth and biofilm formation of these pathogens is a critical attribute for any potential new oral therapeutic agent.
Antibacterial Activity of this compound: Quantitative Data
A pivotal study by Vinhólis et al. (2007) evaluated the antibacterial activity of several triterpene acids, including this compound, against a panel of oral pathogens.[1] While the study confirmed that this compound displayed activity against Streptococcus mutans, Streptococcus mitis, Streptococcus sanguinis, Streptococcus salivarius, Streptococcus sobrinus, and Enterococcus faecalis, the specific Minimum Inhibitory Concentration (MIC) values for this compound were not available in the accessed abstract.[1] The published data focused on the more potent compounds, ursolic and oleanolic acids, which exhibited MIC values ranging from 30 µg/mL to 80 µg/mL.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Oral Pathogens
| Oral Pathogen | Strain | MIC (µg/mL) | Reference |
| Streptococcus mutans | (Not Specified) | Data Not Available | (Vinhólis et al., 2007) |
| Streptococcus mitis | (Not Specified) | Data Not Available | (Vinhólis et al., 2007) |
| Streptococcus sanguinis | (Not Specified) | Data Not Available | (Vinhólis et al., 2007) |
| Streptococcus salivarius | (Not Specified) | Data Not Available | (Vinhólis et al., 2007) |
| Streptococcus sobrinus | (Not Specified) | Data Not Available | (Vinhólis et al., 2007) |
| Enterococcus faecalis | (Not Specified) | Data Not Available | (Vinhólis et al., 2007) |
| Porphyromonas gingivalis | (Not Specified) | Data Not Available |
Note: The full text of the cited study containing specific MIC values for this compound could not be accessed. Further research is required to populate this table with precise quantitative data.
Table 2: Minimum Bactericidal Concentration (MBC) of this compound Against Oral Pathogens
| Oral Pathogen | Strain | MBC (µg/mL) | Reference |
| Streptococcus mutans | (Not Specified) | Data Not Available | |
| Streptococcus mitis | (Not Specified) | Data Not Available | |
| Streptococcus sanguinis | (Not Specified) | Data Not Available | |
| Streptococcus salivarius | (Not Specified) | Data Not Available | |
| Streptococcus sobrinus | (Not Specified) | Data Not Available | |
| Enterococcus faecalis | (Not Specified) | Data Not Available | |
| Porphyromonas gingivalis | (Not Specified) | Data Not Available |
Note: MBC data for this compound against oral pathogens is not currently available in the reviewed literature.
Putative Mechanism of Antibacterial Action
While specific studies on the antibacterial mechanism of this compound are limited, the mode of action of the broader class of triterpenoid saponins is thought to involve interaction with and disruption of the bacterial cell membrane.
The proposed mechanism involves the amphipathic nature of saponins, which allows them to insert into the lipid bilayer of the bacterial cell membrane. This insertion can lead to the formation of pores or a general destabilization of the membrane, resulting in increased permeability. The loss of membrane integrity leads to the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately causing cell death.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
This compound stock solution (e.g., in DMSO)
-
Appropriate bacterial growth medium (e.g., Brain Heart Infusion broth for Streptococci)
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Positive control (bacterial suspension without test compound)
-
Negative control (broth medium only)
-
Sterile diluent (e.g., broth or saline)
-
Microplate reader
Procedure:
-
Preparation of this compound Dilutions:
-
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control.
-
-
Inoculation:
-
Prepare a bacterial suspension in sterile broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions (e.g., 5% CO₂ for some oral streptococci).
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) compared to the positive control well. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Assessment of Biofilm Inhibition using Crystal Violet Assay
This method quantifies the total biomass of a biofilm formed on a solid surface.
Materials:
-
96-well flat-bottom microtiter plates
-
This compound stock solution
-
Bacterial growth medium (e.g., TSB supplemented with 1% sucrose for S. mutans)
-
Bacterial inoculum suspension
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Add 100 µL of bacterial suspension (adjusted to ~10⁷ CFU/mL) to each well of a 96-well plate.
-
Add 100 µL of growth medium containing various sub-MIC concentrations of this compound. Include a positive control (no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow biofilm formation.
-
-
Washing:
-
Carefully aspirate the planktonic cells from each well.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
-
Staining:
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
-
Solubilization and Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
-
Cytotoxicity on Oral Cell Lines
For any compound to be considered for oral therapeutic applications, it must exhibit minimal toxicity to host cells. Cytotoxicity of this compound should be evaluated against relevant human oral cell lines.
Table 3: Cytotoxicity of this compound on Human Oral Cell Lines
| Cell Line | Cell Type | IC₅₀ (µM) | Assay | Reference |
| Human Gingival Fibroblasts (HGFs) | Fibroblast | Data Not Available | ||
| Human Oral Keratinocytes (HOKs) | Keratinocyte | Data Not Available |
Note: Specific cytotoxicity data for this compound on primary human oral cell lines was not found in the reviewed literature. Existing data primarily focuses on various cancer cell lines.
Protocol for MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human Gingival Fibroblasts or Oral Keratinocytes
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the highest concentration used) and an untreated control.
-
Incubate for 24 or 48 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Quantification:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined from a dose-response curve.
-
Signaling Pathways and Future Directions
Currently, there is a lack of information regarding the specific signaling pathways in oral pathogens that are affected by this compound. Future research should focus on elucidating the precise molecular targets of this compound. Transcriptomic and proteomic analyses of treated bacteria could reveal changes in gene and protein expression related to cell wall synthesis, membrane transport, acid tolerance mechanisms, and biofilm formation pathways. Understanding these mechanisms is crucial for the rational design of more potent derivatives and for predicting potential resistance mechanisms.
Conclusion
This compound has demonstrated antibacterial activity against a range of oral pathogens, indicating its potential as a lead compound for the development of new oral care agents. However, a significant gap exists in the literature regarding specific quantitative data (MIC/MBC values) and a detailed understanding of its mechanism of action and cytotoxicity profile on oral cells. The experimental protocols outlined in this whitepaper provide a framework for researchers to systematically evaluate this compound and its derivatives. Further in-depth studies are warranted to fully characterize its antibacterial efficacy, safety, and therapeutic potential for the prevention and treatment of oral infectious diseases.
References
In-Depth Technical Guide: Trypanocidal Effects of Gypsogenic Acid on Trypanosoma cruzi
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the trypanocidal effects of gypsogenic acid against Trypanosoma cruzi, the etiological agent of Chagas disease. This document synthesizes available data on its efficacy, details relevant experimental protocols, and explores potential mechanisms of action through logical relationships and workflows.
Executive Summary
This compound, a pentacyclic triterpene acid, has demonstrated notable in vitro activity against the trypomastigote form of Trypanosoma cruzi. Research has identified this compound as a potential candidate for further investigation in the development of new therapeutic agents for Chagas disease. This guide consolidates the key findings, presents quantitative data in a structured format, and provides detailed methodologies to aid in the replication and expansion of this research.
Quantitative Data on Trypanocidal Activity
The primary quantitative data available for the trypanocidal activity of this compound comes from in vitro assays against the bloodstream trypomastigote form of T. cruzi. The key findings are summarized in the table below.
| Compound | Parasite Stage | Assay | IC50 (µM) | IC50 (µg/mL) | Reference |
| This compound | Trypomastigote | Lysis in mouse blood | 56.6 | 27.5 | |
| Ursolic Acid | Trypomastigote | Lysis in mouse blood | 30.0 | 13.7 | |
| Oleanolic Acid | Trypomastigote | Lysis in mouse blood | 48.1 | 22.0 | |
| Benznidazole | Trypomastigote | Lysis in mouse blood | 38.0 | 9.9 |
Table 1: In Vitro Trypanocidal Activity of this compound and Reference Compounds against Trypanosoma cruzi Trypomastigotes.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature reporting the trypanocidal activity of this compound.
Isolation of this compound
The isolation of this compound has been reported from the plant species Miconia stenostachya. A generalized workflow for its extraction and purification is as follows:
Caption: General workflow for the isolation of this compound.
In Vitro Trypanocidal Assay against Trypomastigotes
This protocol details the methodology used to determine the 50% inhibitory concentration (IC50) of this compound against bloodstream trypomastigotes of T. cruzi.
3.2.1 Parasite Strain and Maintenance:
-
Parasite: Trypanosoma cruzi Y strain.
-
Maintenance: Maintained in albino mice.
3.2.2 Preparation of Trypomastigotes:
-
Blood is collected from infected mice at the peak of parasitemia via heart puncture.
-
The collected blood is heparinized to prevent coagulation.
-
Trypomastigotes are isolated from the blood by differential centrifugation.
-
The concentration of parasites is adjusted to 1 x 10^7 trypomastigotes/mL in RPMI-1640 medium.
3.2.3 Assay Procedure:
-
This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Serial dilutions of the stock solution are prepared in RPMI-1640 medium. The final DMSO concentration should not exceed a level that is non-toxic to the parasites.
-
In a 96-well microplate, 100 µL of the parasite suspension (1 x 10^7 trypomastigotes/mL) is added to 100 µL of the various concentrations of this compound.
-
The plate is incubated at 37°C in a 5% CO2 atmosphere for 24 hours.
-
After incubation, the number of live trypomastigotes is determined by counting in a Neubauer chamber under a light microscope.
-
The percentage of parasite lysis is calculated relative to the untreated control.
-
The IC50 value is determined by linear regression analysis of the dose-response curve.
Caption: Workflow for the in vitro trypomastigote lysis assay.
Putative Mechanism of Action and Signaling Pathways
The precise molecular mechanism by which this compound exerts its trypanocidal effect on T. cruzi has not been elucidated in the available literature. However, based on the known biological activities of triterpenoid saponins and the lytic effect observed, a potential mechanism can be inferred.
Many saponins are known to interact with cell membranes, particularly with sterols, leading to pore formation and increased membrane permeability, ultimately causing cell lysis. T. cruzi has a unique sterol composition in its membrane, which is a known target for some antifungal and antiparasitic drugs. It is plausible that this compound interacts with the parasite's cell membrane, disrupting its integrity and leading to the observed lytic effect.
The following diagram illustrates a hypothetical signaling pathway leading to parasite lysis induced by this compound.
Caption: Hypothetical mechanism of this compound-induced lysis of T. cruzi.
Future Directions and Research Perspectives
The initial findings on the trypanocidal activity of this compound are promising, but further research is required to fully assess its potential as a therapeutic agent. Key areas for future investigation include:
-
Activity against other parasite stages: Evaluating the efficacy of this compound against the intracellular amastigote and the epimastigote forms of T. cruzi is crucial to determine its potential to clear infections.
-
In vivo efficacy and toxicity: Preclinical studies in animal models of Chagas disease are necessary to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Mechanism of action studies: Elucidating the precise molecular target and signaling pathways affected by this compound will be vital for understanding its mode of action and for potential lead optimization.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of this compound derivatives could lead to the identification of compounds with improved potency and selectivity.
Conclusion
This compound has demonstrated significant lytic activity against the trypomastigote form of Trypanosoma cruzi in vitro. This technical guide has provided the available quantitative data and detailed experimental protocols to facilitate further research in this area. While the exact mechanism of action remains to be fully elucidated, membrane disruption is a plausible hypothesis. The findings presented herein warrant further investigation into the potential of this compound as a lead compound for the development of novel therapies for Chagas disease.
A Technical Guide to the Cytotoxic and Anti-proliferative Effects of Gypsogenic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytotoxic and anti-proliferative properties of gypsogenic acid, a pentacyclic triterpenoid. The document collates quantitative data from multiple studies, details relevant experimental protocols, and visualizes key biological processes and workflows to support further research and development in oncology.
Data Presentation: In Vitro Cytotoxicity
This compound has been evaluated for its cytotoxic and anti-proliferative activity against a panel of human cancer cell lines. The compound generally exhibits moderate to weak activity, with its efficacy varying significantly depending on the cell line. Several studies have reported its half-maximal inhibitory concentration (IC₅₀), and the data are summarized below. It is noteworthy that some discrepancies in IC₅₀ values exist in the literature for the same cell lines, which may be attributable to variations in experimental conditions.[1][2]
| Cell Line | Cancer Type | Reported IC₅₀ (µM) | Source(s) |
| Leukemia | |||
| BV-173 | B-cell precursor leukemia | 41.4 | [1][2][3] |
| HL-60 | Acute myeloid leukemia | 61.1 | [1][2][3] |
| >100 | [1][2] | ||
| SKW-3 | T-cell leukemia | 79.1 - 81.5 | [1][2][3] |
| K-562 | Chronic myeloid leukemia | 227.6 | [1][2][3] |
| >100 | [1][2] | ||
| LAMA-84 | Chronic myeloid leukemia | 100 - 125 | [3] |
| HL-60/Dox | Doxorubicin-resistant AML | 100 - 125 | [3] |
| Solid Tumors | |||
| MCF-7 | Breast adenocarcinoma | 26.8 | [1][2] |
| A549 | Lung carcinoma | 23.7 (3-acetyl derivative) | [2][4] |
| EJ | Bladder carcinoma | 100 - 125 | [3] |
Experimental Protocols
The evaluation of this compound's cytotoxic effects predominantly relies on cell viability assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dye reduction assay being a standard method.
Isolation and Purification of this compound
This compound is typically isolated from plant sources, such as the roots of Gypsophila trichotoma.[3] A general workflow involves:
-
Extraction: Air-dried and powdered plant material is subjected to extraction, often starting with aqueous solutions to isolate water-soluble saponins, followed by extraction with solvents like n-BuOH.[5]
-
Acid Hydrolysis: The crude saponin mixture undergoes acid hydrolysis (e.g., with 10% HCl) to cleave sugar moieties and yield the sapogenin, this compound.[2]
-
Chromatography: The resulting residue is purified using a series of column chromatography techniques, such as Diaion HP-20 and silica gel chromatography, to yield pure this compound.[3][5]
-
Structure Elucidation: The final structure is confirmed using spectral methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
Cell Culture and Maintenance
Human tumor cell lines are maintained in appropriate culture media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are cultured in a humidified atmosphere at 37°C with 5% CO₂ and are kept in the logarithmic growth phase for experiments.[3] For studies involving multidrug-resistant cell lines like HL-60/Dox, a low concentration of the relevant drug (e.g., doxorubicin) is maintained in the culture medium to preserve the resistance phenotype, though it is removed shortly before cytotoxicity testing to prevent synergistic effects.[3]
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a specific density (e.g., 1 x 10⁵ cells/mL) and allowed to adhere overnight.[3]
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically in a serial dilution) for a defined period, commonly 72 hours.[3]
-
MTT Incubation: After the treatment period, an MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as a solution of 5% formic acid in 2-propanol.[3]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 550 nm.[3]
-
Data Analysis: The cell survival fraction is calculated relative to untreated control cells. The IC₅₀ value is then determined from the dose-response curve.[3]
Mechanisms of Action
While the precise molecular mechanisms of this compound are not fully elucidated, research on its parent compound, gypsogenin, and various synthetic derivatives provides insight into potential pathways. The primary effects observed are the induction of apoptosis and cell cycle arrest, with some derivatives also causing direct cell membrane damage.[2][6]
Induction of Apoptosis
Studies on gypsogenin, which differs from this compound only by having an aldehyde group instead of a carboxylic acid at the C-4 position, suggest a role in modulating the intrinsic apoptosis pathway.[1][2] This pathway is controlled by the Bcl-2 family of proteins. Gypsogenin has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis. Although not directly confirmed for this compound, this represents a highly probable mechanism of action.
References
- 1. preprints.org [preprints.org]
- 2. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of this compound isolated from Gypsophila trichotoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gypsogenin Fighting for A Position in The Pentacyclic Triter-penes Game of Thrones on Anti-Cancer Therapy: A Critical Review[v1] | Preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of gypsogenin and this compound derivatives with antitumor activity by damaging cell membranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
"mechanism of action of gypsogenic acid in cancer cells"
An In-depth Technical Guide on the Mechanism of Action of Gypsogenic Acid in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a pentacyclic triterpenoid saponin, has emerged as a compound of interest in oncological research due to its demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound in cancer cells. It delves into the molecular pathways modulated by this compound, leading to the induction of apoptosis and cell cycle arrest. This document synthesizes quantitative data on its cytotoxic potency, details the experimental protocols used for its evaluation, and provides visual representations of the key signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Introduction
Pentacyclic triterpenoids are a class of natural compounds that have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] this compound, a derivative of gypsogenin, is a member of this family and has been the subject of studies investigating its potential as a chemotherapeutic agent.[2] While its parent compound, gypsogenin, has been more extensively studied, research has indicated that this compound and its synthetic derivatives also possess notable anti-proliferative effects against a range of cancer cell lines.[2][3] This guide aims to consolidate the existing knowledge on the mechanisms through which this compound exerts its anticancer effects.
Cytotoxic Activity of this compound
The primary anticancer effect of this compound is its ability to inhibit the proliferation of cancer cells. This cytotoxicity has been quantified across various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for its potency.
Quantitative Data: IC50 Values
The following table summarizes the reported IC50 values of this compound and its derivatives against several cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference(s) |
| A549 | Lung Cancer | 3-acetyl this compound | 23.7 | [2][4] |
| A549 | Lung Cancer | This compound bisamidation product (22) | 2.0 | [2] |
| A549 | Lung Cancer | This compound mono-amide (20) | 2.5 | [2] |
| A549 | Lung Cancer | This compound mono-amide (23) | 2.8 | [2] |
| K562 | Chronic Myeloid Leukemia | This compound | >100 / 227.6 | [2][3][5] |
| HL-60 | Acute Myeloid Leukemia | This compound | >100 / 61.1 | [2][3][5] |
| SKW-3 | Lymphoid Leukemia | This compound | 79.1 | [2] |
| BV-173 | Lymphoid Leukemia | This compound | 41.4 | [2] |
| MCF-7 | Breast Cancer | This compound | 26.8 | [2][3] |
Mechanism of Action
The anticancer activity of this compound is attributed to several interconnected mechanisms, primarily the induction of apoptosis and disruption of the cell cycle. Some derivatives have also been shown to damage the cell membrane.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound and its parent compound, gypsogenin, have been shown to modulate key proteins in the apoptotic pathway. The mechanism involves altering the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, treatment with these compounds leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2][4][6] This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.
Caption: this compound induces apoptosis by modulating Bcl-2 family proteins.
Cell Cycle Arrest
Some derivatives of this compound have been observed to induce cell cycle arrest in cancer cells.[2] By halting the progression of the cell cycle, these compounds prevent cancer cells from dividing and proliferating. This effect is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs), key regulators of the cell cycle. While the precise molecular targets of this compound in the cell cycle machinery are still under investigation, its ability to cause cell cycle arrest contributes significantly to its overall anti-proliferative effect.
Cell Membrane Damage
Certain synthetic derivatives of this compound have been found to exert their cytotoxic effects by directly damaging the cell membrane.[7] This leads to an increase in membrane permeability and the subsequent outflow of intracellular components, such as nucleic acids, ultimately causing cell death.[2][7]
Key Signaling Pathways
The anticancer effects of this compound and its related compounds are mediated through the modulation of specific signaling pathways. The parent compound, gypsogenin, has been shown to downregulate vascular endothelial growth factor (VEGF), a key signaling protein involved in angiogenesis, the formation of new blood vessels that tumors need to grow.[2][4][6] By inhibiting tumor angiogenesis, gypsogenin can restrict tumor growth and metastasis.[4][6]
Caption: Gypsogenin, a related triterpenoid, inhibits tumor angiogenesis via VEGF downregulation.
Experimental Protocols
The investigation of the mechanism of action of this compound relies on a variety of standard in vitro assays. Below are detailed methodologies for some of the key experiments.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or its derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours). A control group with no treatment is also included.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protein Expression Analysis (Western Blot)
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Protein Extraction: Cancer cells are treated with this compound for a specified time. The cells are then lysed using a suitable lysis buffer to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, or cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected by exposing the membrane to X-ray film or using a digital imaging system.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is a technology that is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser.
Protocol:
-
Cell Treatment and Harvesting: Cancer cells are treated with this compound for a specified time. Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).
-
Cell Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase A.
-
Flow Cytometric Analysis: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using specialized software.
Conclusion
This compound demonstrates significant potential as an anticancer agent, primarily through the induction of apoptosis and cell cycle arrest. Its ability to modulate key regulatory proteins in these pathways, such as the Bcl-2 family, highlights its therapeutic promise. Furthermore, the capacity of its parent compound, gypsogenin, to interfere with angiogenesis signaling pathways suggests a multi-faceted approach to cancer treatment. While further research is required to fully elucidate the intricate molecular mechanisms and to evaluate the in vivo efficacy and safety of this compound and its derivatives, the existing data provides a strong rationale for its continued investigation in the development of novel cancer therapies. The detailed protocols provided in this guide offer a framework for researchers to further explore the anticancer properties of this promising natural compound.
References
- 1. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gypsogenin Fighting for A Position in The Pentacyclic Triter-penes Game of Thrones on Anti-Cancer Therapy: A Critical Review[v1] | Preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of gypsogenin and this compound derivatives with antitumor activity by damaging cell membranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Gypsogenic Acid: A Comprehensive Technical Guide to its Pharmacological Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gypsogenic acid, a pentacyclic triterpenoid saponin, has emerged as a compound of significant interest in pharmacological research. Possessing a diverse range of biological activities, it demonstrates notable potential for therapeutic applications. This technical guide provides an in-depth overview of the current scientific understanding of this compound, with a focus on its anticancer, anti-inflammatory, antibacterial, and trypanocidal properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of implicated signaling pathways are presented to facilitate further research and development in this promising area.
Introduction
This compound is a naturally occurring triterpenoid found in various plant species, including those of the Gypsophila genus.[1] Triterpenoids are a large and structurally diverse class of natural products known for their wide array of pharmacological activities. This compound, in particular, has garnered attention for its cytotoxic effects against various cancer cell lines and its potential to modulate key cellular signaling pathways involved in tumorigenesis and inflammation. This guide aims to consolidate the existing research on this compound to serve as a comprehensive resource for the scientific community.
Pharmacological Properties
Anticancer Activity
This compound has demonstrated cytotoxic and antiproliferative effects against a range of human cancer cell lines. Its efficacy varies depending on the cell line, with some showing moderate sensitivity.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| BV-173 | B-cell precursor leukemia | 41.4 | [1] |
| HL-60 | Acute promyelocytic leukemia | 61.1 | [1] |
| SKW-3 | T-cell leukemia | 81.5 | [1] |
| K-562 | Chronic myelogenous leukemia | 227.6 | [1] |
| LAMA-84 | Chronic myelogenous leukemia | ~100-125 | [1] |
| EJ | Bladder carcinoma | ~100-125 | [1] |
| HL-60/Dox (Doxorubicin-resistant) | Acute promyelocytic leukemia | ~100-125 | [1] |
Anti-inflammatory Activity
While less extensively studied than its anticancer effects, this compound is recognized as a triterpenoid with potential anti-inflammatory properties, a characteristic common to this class of compounds. Further research is needed to fully elucidate its mechanisms of action in inflammation.
Antibacterial Activity
This compound has been shown to possess antibacterial properties, particularly against Gram-positive cariogenic bacteria.
Data Presentation: Antibacterial Activity of this compound
| Bacterial Strains | Activity Metric | Value (µg/mL) | Citation(s) |
| Gram-positive cariogenic bacteria | MIC | 50-200 |
Trypanocidal Activity
Research has indicated that this compound is active against the bloodstream trypomastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease.[1]
Data Presentation: Trypanocidal Activity of this compound
| Organism | Activity Metric | Value (µM) | Citation(s) |
| Trypanosoma cruzi | IC50 | 56.6 |
Mechanisms of Action & Signaling Pathways
This compound exerts its biological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.
Induction of Apoptosis: The Bax/Bcl-2 Pathway
A primary mechanism of the anticancer activity of this compound is the induction of apoptosis. This is achieved, in part, by modulating the expression of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. This compound has been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in programmed cell death.[2]
Inhibition of Angiogenesis: The VEGF Signaling Pathway
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key driver of angiogenesis. While direct inhibition of VEGF by this compound has not been definitively established, many triterpenoids are known to interfere with this pathway. It is hypothesized that this compound may inhibit the phosphorylation of VEGF Receptor 2 (VEGFR2), thereby blocking downstream signaling cascades, including the activation of ERK, AKT, and p38, which are crucial for endothelial cell proliferation, migration, and tube formation.[3][4]
Modulation of Inflammatory Responses: The NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and is also implicated in cancer development and progression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Triterpenoids are known to inhibit the activation of the NF-κB pathway. It is plausible that this compound exerts its anti-inflammatory effects by preventing the degradation of IκBα, thereby blocking NF-κB nuclear translocation and the subsequent expression of inflammatory mediators.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's pharmacological properties. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.
Cytotoxicity Assessment: MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.
Materials:
-
This compound stock solution (in DMSO or other suitable solvent)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.
In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
Materials:
-
This compound stock solution
-
Bovine serum albumin (BSA) solution (1%)
-
Phosphate-buffered saline (PBS, pH 6.4)
-
Diclofenac sodium (standard anti-inflammatory drug)
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In separate tubes, prepare reaction mixtures containing 0.2 mL of BSA solution and 2.8 mL of PBS.
-
Compound Addition: Add 2 mL of various concentrations of this compound (dissolved in a suitable solvent and diluted with PBS) to the respective tubes. Prepare a positive control with diclofenac sodium and a negative control with the vehicle solvent.
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce denaturation by incubating the tubes in a water bath at 70°C for 5 minutes.
-
Cooling: Cool the tubes to room temperature.
-
Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.
Conclusion and Future Directions
This compound is a promising natural product with a multifaceted pharmacological profile. Its demonstrated anticancer activity, coupled with potential anti-inflammatory, antibacterial, and trypanocidal properties, warrants further investigation. Future research should focus on:
-
In vivo efficacy and toxicity studies: To translate the in vitro findings into potential clinical applications, comprehensive animal studies are essential to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.
-
Mechanism of action elucidation: A deeper understanding of the specific molecular targets and the intricate details of its interactions with signaling pathways will be crucial for rational drug design and optimization.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of this compound derivatives could lead to the identification of analogs with improved potency, selectivity, and pharmacokinetic properties.
The information compiled in this technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of harnessing the therapeutic potential of this compound for the treatment of human diseases.
References
- 1. Cytotoxicity of this compound isolated from Gypsophila trichotoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorogenic acid induces 4T1 breast cancer tumor's apoptosis via p53, Bax, Bcl-2, and caspase-3 signaling pathways in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gambogic acid inhibits angiogenesis through suppressing vascular endothelial growth factor-induced tyrosine phosphorylation of KDR/Flk-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
"literature review on the biological activities of gypsogenic acid"
An In-depth Technical Guide on the Biological Activities of Gypsogenic Acid
Introduction
This compound is a pentacyclic triterpenoid sapogenin, a class of natural products known for a wide array of pharmacological effects.[1] It is structurally related to other well-studied triterpenes like oleanolic acid and ursolic acid.[2][3] Primarily isolated from plants of the Gypsophila genus, this compound has garnered interest within the scientific community for its potential therapeutic applications, most notably its cytotoxic effects against various cancer cell lines.[4][5] This document provides a comprehensive review of the current scientific literature on the biological activities of this compound, with a focus on its anticancer properties. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed overview of quantitative data, experimental methodologies, and potential mechanisms of action.
Anticancer and Cytotoxic Activity
The primary focus of research into this compound has been its ability to inhibit the proliferation of malignant cells.[4] Studies have demonstrated a range of cytotoxic activities against several human tumor cell lines, with efficacy varying depending on the cell type.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of this compound is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the proliferation of 50% of the cell population. The IC50 values for this compound against various human cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| BV-173 | Lymphoid Leukemia | 41.4 | [2][6] |
| HL-60 | Acute Myeloid Leukemia | 61.1 | [2][4][6] |
| SKW-3 | Lymphoid Leukemia | 79.1 - 81.5 | [2][4][6] |
| LAMA-84 | Myeloid Leukemia | ~100 - 125 | [4][5] |
| EJ | Bladder Carcinoma | ~100 - 125 | [4][5] |
| K-562 | Chronic Myeloid Leukemia | >100 or 227.6 | [2][4][6] |
| MCF-7 | Breast Cancer | 26.8 | [2][6] |
| A549 | Lung Cancer (3-acetyl deriv.) | 23.7 | [2][6] |
Note: There is a noted discrepancy in the literature for the IC50 value against HL-60 cells, with one study reporting a value exceeding 100 µM and another reporting 61.1 µM.[2][6] Similarly, values for K-562 cells vary, though it is consistently shown to be one of the less sensitive cell lines.[4][6]
Mechanism of Action
While the precise molecular mechanisms underlying the anticancer activity of this compound are not fully elucidated, the activity of the closely related compound, gypsogenin, provides significant clues. Gypsogenin has been shown to induce apoptosis by reducing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.[2][6] This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptosis pathway, leading to mitochondrial dysfunction and the activation of caspases. Furthermore, gypsogenin has been reported to downregulate mutant p53 and vascular endothelial growth factor (VEGF), key players in tumor survival and angiogenesis.[2][6] It is plausible that this compound induces cytotoxicity through similar apoptotic pathways. Some derivatives have been shown to exert their antitumor activity by damaging cell membranes, leading to increased permeability and the outflow of intracellular contents.[7][8]
Other Reported Biological Activities
Beyond its anticancer potential, this compound has been investigated for other pharmacological properties, although these are less extensively documented.
-
Antibacterial Activity : It has been shown to inhibit the growth of six different strains of gram-positive cariogenic (cavity-causing) bacteria.[5]
-
Trypanocidal Activity : The compound was found to be active against the blood trypomastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease.[5]
-
Antihepatotoxic Activity : this compound demonstrated protective effects in a carbon tetrachloride (CCl4)-based model of liver injury, suggesting potential hepatoprotective properties.[5]
Experimental Protocols
The evaluation of this compound's cytotoxic activity predominantly relies on in vitro cell-based assays. The MTT assay is the most frequently cited method.[4][5]
MTT Assay for Cell Viability and Proliferation
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Principle: In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, yielding a purple formazan product. This product is insoluble in aqueous solutions and must be dissolved in a solvent. The absorbance of the resulting colored solution is measured using a spectrophotometer, and the intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.
Detailed Methodology:
-
Cell Seeding: Exponentially growing human tumor cells are harvested and seeded into 96-well microplates. For leukemic cells, a typical density is 2 x 10⁵ cells/mL, while for adherent cells like the EJ bladder carcinoma line, a density of 5 x 10⁴ cells/mL is used.[4]
-
Compound Incubation: Cells are exposed to various concentrations of this compound and incubated for a set period, typically 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO₂).[4]
-
MTT Addition: Following the incubation period, an MTT solution (e.g., 10 mg/mL in phosphate-buffered saline) is added to each well.[4]
-
Formazan Crystal Formation: The plates are incubated for another few hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: The culture medium is removed, and a solvent (such as dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Cell survival fractions are calculated as a percentage relative to untreated control cells. IC50 values are then determined by fitting the data to a concentration-effect curve using appropriate software (e.g., GraphPad Prism).[4]
References
- 1. Biological Activities and Chemistry of Triterpene Saponins from Medicago Species: An Update Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phcog.com [phcog.com]
- 5. Cytotoxicity of this compound isolated from Gypsophila trichotoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of gypsogenin and this compound derivatives with antitumor activity by damaging cell membranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Discovery and Therapeutic Potential of Gypsogenic Acid: A Technical Guide
Abstract
Gypsogenic acid, a pentacyclic triterpenoid carboxylic acid, has emerged as a molecule of significant interest within the scientific community, particularly in the fields of oncology and drug development. First identified as a constituent of various plant species, notably within the Gypsophila genus, its unique chemical structure has prompted extensive investigation into its biological activities. This technical guide provides a comprehensive overview of the discovery, history, and evolving research landscape of this compound. It is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its cytotoxic properties, experimental protocols for its study, and the signaling pathways it is proposed to modulate. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using the DOT language for clarity and reproducibility.
Introduction: The Emergence of a Promising Triterpenoid
Pentacyclic triterpenoids, a class of natural products, have long been a fertile ground for the discovery of novel therapeutic agents.[1][2] Among these, this compound (3β-hydroxyolean-12-ene-23,28-dioic acid) has garnered attention for its potential as an anticancer agent.[3][4] This guide delves into the scientific journey of this compound, from its initial discovery to the current understanding of its mechanism of action.
Discovery and Historical Context
Physicochemical Properties and Synthesis
This compound is a white solid with the chemical formula C₃₀H₄₆O₅ and a molecular weight of 486.68 g/mol .[3] Its structure is characterized by the oleanane backbone, a hydroxyl group at C-3, and two carboxylic acid functionalities.
Synthesis of this compound
While this compound can be isolated from natural sources, its synthesis from more abundant precursors like gypsogenin is a key area of research. A common method involves the oxidation of the C-23 aldehyde group of gypsogenin. One reported method for a similar transformation involves the oxidation of 3-acetyl gypsogenin using sodium hypochlorite and hydrogen peroxide in the presence of sodium dihydrogen phosphate at room temperature.[7] A similar vigorous stirring with potassium permanganate in an ethanol-water mixture can also achieve this oxidation.[7]
Biological Activity and Therapeutic Potential
The primary focus of this compound research has been its cytotoxic activity against various cancer cell lines.
In Vitro Cytotoxicity
Numerous studies have evaluated the in vitro cytotoxic effects of this compound against a panel of human tumor cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the compound's potency, have been determined for various cancer cell types.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| K-562 | Chronic Myeloid Leukemia | >100, 227.6 | [5][6] |
| HL-60 | Acute Myeloid Leukemia | >100, 61.1 | [5][6] |
| SKW-3 | T-cell Leukemia | 79.1 | [6] |
| BV-173 | B-cell Leukemia | 41.4 | [6] |
| LAMA-84 | Chronic Myeloid Leukemia | ~100-125 | [4] |
| EJ | Bladder Carcinoma | ~100-125 | [4] |
| MCF-7 | Breast Cancer | 26.8 | [5] |
Table 1: In Vitro Cytotoxicity of this compound Against Various Human Cancer Cell Lines.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in this compound research.
Isolation and Purification of this compound from Gypsophila oldhamiana
The following protocol is a generalized procedure based on reported methods for the isolation of gypsogenin, the precursor of this compound.
Materials:
-
Air-dried roots of Gypsophila oldhamiana
-
Water
-
10% Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Extraction of Saponins: The air-dried and powdered roots of G. oldhamiana are extracted with water to obtain the water-soluble saponins. The aqueous extract is then dried under vacuum.[5]
-
Acid Hydrolysis: The dried saponin mixture is subjected to acid hydrolysis with 10% HCl for an extended period (e.g., 72 hours) to cleave the glycosidic bonds and liberate the aglycones (sapogenins), including gypsogenin.[5]
-
Neutralization and Extraction: The acidic solution is neutralized with NaOH. The liberated sapogenins are then extracted with an organic solvent such as ethyl acetate.[5]
-
Purification: The ethyl acetate extract is evaporated to dryness. The resulting crude mixture is then subjected to column chromatography on silica gel. Elution with a solvent system such as hexane-ethyl acetate (e.g., 10:1) is used to separate and purify the gypsogenin.[5] this compound, if present or formed during hydrolysis, can be isolated using similar chromatographic techniques.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Proposed Mechanisms of Action: Signaling Pathways
While the precise molecular targets of this compound are still under active investigation, research on related triterpenoids and other natural products suggests potential involvement in key signaling pathways that regulate cell survival, proliferation, and apoptosis.
The Apoptosis Pathway
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. The caspase cascade is a central component of the apoptotic machinery. It is hypothesized that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival and proliferation. In many cancers, this pathway is aberrantly activated. It is plausible that this compound could exert its anticancer effects by inhibiting one or more components of the PI3K/Akt pathway, thereby leading to decreased cell survival and proliferation.
The NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in regulating the immune response, inflammation, and cell survival. Constitutive activation of NF-κB is observed in many cancers and contributes to tumor progression. Inhibition of the NF-κB signaling pathway is a promising strategy for cancer therapy. This compound may potentially interfere with this pathway, leading to the suppression of pro-survival genes and the induction of apoptosis.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the hypothesized signaling pathways modulated by this compound.
Experimental Workflows
Caption: Experimental workflows for the isolation and purification of this compound and for the assessment of its cytotoxicity using the MTT assay.
Signaling Pathways
Caption: Hypothesized signaling pathways modulated by this compound, leading to apoptosis and inhibition of cell proliferation.
Conclusion and Future Directions
This compound stands as a compelling natural product with demonstrated cytotoxic activity against a range of cancer cell lines. This technical guide has provided a foundational understanding of its discovery, biological effects, and the experimental approaches used in its investigation. While the preliminary data are promising, further research is imperative to fully elucidate its mechanism of action and to explore its therapeutic potential in preclinical and clinical settings. Future studies should focus on identifying its direct molecular targets, understanding its effects on in vivo tumor models, and optimizing its structure to enhance its efficacy and drug-like properties. The continued exploration of this compound and its derivatives holds the promise of yielding novel and effective anticancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Gambogenic acid inhibits LPS-simulated inflammatory response by suppressing NF-κB and MAPK in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C30H46O5 | CID 15560324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of this compound isolated from Gypsophila trichotoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
In Vitro Biological Effects of Gypsogenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gypsogenic acid, a pentacyclic triterpenoid saponin, has garnered significant interest within the scientific community for its diverse biological activities demonstrated in various in vitro models. This technical guide provides a comprehensive overview of the current understanding of this compound's effects, with a focus on its cytotoxic and potential anti-inflammatory properties. This document summarizes key quantitative data, details common experimental protocols for assessing its activity, and visualizes the proposed signaling pathways through which this compound may exert its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.
Cytotoxic and Antiproliferative Effects
This compound has demonstrated moderate cytotoxic activity against a range of human cancer cell lines.[1][2] The primary mechanism of this cytotoxicity appears to be the induction of apoptosis and disruption of cell membrane integrity.[3]
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines are summarized in the table below. These values highlight the differential sensitivity of various cancer types to this compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| BV-173 | B-cell precursor leukemia | 41.4 | [1] |
| HL-60 | Acute promyelocytic leukemia | 61.1 | [1] |
| SKW-3 | T-cell leukemia | 81.5 | [1] |
| LAMA-84 | Chronic myelogenous leukemia | 100 - 125 | [1] |
| EJ | Bladder carcinoma | 100 - 125 | [1] |
| HL-60/Dox | Doxorubicin-resistant leukemia | 100 - 125 | [1] |
| K-562 | Chronic myelogenous leukemia | 227.6 | [1][2] |
| MCF-7 | Breast adenocarcinoma | 26.8 | [4] |
| A549 | Lung carcinoma | 23.7 (3-acetyl derivative) | [4] |
Proposed Mechanisms of Action
The in vitro biological effects of this compound are believed to be mediated through multiple signaling pathways, primarily culminating in apoptosis and potentially in the modulation of inflammatory responses. While direct evidence for this compound's interaction with all components of these pathways is still under investigation, studies on structurally similar triterpenoid saponins provide a strong basis for the proposed mechanisms.
Induction of Apoptosis
This compound and its derivatives have been shown to induce apoptosis in cancer cells.[4][5] This programmed cell death is likely initiated through the intrinsic (mitochondrial) pathway, characterized by the disruption of the mitochondrial membrane potential and subsequent activation of a caspase cascade. A key indicator of this pathway is the alteration of the Bax/Bcl-2 protein ratio, where an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 leads to the release of cytochrome c from the mitochondria, ultimately activating effector caspases like caspase-3.[5] Furthermore, some derivatives of this compound have been observed to damage cell membranes, leading to the leakage of intracellular contents.[3]
Anti-Inflammatory Effects (Inferred)
While direct studies on the anti-inflammatory signaling of this compound are limited, research on analogous compounds suggests a potential inhibitory effect on key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. In these pathways, inflammatory stimuli typically lead to the phosphorylation and degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Similarly, the MAPK cascade (involving ERK, JNK, and p38) is activated by various stressors and also contributes to the inflammatory response. It is hypothesized that this compound may interfere with these pathways by inhibiting the phosphorylation of key kinases like IKKβ in the NF-κB pathway and ERK, JNK, and p38 in the MAPK pathway.
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments used to assess the biological effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration-dependent cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human tumor cell lines
-
This compound stock solution
-
Complete cell culture medium
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (10 mg/ml in PBS)
-
Solvent (5% formic acid in 2-propanol)
-
Automated microtiter plate spectrophotometer
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified incubation period (e.g., 72 hours). Include untreated control wells.
-
Following incubation, add 10 µl of MTT solution to each well.
-
Incubate the plates for an additional 3 hours at 37°C to allow for the formation of formazan crystals.
-
Add 110 µl of the solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 550 nm using a microtiter plate spectrophotometer.
-
Calculate the cell survival fraction as a percentage of the untreated control.
-
Determine the IC50 value by fitting the concentration-effect curves using appropriate software.[1]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 1X Binding Buffer to each sample.
-
Analyze the stained cells by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Conclusion and Future Directions
The in vitro evidence strongly suggests that this compound possesses moderate cytotoxic and antiproliferative properties against a variety of cancer cell lines, primarily through the induction of apoptosis. While the precise molecular mechanisms are still being elucidated, the involvement of the intrinsic apoptotic pathway is strongly indicated. Furthermore, based on the activity of structurally related compounds, this compound holds promise as a potential anti-inflammatory agent through the modulation of the NF-κB and MAPK signaling pathways.
Future research should focus on validating the inferred signaling pathways directly for this compound using techniques such as Western blotting to analyze the phosphorylation status and expression levels of key pathway proteins. Further investigation into its effects on a broader range of cancer cell lines and in co-culture models could provide a more comprehensive understanding of its therapeutic potential. Additionally, exploring the structure-activity relationship of this compound derivatives may lead to the development of more potent and selective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. phcog.com [phcog.com]
- 3. Synthesis of gypsogenin and this compound derivatives with antitumor activity by damaging cell membranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Gypsogenic Acid Extraction and Purification from Gypsophila Species
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gypsogenic acid is a pentacyclic triterpenoid sapogenin found in various plant species, notably within the Gypsophila genus.[1] As a saponin aglycone, it is the core structure to which sugar moieties are attached to form saponins.[2][3] These compounds, including this compound itself, have garnered significant interest in the scientific community due to their diverse biological activities. Research has indicated that this compound exhibits potential as an antibacterial and anticancer agent, inhibiting the proliferation of various malignant cell lines.[4][5][6][7] For instance, it has shown cytotoxic activity against leukemic cells and bladder carcinoma cells.[3][5]
This document provides detailed protocols for the extraction of crude saponins from Gypsophila species, followed by the hydrolysis and subsequent purification of this compound. These guidelines are intended to equip researchers with the necessary methodologies to isolate this compound for further investigation in drug discovery and development.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₆O₅ | [1][4] |
| Molecular Weight | 486.68 g/mol | [4] |
| CAS Number | 5143-05-5 | [4] |
| Appearance | White to off-white powder | - |
| Storage | Store at 10°C - 25°C in a well-closed container | [4] |
| Chemical Class | Pentacyclic Triterpenoid | [1] |
Overview of Extraction and Purification Methods
The isolation of this compound is a multi-step process that begins with the extraction of total saponins from the plant material, followed by hydrolysis to cleave the sugar chains, and finally, chromatographic purification of the resulting aglycone. Both traditional and modern techniques can be employed for extraction.[8]
| Extraction Method | Principle | Advantages | Disadvantages |
| Conventional Solvent Extraction | Utilizes the solubility of saponins in organic solvents like ethanol or methanol to leach them from the plant matrix.[9][] | Simple, inexpensive, and widely used. | Can be time-consuming and may require large volumes of solvent. |
| Ultrasonic-Assisted Extraction (UAE) | Employs acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[8] | Efficient, reduces extraction time and solvent consumption. | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture and release of compounds.[8] | Rapid, efficient, and requires less solvent. | Potential for thermal degradation of sensitive compounds if not controlled. |
| Pressurized Liquid Extraction (PLE) | Uses solvents at elevated temperatures and pressures to increase extraction efficiency.[9] | Fast and efficient, with potentially higher yields.[9] | Requires high-pressure equipment. |
Experimental Protocols
Part 1: Extraction of Crude Saponin Mixture from Gypsophila Roots
This protocol describes a standard solvent extraction method.
Materials:
-
Dried, powdered roots of a Gypsophila species (e.g., G. paniculata, G. trichotoma)[3][4][11]
-
80% Methanol (MeOH) or Ethanol (EtOH)
-
Whatman No. 1 filter paper or equivalent
-
Rotary evaporator
-
Lyophilizer (optional)
Protocol:
-
Maceration: Weigh the powdered root material and place it in a large flask. Add 80% methanol at a solvent-to-solid ratio of 10:1 (v/w). For example, use 1 L of 80% MeOH for 100 g of root powder.
-
Extraction: Stopper the flask and allow it to macerate for 24-48 hours at room temperature with occasional agitation. Alternatively, for a more exhaustive extraction, perform percolation with fresh solvent.[12]
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Re-extraction: Repeat the extraction process on the plant residue two more times with fresh 80% methanol to ensure maximum recovery of saponins.
-
Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a viscous, crude methanol extract.
-
Drying: Dry the concentrated extract completely, preferably by lyophilization, to obtain a crude saponin powder.
Part 2: Acid Hydrolysis of Saponins to Yield this compound
This step cleaves the glycosidic bonds of the saponins to release the aglycone, this compound.
Materials:
-
Crude saponin extract from Part 1
-
2M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Methanol (MeOH)
-
Distilled water
-
pH indicator paper or pH meter
-
Separatory funnel
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
Protocol:
-
Dissolution: Dissolve the crude saponin extract in a 1:1 mixture of methanol and 2M HCl.
-
Hydrolysis: Heat the mixture under reflux for 4-6 hours. This process hydrolyzes the saponins into their constituent aglycones (sapogenins) and sugars.
-
Neutralization and Precipitation: After cooling to room temperature, add distilled water to the reaction mixture. A precipitate containing the crude sapogenins will form. Neutralize the solution by carefully adding a base (e.g., NaOH solution) until the pH is approximately 7.
-
Isolation of Crude Aglycones: Collect the precipitate by filtration. Wash the precipitate thoroughly with distilled water to remove any remaining salts and sugars.
-
Solvent Extraction of Hydrolysate: Alternatively, after cooling, partially evaporate the methanol from the hydrolysate. Extract the remaining aqueous solution successively with a non-polar solvent like dichloromethane or ethyl acetate.[13] Combine the organic layers.
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate and then evaporate the solvent to yield the crude aglycone mixture containing this compound.
Part 3: Purification of this compound
This protocol uses a combination of solvent partitioning and column chromatography for purification.[3][13]
Materials:
-
Crude aglycone mixture from Part 2
-
n-Butanol (n-BuOH)
-
Distilled water
-
Diaion HP-20 resin or Silica gel 60 (40-60 µm)
-
Solvents for chromatography: Dichloromethane (CH₂Cl₂), Methanol (MeOH), Water (H₂O), Ethyl acetate (EtOAc)
-
Chromatography column
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Vanillin-sulfuric acid spray reagent for TLC visualization
Protocol:
-
Preliminary Separation (Pre-hydrolysis): For a cleaner hydrolysate, the initial crude extract (before hydrolysis) can be subjected to solvent partitioning. Dissolve the crude extract in water and extract successively with solvents of increasing polarity, such as ethyl acetate and then n-butanol. The saponins will primarily partition into the n-butanol layer.[13] Evaporate the n-butanol to obtain an enriched saponin fraction before proceeding to hydrolysis (Part 2).
-
Column Chromatography:
-
Packing: Prepare a chromatography column with either Diaion HP-20 resin or silica gel. If using Diaion HP-20, pack the column and wash sequentially with methanol and then water. If using silica gel, pack the column using a slurry method with the initial mobile phase.
-
Loading: Dissolve the crude aglycone mixture in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the prepared column.
-
Elution: Elute the column with a gradient of solvents. A common system for purifying this compound from a hydrolyzed extract involves a mixture of dichloromethane, methanol, and water. One study successfully used a mobile phase of CH₂Cl₂/MeOH/H₂O (18:11:1) on a silica gel column.[3][13] For a Diaion HP-20 column, a gradient of increasing methanol in water (from 0% to 100% MeOH) is effective.[13]
-
-
Fraction Collection and Analysis: Collect the eluate in fractions using a fraction collector. Monitor the separation by spotting fractions onto a TLC plate. Develop the TLC plate (e.g., with a mobile phase of CHCl₃/MeOH 9:1) and visualize the spots by spraying with vanillin-sulfuric acid reagent and heating.[14]
-
Pooling and Concentration: Combine the fractions that contain the pure this compound (as determined by TLC). Evaporate the solvent from the pooled fractions to obtain the purified compound.
-
Final Yield: A yield of approximately 50 mg of this compound can be obtained from a starting batch of several hundred grams of dried plant material, though this can vary significantly based on the species and extraction efficiency.[3][13]
Visualizations
Experimental Workflow
Caption: Overall workflow for this compound extraction and purification.
Purification Logic Flow
Caption: Logical flow of the chromatographic purification process.
References
- 1. This compound | C30H46O5 | CID 15560324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of this compound isolated from Gypsophila trichotoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 5143-05-5 | FG45945 | Biosynth [biosynth.com]
- 5. phcog.com [phcog.com]
- 6. Synthesis of gypsogenin and this compound derivatives with antitumor activity by damaging cell membranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Cytotoxicity of this compound isolated from Gypsophila trichotoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Optimal Method for Extracting Saponin Extracts. [greenskybio.com]
- 11. Four triterpenoid saponins from dried roots of Gypsophila species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Protocols for the Isolation of Gypsogenic Acid from Plant Material: Application Notes for Researchers
For Immediate Release
These application notes provide detailed protocols for the isolation and purification of gypsogenic acid, a bioactive triterpenoid, from plant sources, primarily targeting researchers, scientists, and professionals in drug development. The methodologies outlined are based on established scientific literature and are intended to serve as a comprehensive guide for obtaining high-purity this compound for research and development purposes.
This compound, a pentacyclic triterpenoid, has garnered significant interest in the scientific community due to its potential therapeutic properties. It is predominantly found in plants of the Gypsophila genus, often in the form of saponins, which are glycosides of the acid. The isolation process, therefore, typically involves extraction of the saponins followed by acid hydrolysis to yield the aglycone, this compound.
I. Overview of the Isolation Process
The isolation of this compound is a multi-step process that begins with the extraction of crude saponins from the plant material, followed by a series of chromatographic purification steps, and culminating in the hydrolysis of the purified saponins to yield this compound. The general workflow is depicted below.
Caption: General workflow for the isolation of this compound.
II. Experimental Protocols
This section details the step-by-step methodologies for the key stages of this compound isolation.
Protocol 1: Extraction of Crude Saponins from Gypsophila Roots
This protocol describes the extraction of crude saponins from dried and powdered Gypsophila roots using methanol.
Materials and Reagents:
-
Dried, powdered roots of Gypsophila species
-
Methanol (analytical grade)
-
Petroleum ether (analytical grade)
-
Rotary evaporator
-
Filter paper
Procedure:
-
Defatting: Weigh 500 g of dried, powdered Gypsophila roots and place them in a large flask. Add 2.5 L of petroleum ether and stir for 24 hours at room temperature to remove lipids. Filter the plant material and discard the petroleum ether. Repeat this step twice.
-
Extraction: Air-dry the defatted plant material to remove residual petroleum ether. Transfer the defatted powder to a clean flask and add 5 L of methanol. Stir the mixture for 48 hours at room temperature.
-
Filtration and Concentration: Filter the methanol extract to remove the plant debris. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude saponin extract.
-
Drying: Dry the crude extract in a vacuum oven at 40°C to a constant weight.
| Parameter | Value | Reference |
| Plant Material | Gypsophila spp. roots | [1] |
| Initial Weight of Plant Material | 500 g | Assumed for protocol |
| Defatting Solvent | Petroleum Ether | [2] |
| Solvent to Sample Ratio (Defatting) | 5:1 (v/w) | General Practice |
| Extraction Solvent | Methanol | [2] |
| Solvent to Sample Ratio (Extraction) | 10:1 (v/w) | [3][4] |
| Extraction Time | 48 hours | Assumed for thorough extraction |
| Extraction Temperature | Room Temperature | [2] |
Protocol 2: Purification of Saponins using Diaion HP-20 Column Chromatography
This protocol outlines the initial purification of the crude saponin extract using a macroporous adsorbent resin.
Materials and Reagents:
-
Crude saponin extract
-
Diaion HP-20 resin
-
Methanol (analytical grade)
-
Deionized water
-
Chromatography column
Procedure:
-
Column Packing: Prepare a slurry of Diaion HP-20 resin in deionized water and pack it into a chromatography column (e.g., 5 cm diameter x 50 cm length). Equilibrate the column by washing with 3-5 bed volumes of deionized water.
-
Sample Loading: Dissolve the crude saponin extract in a minimal amount of deionized water and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of methanol in water. Start with 100% water, followed by increasing concentrations of methanol (e.g., 20%, 40%, 60%, 80%, and 100%). Collect fractions of each elution step.
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the saponin-containing fractions.
-
Pooling and Concentration: Pool the saponin-rich fractions and concentrate them using a rotary evaporator.
| Parameter | Value | Reference |
| Stationary Phase | Diaion HP-20 Resin | [2][5] |
| Eluent | Water/Methanol Gradient | [2][5] |
| Elution Steps | 100% H₂O → 20% MeOH → 40% MeOH → 60% MeOH → 80% MeOH → 100% MeOH | [2][5] |
| Monitoring | Thin Layer Chromatography (TLC) | [2] |
Protocol 3: Secondary Purification using Silica Gel Flash Chromatography
This protocol describes the further purification of the semi-purified saponin fraction.
Materials and Reagents:
-
Semi-purified saponin fraction
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Dichloromethane (CH₂Cl₂) (analytical grade)
-
Methanol (MeOH) (analytical grade)
-
Deionized water (H₂O)
-
Flash chromatography system
Procedure:
-
Column Preparation: Pack a flash chromatography column with silica gel. The amount of silica gel should be 20 to 40 times the weight of the sample.[6] Equilibrate the column with the initial mobile phase.
-
Sample Loading: Dissolve the semi-purified saponin fraction in a minimal amount of the mobile phase and load it onto the column. Alternatively, perform a dry loading by adsorbing the sample onto a small amount of silica gel.[7]
-
Elution: Elute the column with a mobile phase of CH₂Cl₂/MeOH/H₂O (18:11:1, v/v/v).[2]
-
Fraction Collection and Analysis: Collect fractions and monitor the elution of compounds using TLC.
-
Pooling and Concentration: Pool the fractions containing the purified saponins and concentrate them using a rotary evaporator.
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | [2][6] |
| Mobile Phase | CH₂Cl₂/MeOH/H₂O (18:11:1) | [2] |
| Sample to Silica Ratio | 1:20 to 1:40 (w/w) | [6] |
| Monitoring | Thin Layer Chromatography (TLC) | [2] |
Protocol 4: Acid Hydrolysis of Purified Saponins
This protocol details the final step of cleaving the sugar moieties from the saponins to yield this compound.
Materials and Reagents:
-
Purified saponin fraction
-
Hydrochloric acid (HCl), 5% solution
-
Reflux apparatus
-
Ethyl acetate (analytical grade)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Hydrolysis Reaction: Dissolve the purified saponin fraction in a 5% HCl solution. Reflux the mixture for 3 hours.[5]
-
Extraction: After cooling, extract the reaction mixture three times with an equal volume of ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash them with deionized water until the pH is neutral. Dry the ethyl acetate layer over anhydrous sodium sulfate.
-
Concentration: Filter off the sodium sulfate and concentrate the ethyl acetate solution using a rotary evaporator to obtain the crude this compound.
-
Final Purification (Optional): The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain high-purity crystals.
| Parameter | Value | Reference |
| Hydrolysis Reagent | 5% Hydrochloric Acid | [5] |
| Reaction Time | 3 hours | [5] |
| Reaction Condition | Reflux | [5] |
| Extraction Solvent | Ethyl Acetate | [8] |
III. Expected Yields and Purity
The yield and purity of this compound can vary significantly depending on the plant source, age of the plant, and the efficiency of the extraction and purification steps. The following table provides an example of expected outcomes based on available literature.
| Stage | Starting Material | Product | Typical Yield | Typical Purity |
| Extraction | 500 g Dried Gypsophila Roots | Crude Saponin Extract | 10-15% (w/w) | Low |
| Purification 1 | Crude Saponin Extract | Semi-Purified Saponins | 2-5% (w/w of crude extract) | Moderate |
| Purification 2 & Hydrolysis | Semi-Purified Saponins | This compound | 50 mg (from an unspecified amount of starting material) | >95% (by NMR) |
Note: The yield of 50 mg of this compound was reported from an isolation procedure starting with an undefined amount of plant material.[2] The other yield percentages are estimates based on general phytochemical extraction principles.
IV. Quality Control and Characterization
The purity and identity of the isolated this compound should be confirmed using appropriate analytical techniques.
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of purification.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure.
V. Logical Relationships in Purification
The choice of chromatographic techniques is based on the changing properties of the extract as it becomes more purified.
Caption: Logic of the multi-step purification process.
These protocols and application notes are intended to provide a robust framework for the successful isolation of this compound. Researchers are encouraged to optimize these methods based on their specific plant material and available laboratory equipment.
References
- 1. Cytotoxicity of this compound isolated from Gypsophila trichotoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. phytopharmajournal.com [phytopharmajournal.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Methods of Sample Loading in Flash Column - Hawach [hawachhplccolumn.com]
- 8. Quantitative aspects of the hydrolysis of ginseng saponins: Application in HPLC-MS analysis of herbal products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-MS Method for the Quantification of Gypsogenic Acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of gypsogenic acid in various matrices, such as plant extracts and biological fluids.
Introduction
This compound is a pentacyclic triterpenoid saponin found in various plant species.[1][2][3] It has garnered significant interest due to its potential pharmacological activities.[4] Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal products, and discovery of novel therapeutic agents. This application note describes a robust and sensitive HPLC-MS method for the determination of this compound. The method utilizes reversed-phase chromatography for separation and tandem mass spectrometry for detection and quantification, offering high selectivity and sensitivity.
Chemical Structure of this compound:
Experimental Protocols
Sample Preparation
The sample preparation protocol should be adapted based on the specific matrix. The following is a general procedure for plant extracts.
Protocol for Plant Extract:
-
Extraction:
-
Accurately weigh 1 g of the dried and powdered plant material.
-
Add 20 mL of 80% methanol to the sample.
-
Sonically disrupt the sample for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Combine all the supernatants.
-
-
Solid-Phase Extraction (SPE) for Clean-up:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the combined supernatant onto the SPE cartridge.
-
Wash the cartridge with 10 mL of 20% methanol in water to remove polar impurities.
-
Elute the this compound with 10 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC-MS analysis.
-
HPLC-MS Method
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0-2 min, 30% B; 2-10 min, 30-95% B; 10-12 min, 95% B; 12-12.1 min, 95-30% B; 12.1-15 min, 30% B |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined experimentally. See proposed transitions in the table below. |
Proposed MRM Transitions for this compound (Hypothetical):
Note: These transitions are proposed based on the structure of this compound and typical fragmentation of triterpenoid saponins.[6][7][8] They must be optimized experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 485.3 | 439.3 | 100 | 40 | 25 |
| This compound | 485.3 | 247.1 | 100 | 40 | 35 |
Data Presentation
The following tables summarize the expected quantitative data from the method validation. These are representative values and should be determined experimentally.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | > 0.995 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 0.3 | 1.0 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 5 | < 10 | < 15 | 85 - 115 |
| Medium | 100 | < 10 | < 15 | 85 - 115 |
| High | 800 | < 10 | < 15 | 85 - 115 |
Visualization
Experimental Workflow
References
- 1. This compound | C30H46O5 | CID 15560324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5143-05-5 | FG45945 | Biosynth [biosynth.com]
- 3. This compound CAS#: 5143-05-5 [m.chemicalbook.com]
- 4. medkoo.com [medkoo.com]
- 5. CAS 5143-05-5: this compound | CymitQuimica [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. Characterization and identification of triterpenoid saponins in crude extracts from Clematis spp. by high-performance liquid chromatography/electrospray ionization with multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure analysis of triterpene saponins in Polygala tenuifolia by electrospray ionization ion trap multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Gypsogenic Acid Cytotoxicity with the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the cytotoxicity of gypsogenic acid using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely used method to evaluate cell viability and proliferation.
Principle of the MTT Assay: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[1] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes.[2] The resulting insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm).[1] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[1]
Data Presentation
The cytotoxic effect of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes previously reported IC50 values for this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| SKW-3 | Lymphoid Leukemia | 79.1 |
| BV-173 | Lymphoid Leukemia | 41.4 |
| HL-60 | Myeloid Leukemia | 61.1 |
| K-562 | Myeloid Leukemia | >100 |
| LAMA-84 | Myeloid Leukemia | >100 |
| EJ | Bladder Carcinoma | >100 |
Experimental Protocols
Materials
-
This compound
-
Target cell line(s)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution (for adherent cells)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Protocol
-
Cell Seeding:
-
For adherent cells, harvest cells using trypsin-EDTA, resuspend in complete medium, and perform a cell count.
-
For suspension cells, directly count the cells from the culture flask.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach (for adherent cells) and enter the exponential growth phase.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells (for adherent cells) or directly add the treatment to the wells (for suspension cells).
-
Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (cells with medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator.
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 humidified incubator.[4] During this time, metabolically active cells will convert the MTT into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
General Apoptotic Signaling Pathway
While the precise signaling pathway of this compound-induced cytotoxicity may vary between cell types, apoptosis is a common mechanism of cell death induced by cytotoxic compounds. The following diagram illustrates the general intrinsic and extrinsic pathways of apoptosis.
Caption: Overview of the extrinsic and intrinsic pathways of apoptosis.
References
Application Notes and Protocols: In Vitro Cell Culture Techniques for Studying Gypsogenic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro cell culture techniques for the investigation of gypsogenic acid, a triterpenoid saponin with demonstrated biological activities. The following sections detail the cytotoxic effects of this compound, provide protocols for key experiments, and illustrate relevant biological pathways and experimental workflows.
Data Presentation
Cytotoxicity of this compound against Various Human Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines, as determined by the MTT assay. This data provides a baseline for selecting appropriate cell lines and concentration ranges for further mechanistic studies.
| Cell Line | Cancer Type | IC50 (µM) | 95% Confidence Interval (CI) | Reference |
| BV-173 | B-cell precursor leukemia | 41.4 | 38.6-44.3 | [1] |
| HL-60 | Acute promyelocytic leukemia | 61.1 | 57.7-64.7 | [1][2] |
| SKW-3 | T-cell leukemia | 81.5 | 79.1-84.0 | [1] |
| HL-60/Dox | Doxorubicin-resistant HL-60 | 100 - 125 | Not Reported | [1] |
| LAMA-84 | Chronic myelogenous leukemia | 100 - 125 | Not Reported | [1] |
| EJ | Bladder carcinoma | 100 - 125 | Not Reported | [1] |
| K-562 | Chronic myelogenous leukemia | 227.6 | 212.6-243.7 | [1][2] |
| MCF-7 | Breast adenocarcinoma | 26.8 | Not Reported | [3] |
| A549 | Lung carcinoma | Moderate (IC50 > 10 µM) | Not Reported | [3] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][4]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HL-60, K-562, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete medium. After 24 hours of cell incubation, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for another 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes a method to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
Human cancer cell lines
-
This compound
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both stains.
Protocol 3: Evaluation of Anti-Inflammatory Activity in Macrophages
This protocol details a method to assess the potential anti-inflammatory effects of this compound by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium (DMEM with 10% FBS)
-
Griess Reagent System
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.
-
Nitrite Measurement: After 24 hours, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess Reagent System according to the manufacturer's protocol.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of NO production by this compound compared to the LPS-stimulated group. A cell viability assay (e.g., MTT) should also be performed to ensure that the observed reduction in NO is not due to cytotoxicity.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows and potential signaling pathways for investigation.
Caption: General experimental workflow for in vitro studies of this compound.
Caption: Proposed apoptotic signaling pathway for this compound.
References
- 1. Cytotoxicity of this compound isolated from Gypsophila trichotoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
Application Notes and Protocols for Determining Gypsogenic Acid's Effect on Cell Survival via Clonogenic Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing a clonogenic assay to quantitatively assess the long-term effects of gypsogenic acid on the survival and proliferative capacity of cancer cells. This assay is a gold-standard method for determining cell reproductive death after treatment with cytotoxic agents.[1][2][3]
Introduction
This compound, a pentacyclic triterpenoid, has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines.[4][5] The clonogenic assay, or colony formation assay, is an in vitro cell survival assay that measures the ability of a single cell to undergo unlimited division and form a colony.[1][6] A colony is defined as a cluster of at least 50 cells.[2][3][6] This method is crucial for evaluating the efficacy of potential anti-cancer compounds like this compound by assessing their impact on the reproductive integrity of cancer cells.[7][8]
Data Presentation
The following table summarizes hypothetical data from a clonogenic assay designed to determine the effect of this compound on a cancer cell line.
| This compound Concentration (µM) | Number of Cells Seeded | Number of Colonies Formed (Mean ± SD) | Plating Efficiency (PE) (%) | Surviving Fraction (SF) |
| 0 (Control) | 200 | 95 ± 8 | 47.5 | 1.00 |
| 10 | 400 | 152 ± 12 | 38.0 | 0.80 |
| 25 | 800 | 208 ± 15 | 26.0 | 0.55 |
| 50 | 1600 | 154 ± 11 | 9.6 | 0.20 |
| 100 | 3200 | 61 ± 5 | 1.9 | 0.04 |
Calculations:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF): (PE of treated sample / PE of control sample)
Experimental Protocols
This protocol outlines the key steps for performing a clonogenic assay to evaluate the effect of this compound on adherent cancer cells.
Materials
-
Cancer cell line of interest (e.g., HCT116, HT29, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well cell culture plates
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure
1. Cell Preparation and Seeding:
-
Culture the selected cancer cell line in complete medium until approximately 80-90% confluent.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform an accurate cell count using a hemocytometer or automated cell counter.
-
Prepare a single-cell suspension.
-
Seed the appropriate number of cells into 6-well plates. The number of cells to be plated will depend on the expected toxicity of the this compound concentration and the plating efficiency of the cell line. It is crucial to seed a higher number of cells for higher concentrations of the test compound to ensure a countable number of colonies (between 20-150) at the end of the experiment.[7]
2. Treatment with this compound:
-
Allow the cells to attach to the plates for a few hours (or overnight) in the incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent).
-
Incubate the plates for the desired treatment duration (e.g., 24 hours).
3. Colony Formation:
-
After the treatment period, remove the medium containing this compound.
-
Wash the cells gently with PBS.
-
Add fresh complete medium to each well.
-
Return the plates to the incubator and allow the cells to grow for 1-3 weeks, or until the colonies in the control wells are visible and consist of at least 50 cells.[2] The incubation time will vary depending on the cell line's doubling time.
4. Fixation and Staining:
-
Once the colonies are of an appropriate size, remove the medium from the plates.
-
Gently wash the wells with PBS.
-
Add the fixation solution to each well and incubate for 5-10 minutes at room temperature.
-
Remove the fixation solution.
-
Add the crystal violet staining solution to each well and incubate for 15-30 minutes at room temperature.[8]
-
Carefully remove the staining solution and wash the plates with tap water until the excess stain is removed.
-
Allow the plates to air dry completely.
5. Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of 50 or more cells.[2][3][6] Counting can be done manually using a microscope or with automated colony counting software.
-
Calculate the Plating Efficiency (PE) for each treatment condition.
-
Calculate the Surviving Fraction (SF) for each this compound concentration.
-
Plot the surviving fraction as a function of the this compound concentration to generate a cell survival curve.
Visualizations
Experimental Workflow
Caption: Workflow of the clonogenic assay to assess this compound's effect on cell survival.
Hypothetical Signaling Pathway
Based on the known effects of related triterpenoids and other cytotoxic agents, this compound may induce cell death and inhibit proliferation through pathways involving apoptosis and the PI3K/Akt signaling cascade.[4][9] The following diagram illustrates a hypothetical mechanism.
Caption: Hypothetical signaling pathway of this compound's effect on cell survival.
References
- 1. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 2. Clonogenic Assay [bio-protocol.org]
- 3. Clonogenic Assay [en.bio-protocol.org]
- 4. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clonogenic Assay - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Gypsogenic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of gypsogenic acid in biological matrices, primarily focusing on plasma and tissue samples. The protocols are based on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic studies and biomarker analysis.
Introduction
This compound, a pentacyclic triterpenoid, and its saponin derivatives have garnered significant interest due to their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.[1][2] Accurate and reliable quantification of this compound in biological samples is crucial for preclinical and clinical development, enabling the assessment of its absorption, distribution, metabolism, and excretion (ADME) profile. The methods detailed below provide a robust framework for its bioanalysis.
Quantitative Data Summary
The following table summarizes typical performance characteristics of UPLC-MS/MS methods for the analysis of triterpenoid acids in biological plasma, which can be adapted and validated for this compound.
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 1500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[3] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Mean Extraction Recovery | > 70% |
| Matrix Effect | Minimal and compensated by internal standard |
Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma using UPLC-MS/MS
This protocol details a method for the extraction and quantification of this compound in rat plasma, adapted from established methods for similar analytes.[1][2][3]
1. Sample Preparation: Protein Precipitation
-
Thaw frozen rat plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 150 µL of ice-cold acetonitrile containing a suitable internal standard (IS), such as glycyrrhetinic acid or a stable isotope-labeled this compound.
-
Vortex the mixture vigorously for 2 minutes to precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-0.5 min: 50% B
-
0.5-3.0 min: 50-95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95-50% B
-
3.6-5.0 min: 50% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions (Predicted):
-
This compound: Precursor ion (m/z) 487.3 -> Product ions (m/z) 441.3 (quantifier), 423.3 (qualifier)
-
Internal Standard (Glycyrrhetinic Acid): Precursor ion (m/z) 469.3 -> Product ion (m/z) 425.3
-
-
Source Parameters: Optimized for the specific instrument, but typically include:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
3. Method Validation
The method should be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Protocol 2: Extraction of this compound from Tissue Homogenate
This protocol outlines a procedure for extracting this compound from tissue samples for subsequent analysis.
1. Tissue Homogenization
-
Accurately weigh the frozen tissue sample (e.g., 100 mg).
-
Add homogenization buffer (e.g., phosphate-buffered saline) at a ratio of 1:3 (w/v).
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.
2. Liquid-Liquid Extraction
-
To 100 µL of the tissue homogenate, add an internal standard.
-
Add 500 µL of ethyl acetate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step on the remaining aqueous layer with another 500 µL of ethyl acetate.
-
Combine the organic extracts.
-
Evaporate the combined organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the initial mobile phase for UPLC-MS/MS analysis as described in Protocol 1.
Visualizations
Caption: Workflow for the analysis of this compound in plasma.
Caption: Proposed apoptotic signaling pathway of this compound.
References
- 1. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of gypsogenin and this compound derivatives with antitumor activity by damaging cell membranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Purifying Gypsogenic Acid: A Guide to Column Chromatography Techniques
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive guide on the purification of gypsogenic acid using various column chromatography techniques. This set of application notes and protocols provides detailed methodologies, comparative data, and visual workflows to aid in the isolation of this medicinally important triterpenoid saponin.
This compound, primarily found in plants of the Caryophyllaceae family, such as Gypsophila species, has garnered significant interest for its wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. Efficient purification of this compound is crucial for further pharmacological studies and potential drug development. These application notes detail three primary column chromatography techniques for its purification: Silica Gel Column Chromatography, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and High-Speed Counter-Current Chromatography (HSCCC).
Comparative Analysis of Purification Techniques
To facilitate the selection of the most suitable purification strategy, the following table summarizes the key quantitative parameters and outcomes for each technique.
| Parameter | Silica Gel Column Chromatography | Reversed-Phase HPLC (RP-HPLC) | High-Speed Counter-Current Chromatography (HSCCC) |
| Stationary Phase | Silica Gel 60 (40-60 μm) | C18 (Octadecylsilyl silica gel), 5 µm | Liquid (Two-phase solvent system) |
| Mobile Phase | Gradient of Chloroform (CHCl₃) and Methanol (MeOH) | Gradient of Acetonitrile (ACN) and Water with 0.1% Formic Acid | Chloroform-Methanol-Water (4:4:2, v/v/v) |
| Sample Load | High (e.g., several grams of crude extract) | Low to Medium (mg to grams, depending on column size) | High (e.g., 120 mg of crude extract) |
| Typical Yield | ~0.007% from dried plant material[1] | Method dependent, generally high recovery | ~7.4% from crude saponin-rich extract |
| Purity Achieved | >95% | >98% | >96% |
| Instrumentation | Basic glass column, fraction collector | HPLC system with preparative column and detector | HSCCC instrument |
| Primary Advantage | Low cost, high capacity | High resolution and purity | No irreversible adsorption, high sample recovery |
Experimental Protocols
Detailed step-by-step protocols for each purification method are provided to ensure reproducibility in a laboratory setting.
Protocol 1: Silica Gel Column Chromatography
This method is a cost-effective and scalable technique for the initial purification of this compound from a crude plant extract.
1. Column Preparation:
- A glass column (e.g., 50 cm length x 5 cm diameter) is slurry-packed with silica gel 60 in chloroform.
- The packed column is equilibrated with chloroform until the bed is stable.
2. Sample Preparation and Loading:
- The crude extract (e.g., from 740 g of dried and powdered roots of Gypsophila trichotoma extracted with 80% methanol) is concentrated to a residue.[1]
- The residue is dissolved in a minimal amount of methanol and adsorbed onto a small amount of silica gel.
- The dried, adsorbed sample is then carefully loaded onto the top of the prepared column.
3. Elution:
- The column is eluted with a step-wise gradient of increasing methanol in chloroform. A common gradient might start with 100% chloroform and gradually increase the methanol concentration.
- For this compound, a mobile phase of dichloromethane:methanol:water (18:11:1) has been successfully used for final purification steps.[1]
- Fractions are collected in regular volumes (e.g., 20 mL).
4. Fraction Analysis and Compound Isolation:
- The composition of each fraction is monitored by Thin Layer Chromatography (TLC).
- Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified compound. From a 740 g crude extract, approximately 50 mg of this compound can be obtained.[1]
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique suitable for obtaining highly pure this compound, often used as a final polishing step.
1. Instrumentation and Column:
- A preparative HPLC system equipped with a UV detector is used.
- A C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size) is appropriate.
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% (v/v) formic acid in water.
- Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
- Both mobile phases should be filtered and degassed before use.
3. Elution Program:
- The column is equilibrated with 95% A and 5% B.
- A linear gradient is applied, for example, from 5% B to 95% B over 40 minutes.
- The flow rate is adjusted based on the column dimensions (e.g., 4.0 mL/min for a 10 mm ID column).
- Detection is typically performed at around 210 nm.
4. Sample Injection and Fraction Collection:
- The partially purified this compound is dissolved in the initial mobile phase composition.
- The sample is injected onto the column.
- Fractions corresponding to the this compound peak are collected.
5. Post-Purification:
- The collected fractions are combined, and the acetonitrile is removed under reduced pressure.
- The remaining aqueous solution can be lyophilized to obtain the pure this compound.
Protocol 3: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible sample adsorption and leading to high recovery rates.
1. Solvent System Preparation:
- A two-phase solvent system is prepared. A common system for triterpenoid saponins is chloroform:methanol:water (4:4:2, v/v/v).
- The mixture is thoroughly equilibrated in a separatory funnel at room temperature, and the two phases are separated.
2. Instrument Setup and Equilibration:
- The HSCCC coil is first filled with the stationary phase (typically the upper phase).
- The mobile phase (typically the lower phase) is then pumped through the coil at a specific flow rate (e.g., 2.0 mL/min) while the apparatus is rotating at a set speed (e.g., 850 rpm) until hydrodynamic equilibrium is reached.
3. Sample Preparation and Injection:
- The crude saponin-rich extract is dissolved in a mixture of the upper and lower phases.
- The sample solution is injected into the system through the sample loop.
4. Fraction Collection and Analysis:
- The effluent is continuously monitored (e.g., with an evaporative light scattering detector - ELSD, as saponins often lack a strong UV chromophore).
- Fractions are collected based on the detector signal.
5. Compound Isolation:
- The collected fractions containing the purified this compound are evaporated to dryness.
Visualizing the Purification Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each purification technique.
Caption: Workflow for this compound Purification by Silica Gel Chromatography.
Caption: Workflow for High-Purity this compound Purification by RP-HPLC.
References
Application Notes and Protocols for the Use of Gypsogenic Acid as a Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing gypsogenic acid as a standard in chromatographic analysis. The protocols detailed below are intended for the quantification and analysis of this compound in various sample matrices, which is crucial for research, quality control, and drug development in the pharmaceutical industry.
Introduction to this compound
This compound is a pentacyclic triterpenoid, a class of compounds known for their diverse biological activities.[1] With the chemical formula C₃₀H₄₆O₅ and a molecular weight of 486.7 g/mol , it is a subject of interest for its potential therapeutic properties, including antibacterial and anticancer effects.[1] Accurate and precise analytical methods are paramount for the qualitative and quantitative assessment of this compound in experimental and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose.
Chromatographic Method: High-Performance Liquid Chromatography (HPLC)
An HPLC method with UV detection is recommended for the routine analysis of this compound. Below is a detailed protocol that can be adapted and validated for specific laboratory conditions and sample matrices.
Recommended HPLC Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Note: The lack of a significant chromophore in this compound necessitates detection at a lower UV wavelength, such as 210 nm, to achieve adequate sensitivity. The mobile phase composition may require optimization depending on the specific C18 column and sample matrix to achieve optimal separation and peak shape.
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile. Use sonication if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay. A typical calibration curve might include concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be employed to isolate this compound from complex matrices. It is crucial to validate the extraction efficiency and recovery for each sample type.
Method Validation Parameters
For the use of this compound as a quantitative standard, the analytical method must be validated according to ICH guidelines. The following parameters should be assessed:
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | To be determined experimentally (Signal-to-Noise ratio of 3:1) |
| Limit of Quantification (LOQ) | To be determined experimentally (Signal-to-Noise ratio of 10:1) |
Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The coefficient of determination (r²) should be close to 1.
Accuracy: The accuracy should be determined by spiking a blank matrix with a known concentration of this compound and calculating the percent recovery.
Precision: The precision of the method should be assessed by analyzing replicate injections of a standard solution at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (%RSD) should be within acceptable limits.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ can be estimated based on the signal-to-noise ratio of the chromatographic peak or calculated from the standard deviation of the response and the slope of the calibration curve.
Experimental Protocols
Protocol for Linearity Assessment
-
Prepare a series of at least five working standard solutions of this compound with concentrations spanning the expected analytical range.
-
Inject each standard solution in triplicate into the HPLC system.
-
Record the peak area for each injection.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (r²), the slope, and the y-intercept of the calibration curve.
Protocol for Accuracy (Recovery) Determination
-
Prepare a blank sample matrix (a sample that does not contain this compound).
-
Spike the blank matrix with a known amount of this compound at three different concentration levels (low, medium, and high).
-
Prepare three replicates for each concentration level.
-
Extract and analyze the spiked samples using the developed HPLC method.
-
Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100%.
Application in Drug Development: this compound's Role in Apoptosis
This compound has demonstrated cytotoxic activity against various cancer cell lines. Its mechanism of action is believed to involve the induction of apoptosis, a programmed cell death pathway. Understanding this pathway is crucial for its development as a potential anticancer agent.
Signaling Pathway of this compound-Induced Apoptosis
This compound is thought to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of the p53 tumor suppressor protein and the Bcl-2 family of proteins, leading to the activation of caspases.
Caption: this compound-induced apoptosis signaling pathway.
This diagram illustrates that this compound treatment leads to the activation of the p53 tumor suppressor protein. Activated p53, in turn, upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which subsequently activates the executioner caspase-3, leading to the dismantling of the cell and apoptotic cell death.
Experimental Workflow for Quantifying this compound
The following workflow outlines the general steps for the quantification of this compound in a sample using the HPLC method described.
Caption: Workflow for this compound quantification.
This workflow begins with the parallel preparation of this compound standard solutions and the test samples. The standards are used to generate a calibration curve, while the prepared samples are injected into the HPLC system for analysis. The data from the HPLC analysis is then processed, and the concentration of this compound in the sample is determined by interpolating its peak area onto the calibration curve. Finally, the results are reported.
References
Application Notes and Protocols for Testing the Antibacterial Properties of Gypsogenic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to investigate the antibacterial properties of gypsogenic acid, a triterpenoid saponin with known antimicrobial potential. The following protocols are designed to be detailed and robust, enabling researchers to obtain reliable and reproducible data for the evaluation of this compound as a potential antibacterial agent.
Overview of Experimental Workflow
The following diagram outlines the key stages in the experimental design for testing the antibacterial properties of this compound.
Caption: Experimental workflow for this compound's antibacterial testing.
Preparation and Handling of this compound
This compound is a triterpene acid with reported antibacterial activities.[1][2] Proper preparation of the test compound is critical for accurate and reproducible results.
Protocol 2.1: Preparation of this compound Stock Solution
-
Solubility Testing: Determine the optimal solvent for this compound. It is reported to be slightly soluble in DMSO and methanol.[2] Perform preliminary solubility tests to find the lowest concentration of solvent required to fully dissolve the compound.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in the predetermined solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing or gentle warming.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at -20°C for long-term use.[1]
-
Antibacterial Susceptibility Testing
The initial assessment of this compound's antibacterial efficacy involves determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Bacterial Strains
A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used to assess the spectrum of activity.
Table 1: Recommended Bacterial Strains for Testing
| Gram Stain | Species | ATCC Number | Rationale |
| Gram-positive | Staphylococcus aureus | 25923 | Common cause of skin and soft tissue infections. |
| Enterococcus faecalis | 29212 | Known for antibiotic resistance and causing opportunistic infections.[1] | |
| Streptococcus mutans | 25175 | A key pathogen in dental caries.[1] | |
| Gram-negative | Escherichia coli | 25922 | A common cause of urinary tract and gastrointestinal infections. |
| Pseudomonas aeruginosa | 27853 | An opportunistic pathogen known for its resistance to multiple antibiotics. | |
| Klebsiella pneumoniae | 13883 | A significant cause of hospital-acquired infections. |
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.
Protocol 3.2.1: Broth Microdilution MIC Assay
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare Serial Dilutions of this compound:
-
In a sterile 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol 3.3.1: MBC Determination
-
Subculturing from MIC Plate:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determine MBC:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the MHA plate).
-
Table 2: Hypothetical MIC and MBC Data for this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (Bacteriostatic/Bactericidal) |
| S. aureus | 64 | 128 | Bactericidal |
| E. faecalis | 128 | 256 | Bactericidal |
| S. mutans | 50 | 100 | Bactericidal |
| E. coli | 256 | >512 | Bacteriostatic |
| P. aeruginosa | >512 | >512 | Resistant |
| K. pneumoniae | 256 | 512 | Bactericidal |
Investigating the Mechanism of Action
Based on the properties of other organic acids and saponins, it is hypothesized that this compound may disrupt the bacterial cell membrane.
Caption: Proposed mechanism of action for this compound.
Bacterial Membrane Potential Assay
This assay determines if this compound causes depolarization of the bacterial cell membrane using a fluorescent dye.
Protocol 4.1.1: Membrane Potential Assay
-
Bacterial Preparation:
-
Grow bacteria to the mid-logarithmic phase as described in Protocol 3.2.1.
-
Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., PBS).
-
Resuspend the cells in the same buffer to an OD₆₀₀ of 0.2.
-
-
Staining and Treatment:
-
Use a membrane potential-sensitive dye such as DiSC₃(5).
-
Add the dye to the bacterial suspension at a final concentration of 1 µM and incubate in the dark for 5-10 minutes to allow for dye uptake.
-
Transfer 180 µL of the stained bacterial suspension to a 96-well black microtiter plate.
-
Add 20 µL of this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC) to the wells.
-
Include a positive control for depolarization (e.g., polymyxin B) and a negative control (solvent).
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye (for DiSC₃(5), typically ~622 nm excitation and ~670 nm emission).
-
Monitor the fluorescence over time (e.g., every minute for 30 minutes). An increase in fluorescence indicates membrane depolarization.
-
Intracellular Content Leakage Assay
This assay measures the release of intracellular components, such as nucleic acids and proteins, as an indicator of membrane damage.
Protocol 4.2.1: Nucleic Acid and Protein Leakage Assay
-
Bacterial Treatment:
-
Prepare a bacterial suspension as described in Protocol 4.1.1.
-
Treat the bacterial suspension with this compound at different concentrations (e.g., 0.5x, 1x, and 2x MIC) for a defined period (e.g., 2 hours).
-
Include a positive control for lysis (e.g., lysozyme for Gram-positive bacteria, or a detergent like Triton X-100) and a negative control (solvent).
-
-
Sample Collection:
-
Centrifuge the treated bacterial suspensions to pellet the cells.
-
Carefully collect the supernatant.
-
-
Measurement of Leaked Contents:
-
Nucleic Acids: Measure the absorbance of the supernatant at 260 nm using a spectrophotometer. An increase in A₂₆₀ indicates leakage of nucleic acids.
-
Proteins: Determine the protein concentration in the supernatant using a standard method like the Bradford assay. An increase in protein concentration indicates leakage of cytoplasmic proteins.
-
Table 3: Hypothetical Mechanism of Action Data
| Treatment | Membrane Depolarization (Relative Fluorescence Units) | A₂₆₀ of Supernatant | Protein Concentration in Supernatant (µg/mL) |
| Negative Control | 100 ± 10 | 0.05 ± 0.01 | 5 ± 1 |
| This compound (0.5x MIC) | 150 ± 15 | 0.10 ± 0.02 | 10 ± 2 |
| This compound (1x MIC) | 300 ± 25 | 0.25 ± 0.03 | 25 ± 3 |
| This compound (2x MIC) | 500 ± 30 | 0.45 ± 0.04 | 50 ± 5 |
| Positive Control | 600 ± 40 | 0.60 ± 0.05 | 75 ± 6 |
Safety Profile: Cytotoxicity Assay
It is crucial to assess the potential toxicity of this compound to mammalian cells to determine its therapeutic index.
Protocol 5.1: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture a non-cancerous human cell line (e.g., human embryonic kidney cells, HEK293, or normal human dermal fibroblasts, NHDF) in the appropriate medium and conditions.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (solvent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
-
Table 4: Hypothetical Cytotoxicity Data
| Cell Line | This compound IC₅₀ (µM) |
| HEK293 (non-cancerous) | >100 |
| NHDF (non-cancerous) | >100 |
| HeLa (cancerous) | 25 |
A high IC₅₀ value against non-cancerous cells and a low MIC against bacteria would indicate a favorable therapeutic index for this compound.
These detailed protocols and application notes provide a solid foundation for the comprehensive evaluation of this compound's antibacterial properties, from initial screening to mechanistic insights and safety profiling. Adherence to these standardized methods will ensure the generation of high-quality data suitable for publication and further drug development efforts.
References
Application Notes and Protocols: Preparation of Gypsogenic Acid Stock Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypsogenic acid is a pentacyclic triterpenoid saponin with a growing interest in pharmacological research due to its potential therapeutic properties.[1] It has demonstrated a range of biological activities, including antibacterial, trypanocidal, and notably, cytotoxic effects against various cancer cell lines.[2] For researchers investigating its mechanism of action and therapeutic potential, the accurate and reproducible preparation of this compound stock solutions for in vitro assays is a critical first step.
These application notes provide a detailed protocol for the preparation, storage, and quality control of this compound stock solutions. Additionally, a standard protocol for a common in vitro cytotoxicity assay (MTT) is included to guide researchers in their experimental design.
Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₆O₅ | [1][3] |
| Molecular Weight | 486.68 g/mol | [1][3] |
| Appearance | White to Off-White Solid | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1][2][4] |
| Storage (Solid) | -20°C for long-term storage | [1][4] |
Preparation of this compound Stock Solutions
Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. Therefore, an organic solvent such as dimethyl sulfoxide (DMSO) is recommended for the preparation of stock solutions.
Materials and Reagents
-
This compound (purity ≥95%)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Stock Solution Preparation Workflow
Caption: Workflow for this compound Stock Solution Preparation.
Detailed Protocol
-
Calculate the required amount of this compound. Based on the desired stock concentration and volume. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 486.68 g/mol = 4.867 mg
-
-
Weigh the calculated amount of this compound using a calibrated analytical balance in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.[2] Visually inspect the solution to ensure there are no visible particles.
-
(Optional) Sterile filter the stock solution using a 0.22 µm syringe filter if sterility is a major concern for downstream applications.
Recommended Stock Concentrations
The following table provides volumes of DMSO required to prepare common stock concentrations of this compound.[2]
| Desired Stock Concentration | Mass of this compound | Volume of DMSO |
| 1 mM | 1 mg | 2.055 mL |
| 5 mM | 1 mg | 0.411 mL |
| 10 mM | 1 mg | 0.205 mL |
| 1 mM | 5 mg | 10.273 mL |
| 5 mM | 5 mg | 2.055 mL |
| 10 mM | 5 mg | 1.027 mL |
Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound stock solution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage Temperature: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Materials
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan dissolution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the cell viability against the this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Postulated Signaling Pathway of this compound-Induced Apoptosis
While the precise signaling pathway for this compound is still under investigation, studies on the closely related triterpenoid saponins, gypsogenin and gypenosides, suggest the induction of apoptosis through the intrinsic mitochondrial pathway.[5][6] This pathway involves the regulation of the Bcl-2 family of proteins and the subsequent activation of a caspase cascade.
Caption: Postulated Apoptotic Pathway of this compound.
References
- 1. This compound CAS#: 5143-05-5 [chemicalbook.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | C30H46O5 | CID 15560324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 5143-05-5 [chemicalbook.com]
- 5. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Bcl-2 family molecules and activation of caspase cascade involved in gypenosides-induced apoptosis in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"preventing degradation of gypsogenic acid during storage"
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of gypsogenic acid during storage. The information is presented in a clear question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for pure, solid this compound?
There are slightly varying recommendations from commercial suppliers, but the consensus points towards cold, dark, and dry conditions to ensure long-term stability. For optimal shelf life, storing this compound at -20°C is recommended for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C is acceptable.[1] Always store the compound in a tightly sealed container to protect it from moisture and light.[1][2] One supplier suggests a shelf life of over two years if stored properly under these conditions.[1]
Q2: I have seen different storage temperature recommendations from different suppliers. Why is that, and which one should I follow?
It is common for suppliers to provide slightly different storage advice based on their own stability data, the purity of their material, and the formulation (e.g., solid vs. solution). One supplier may recommend 10°C - 25°C for short-term handling, while others strongly advise refrigeration or freezing.[3]
Recommendation: For long-term storage, always err on the side of caution. The most consistently recommended condition for preserving triterpenoid saponins and ensuring maximum stability is frozen (-20°C) , especially given that saponins are generally sensitive to temperature.[2][4][5] For routine short-term use, refrigeration (0-4°C) is a safe practice.
Q3: How should I store this compound in solution?
This compound in solution is more susceptible to degradation than in its solid form. If you must store it in solution, prepare stock solutions in a suitable solvent like DMSO or methanol.[6] Aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
For storage, a supplier suggests that stock solutions can be kept at -20°C for up to one month or at -80°C for up to six months .[6]
Important Note: Studies on other saponins containing free carboxylic acid groups have shown that storage in alcoholic solvents (like methanol or ethanol) for extended periods can lead to the formation of ester artifacts.[7] If precise quantification or biological activity is critical, it is advisable to prepare alcoholic solutions fresh.
Q4: What are the main factors that can cause this compound to degrade?
Based on the general behavior of triterpenoid saponins, the primary factors that can induce degradation are:
-
Temperature: Higher temperatures accelerate chemical reactions, leading to faster degradation.[2][4]
-
Light: Exposure to light, particularly UV light, can cause photolytic degradation.[2] Storing in the dark or in amber vials is crucial.[1]
-
pH (in solution): Extreme pH conditions (strong acids or bases) can hydrolyze the molecule.
-
Oxidation: Although less documented for this compound specifically, many complex organic molecules are susceptible to oxidation.
-
Moisture: High humidity can accelerate the degradation of solid compounds.[2]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action & Prevention |
| Change in color of solid this compound (e.g., yellowing). | Oxidation or reaction with contaminants. | - Discard the sample if purity is critical. - Ensure the storage container is inert and tightly sealed. - Consider storing under an inert atmosphere (e.g., argon or nitrogen) for highly sensitive applications. |
| Precipitate forms in a refrigerated/frozen stock solution. | The compound is falling out of solution at low temperatures. | - Gently warm the solution to 37°C and sonicate to redissolve before use.[6] - To prevent this, consider preparing a slightly lower concentration stock solution or using a different solvent system if your experiment allows. |
| Loss of biological activity or inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | - Review your storage protocol. Ensure the compound is stored at -20°C or below and protected from light. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - If using alcoholic solutions, prepare them fresh before each experiment to avoid ester formation.[7] |
| Appearance of new peaks in HPLC/LC-MS analysis. | Degradation products have formed. | - This indicates compound instability under your storage or experimental conditions. - Perform a forced degradation study (see experimental protocols below) to intentionally generate and identify potential degradation products. - Develop and validate a stability-indicating analytical method to separate and quantify the active compound from its degradants.[8] |
Storage Condition Summary
The following table summarizes the recommended storage conditions for this compound based on available data for the compound and analogous saponins.
| Form | Storage Duration | Temperature | Atmosphere/Container |
| Solid (Powder) | Short-term (days to weeks) | 0 - 4°C | Tightly sealed, dark (amber vial) |
| Solid (Powder) | Long-term (months to years) | -20°C | Tightly sealed, dark (amber vial) |
| Stock Solution | Up to 1 month | -20°C | Single-use aliquots, tightly sealed |
| Stock Solution | Up to 6 months | -80°C | Single-use aliquots, tightly sealed |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
A forced degradation study is essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Objective: To identify the degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C in the dark for 1, 3, and 7 days.
-
Thermal Degradation (Solid): Store solid this compound in an oven at 60°C for 1, 3, and 7 days. Dissolve in solvent before analysis.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/m², as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Logical Workflow for Investigating this compound Degradation
This diagram outlines the logical steps a researcher should take when encountering potential degradation of their this compound sample.
Caption: Workflow for troubleshooting this compound degradation.
Key Factors Influencing this compound Stability
This diagram illustrates the primary environmental factors that can lead to the chemical degradation of this compound.
Caption: Factors causing this compound degradation.
References
- 1. medkoo.com [medkoo.com]
- 2. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 5143-05-5 | FG45945 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 9. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Gypsogenic Acid HPLC Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering gypsogenic acid peak tailing in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having an elongated trailing edge.[1] In an ideal HPLC analysis, peaks should be symmetrical and Gaussian in shape.[1] Tailing peaks can compromise the accuracy of peak integration, leading to unreliable quantification, and can also decrease the resolution between adjacent peaks.[1] For this compound, a triterpenoid saponin, peak tailing can lead to inaccurate measurements of its concentration in samples.
Q2: What are the common causes of peak tailing for an acidic compound like this compound?
A2: For acidic compounds such as this compound, peak tailing in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of the ionized form of the acidic analyte with active sites on the silica-based column packing, particularly residual silanol groups.[2] Other potential causes include column overload, improper mobile phase pH, column degradation, and issues with the HPLC system itself (e.g., extra-column dead volume).[1][3]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound.[4] Since this compound is an acidic compound, at a mobile phase pH close to its pKa, it will exist in both ionized and non-ionized forms. This dual state can lead to peak distortion, including tailing or splitting.[5] To achieve a sharp, symmetrical peak, it is generally recommended to adjust the mobile phase pH to be at least 2 pH units below the pKa of the acidic analyte.[6] This ensures the compound is in a single, non-ionized form, which interacts more uniformly with the reversed-phase column.
Q4: Can the choice of HPLC column influence peak tailing for this compound?
A4: Absolutely. The choice of column is crucial. For acidic compounds, columns with a highly inert stationary phase and minimal residual silanol activity are preferred to reduce secondary interactions that cause tailing.[7] Modern, high-purity silica columns that are end-capped are designed to minimize these interactions.[8] Columns with different stationary phase chemistries, such as those with embedded polar groups, can also offer improved peak shape for acidic analytes.
Troubleshooting Guides
Guide 1: Initial Assessment of Peak Tailing
If you are observing peak tailing for this compound, the first step is to systematically evaluate the potential causes.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for HPLC peak tailing.
Guide 2: Optimizing the Mobile Phase
Optimizing the mobile phase is often the most effective way to address peak tailing for acidic compounds.
Key Parameters to Adjust:
-
pH: The most critical parameter. For this compound, an acidic analyte, lower the mobile phase pH. A good starting point is a pH of around 2.5-3.0.[7] This will ensure the carboxylic acid functional groups are protonated, minimizing unwanted ionic interactions with the stationary phase.
-
Buffer Concentration: Use a buffer to maintain a consistent pH. A buffer concentration of 10-50 mM is typically recommended.[1] Insufficient buffer capacity can lead to pH shifts within the column and contribute to peak tailing.
-
Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) affect retention and can influence peak shape. Sometimes, switching from acetonitrile to methanol, or vice versa, can improve peak symmetry.[9]
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Mobile Phases: Prepare a series of aqueous mobile phase components with different pH values (e.g., pH 4.0, 3.5, 3.0, 2.5) using a suitable buffer (e.g., phosphate or formate buffer).
-
Initial Analysis: Perform an initial injection of your this compound standard using your current HPLC method and record the tailing factor.
-
Iterative pH Reduction: Sequentially run the analysis with the mobile phases of decreasing pH. Equilibrate the column with at least 10 column volumes of the new mobile phase before each injection.
-
Evaluate Peak Shape: Measure the tailing factor for the this compound peak at each pH level.
-
Determine Optimal pH: Identify the pH at which the peak tailing is minimized and the peak shape is most symmetrical.
Guide 3: Column and System Considerations
If mobile phase optimization does not resolve the issue, consider the column and HPLC system.
Troubleshooting Steps:
-
Column Health:
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column and cause peak tailing. Flush the column with a strong solvent.
-
Column Void: A void at the head of the column can lead to peak distortion.[1] This can be checked by reversing the column and performing a test injection. If the peak shape improves, the column may need to be replaced.
-
-
System Dead Volume: Excessive tubing length or poorly made connections can increase extra-column volume, leading to band broadening and peak tailing.[3] Ensure all connections are secure and tubing is as short as possible.
-
Sample Overload: Injecting too much sample can saturate the column, resulting in peak distortion.[10] To check for this, dilute your sample and inject a smaller volume. If the peak shape improves, you may be overloading the column.
Data Presentation
Table 1: Typical HPLC Conditions for Triterpenoid Saponin Analysis
| Parameter | Typical Setting | Rationale for this compound |
| Column | C18, C8 (Reversed-Phase) | Good retention for non-polar triterpenoid backbone. |
| Particle Size | 3 µm, 5 µm | Standard particle sizes for good efficiency. |
| Mobile Phase A | Water with acid (e.g., 0.1% Formic Acid, 0.1% Phosphoric Acid) | Acid suppresses ionization of this compound. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | Increasing percentage of Mobile Phase B | To elute compounds with a range of polarities. |
| Flow Rate | 0.8 - 1.5 mL/min | Typical flow rates for analytical scale columns. |
| Detection | Low UV (e.g., 205-210 nm) or ELSD | Triterpenoids often lack strong chromophores.[11] |
Experimental Protocols
Protocol 1: General Purpose HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound and can be optimized to address peak tailing.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample extract in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Mandatory Visualizations
Caption: Causes and solutions for this compound peak tailing.
References
- 1. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]
- 2. mdpi.com [mdpi.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. This compound | C30H46O5 | CID 15560324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
"minimizing artifact formation during acid hydrolysis of gypsogenic acid saponins"
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize the formation of artifacts during the acid hydrolysis of gypsogenic acid and other triterpenoid saponins.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of artifacts formed during acid hydrolysis of saponins?
A1: During acid hydrolysis, the harsh conditions can induce chemical rearrangements in the liberated aglycone (sapogenin). Common artifacts include dehydration products, epimers, and rearranged aglycones resulting from carbocation intermediates. For instance, studies on soyasapogenol B glycosides identified an artifact named soyasapogenol H (3β,22β,24-trihydroxyolean-18(19)-en)[1][2]. Similarly, hydrolysis of diosgenin and yamogenin can produce spirosta-3,5-dienes through dehydration of the C-3 hydroxyl group[3]. The formation of these artifacts is often dependent on the specific structure of the parent saponin[1][2].
Q2: What are the key experimental factors that influence artifact formation?
A2: Several factors can significantly impact the stability of the target sapogenin and lead to artifact generation. These include:
-
Reaction Time: Prolonged hydrolysis times can cause the degradation of the released sapogenins, reducing yields and purity[3][4].
-
Temperature: High temperatures, while speeding up hydrolysis, can also accelerate the degradation of the target compounds[3].
-
Acid Type and Concentration: The choice and concentration of the acid catalyst are critical. Hydrochloric acid is commonly used, but alternatives like sulfuric acid in 70% 2-propanol have been suggested to reduce artifact formation[3].
-
Sample Matrix: The presence of impurities can create a thick "gum," which limits the access of the acid to the saponin, reducing hydrolysis efficiency and often requiring harsher, artifact-promoting conditions to overcome[5][6].
Q3: How can I optimize the hydrolysis time to maximize sapogenin yield and minimize artifacts?
A3: The optimal hydrolysis time is a balance between complete cleavage of sugar moieties and the prevention of aglycone degradation. For conventional heating methods, a time-course study is recommended. Research on various saponin-rich extracts from seeds like fenugreek and quinoa has shown that hydrolysis for 1 hour is often sufficient for the complete disappearance of saponins and the maximum release of sapogenins[4]. Extending the reaction beyond this optimal point typically leads to a decrease in the sapogenin content due to degradation[3][4].
Q4: What are the advantages of using Microwave-Assisted Acid Hydrolysis (MAAH) over conventional heating?
A4: Microwave-Assisted Acid Hydrolysis (MAAH) presents a compelling alternative to conventional heating methods for saponin hydrolysis. Key advantages include:
-
Higher Yields: MAAH can produce a significantly higher sapogenin content compared to conventional hydrolysis under similar or even shorter timeframes[3].
-
Reduced Reaction Time: MAAH can achieve maximum sapogenin release in a shorter duration. For example, a 30-minute MAAH reaction at 140°C yielded more sapogenins than a 60-minute conventional reaction at 100°C[3].
-
Efficiency: The rate of sapogenin release can be much faster, though degradation can also occur more rapidly if the time and temperature are not optimized[3].
Q5: How can I prevent the "gum" formation that hinders efficient hydrolysis?
A5: The formation of a viscous gum from impurities is a common problem that reduces hydrolysis efficiency[5][6]. One effective strategy is to perform the hydrolysis in a tincture (an alcohol-water solution). Extracting the saponins into a solution of approximately 45% ethanol in water can keep them freely suspended and prevent gum formation[5][6]. This method allows for highly efficient acid hydrolysis, approaching 100%, without the need for the harsh conditions often used to penetrate a gum-like matrix[5][6].
Q6: What analytical techniques are best for identifying and quantifying artifacts?
A6: A combination of chromatographic and spectroscopic techniques is typically required for the unambiguous identification and quantification of hydrolysis artifacts. Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used to identify and quantify sapogenins and their artifacts after derivatization[1][2]. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is also a powerful tool for analyzing the disappearance of saponins and the appearance of sapogenins[4]. For definitive structural elucidation of novel artifacts, Nuclear Magnetic Resonance (NMR) spectroscopy is essential[1][2].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of target sapogenin. | 1. Incomplete Hydrolysis: Reaction time or temperature may be too low. The presence of a "gum" may be inhibiting the reaction[5][6].2. Sapogenin Degradation: Reaction time or temperature may be too high[3][4]. | 1. Perform a time-course experiment (e.g., 0-6 hours) to find the optimal hydrolysis time[4]. Consider using MAAH for improved efficiency[3]. If a gum is present, attempt hydrolysis in a tincture[5][6].2. Reduce the hydrolysis time and/or temperature. An optimal time of 1 hour has been reported for conventional heating[4]. |
| High concentration of unknown peaks in chromatogram. | Artifact Formation: The hydrolysis conditions (acid concentration, temperature, time) are too harsh, causing degradation and rearrangement of the target aglycone[1][2]. | 1. Reduce the severity of the hydrolysis conditions (e.g., lower temperature, shorter time).2. Try an alternative acid catalyst, such as sulfuric acid in 70% 2-propanol, which may reduce artifact formation[3].3. Use GC-MS or LC-MS to tentatively identify the unknown peaks by comparing their mass spectra to known saponin artifacts[1][2]. |
| Poor reproducibility of results. | Inconsistent Reaction Conditions: Minor variations in heating, reaction time, or sample preparation can lead to different outcomes.Sample Inhomogeneity: The initial saponin extract may not be homogeneous. | 1. Ensure precise control of all reaction parameters, including temperature (use an oil bath or microwave reactor), timing, and reagent volumes.2. Thoroughly mix the saponin extract before taking aliquots for hydrolysis. |
Data Summary
Table 1: Comparison of Hydrolysis Methods and Conditions for Fenugreek Saponins
| Hydrolysis Method | Temperature (°C) | Time (min) | Sapogenin Content ( g/100g extract) | Reference |
| Conventional Heating | 100 | 60 | 24.6 | [3] |
| Conventional Heating | 140 | 30 | 17.0 | [3] |
| MAAH | 100 | 30 | ~15 | [3] |
| MAAH | 120 | 30 | ~25 | [3] |
| MAAH | 140 | 30 | 34.0 | [3] |
| MAAH | 150 | 30 | ~32 | [3] |
Table 2: Examples of Saponin Aglycones and Their Identified Artifacts
| Parent Aglycone/Saponin | Identified Artifact(s) | Analytical Method | Reference |
| Soyasapogenol B glycoside | Soyasapogenol H (3β,22β,24-trihydroxyolean-18(19)-en) | GC-MS, NMR | [1][2] |
| Zanhic acid saponin | 2β,3β,16α-trihydroxyolean-13(18)-en-23,28-dioic acid | GC-MS, NMR | [1][2] |
| Zanhic acid saponin | 2β,3β,16α-trihydroxyolean-28,13β-olide-23-oic acid | GC-MS, NMR | [1][2] |
| Diosgenin / Yamogenin | 25R and 25S spirosta-3,5-dienes | GC-MS | [3] |
Experimental Protocols & Visualizations
Protocol 1: Optimized Conventional Acid Hydrolysis
This protocol is a general guideline. Optimal conditions should be determined empirically for each specific saponin extract.
-
Preparation: Dissolve a known quantity of the saponin-rich extract in a suitable solvent (e.g., 50% aqueous methanol).
-
Acidification: Add concentrated hydrochloric acid (HCl) to achieve a final concentration of 2N.
-
Hydrolysis: Heat the mixture in a sealed vessel at 100°C for 1 hour in a temperature-controlled water or oil bath[3][4].
-
Quenching & Extraction: Cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., NaOH). Extract the sapogenins with an appropriate organic solvent (e.g., ethyl acetate or chloroform).
-
Analysis: Wash the organic extract with water, dry it over anhydrous sodium sulfate, and evaporate the solvent. Analyze the resulting sapogenin-rich extract using GC-MS (after derivatization) or HPLC-MS.
Protocol 2: Microwave-Assisted Acid Hydrolysis (MAAH)
This protocol is based on optimized conditions for fenugreek saponins and may require adjustment for other sources[3].
-
Preparation: Place a known quantity of the saponin-rich extract into a microwave reactor vessel.
-
Acidification: Add 2N HCl.
-
Hydrolysis: Program the microwave reactor to heat the mixture to 140°C and hold for 30 minutes with stirring[3].
-
Quenching & Extraction: Follow steps 4 and 5 from the Conventional Acid Hydrolysis protocol.
Caption: Simplified pathway of acid hydrolysis leading to the desired aglycone under optimal conditions versus the formation of artifacts via a carbocation intermediate under harsh conditions.
Caption: Experimental workflow for developing and optimizing an acid hydrolysis protocol to maximize sapogenin yield while minimizing artifact formation.
References
- 1. Artefact formation during acid hydrolysis of saponins from Medicago spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Acid hydrolysis of saponin-rich extracts of quinoa, lentil, fenugreek and soybean to yield sapogenin-rich extracts and other bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acid hydrolysis of saponins extracted in tincture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid hydrolysis of saponins extracted in tincture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Gypsogenic Acid Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference caused by gypsogenic acid in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is a pentacyclic triterpenoid, a class of natural products.[1] While there is no direct evidence to suggest this compound is inherently fluorescent, compounds of this nature, particularly those from natural product libraries, can interfere with fluorescence assays through several mechanisms:
-
Autofluorescence: The compound itself may emit light at wavelengths that overlap with the excitation or emission spectra of your assay's fluorophore, leading to false positive signals.[2][3]
-
Fluorescence Quenching: this compound may absorb the excitation light or the emitted fluorescence from your reporter fluorophore, leading to a decrease in signal and potentially false negative results. This is also known as the inner filter effect.[2][3]
-
Light Scattering: Due to its limited solubility in aqueous buffers, this compound may form precipitates or aggregates at higher concentrations. These particles can scatter light, leading to noisy and unreliable fluorescence readings.
-
Non-specific Interactions: As a triterpenoid, this compound may interact non-specifically with assay components, such as enzymes or detection reagents, altering their function and indirectly affecting the fluorescence output.
Q2: My fluorescence signal increases unexpectedly when I add this compound. What could be the cause?
An unexpected increase in fluorescence is likely due to autofluorescence , where this compound itself is fluorescent under your assay conditions. This is a common issue with compounds from natural product libraries.[2] To confirm this, you should run a control experiment with this compound in the assay buffer without the fluorescent reporter.
Q3: My fluorescence signal is lower than expected after adding this compound. How can I determine the cause?
A decrease in signal is often caused by fluorescence quenching or light scattering .[3]
-
Quenching can be identified by running a spectral scan of this compound to see if its absorbance spectrum overlaps with your fluorophore's excitation or emission spectra.
-
Light scattering can be suspected if you observe turbidity or precipitation in your assay wells. This can be confirmed by measuring the absorbance of the sample at a wavelength outside the fluorophore's absorbance range (e.g., 600-700 nm). An increase in absorbance suggests the presence of particulates.
Q4: How can I minimize the potential for interference from this compound in my assay development?
Proactive measures during assay development can significantly reduce the risk of interference:
-
Fluorophore Selection: Opt for fluorophores that excite and emit at longer wavelengths (red-shifted dyes, >600 nm) as natural products are less likely to autofluoresce in this range.[1][4]
-
Solubility Assessment: Determine the solubility of this compound in your assay buffer to avoid working at concentrations that may lead to precipitation. Consider the use of a co-solvent like DMSO, but be mindful of its potential effects on your assay.
-
Kinetic vs. Endpoint Reads: Whenever possible, use a kinetic reading mode. The initial fluorescence of the compound will be captured at time zero and can be subtracted from the final reading, thus minimizing the impact of autofluorescence.[1]
Troubleshooting Guides
Problem 1: Suspected Autofluorescence
Symptoms:
-
Higher than expected fluorescence signal in the presence of this compound.
-
Concentration-dependent increase in signal with this compound alone.
Troubleshooting Workflow:
Caption: Workflow for identifying and mitigating autofluorescence.
Detailed Steps:
-
Run a Control Experiment: Prepare wells containing only the assay buffer and this compound at the same concentrations used in your main experiment. Do not add your assay's fluorescent probe or enzyme.
-
Measure Fluorescence: Read the plate using the same excitation and emission wavelengths as your main assay.
-
Analyze the Data: If you observe a significant, concentration-dependent increase in fluorescence from the wells with this compound alone, autofluorescence is confirmed.
-
Mitigation Strategies:
-
Background Subtraction: Subtract the fluorescence signal from the control wells (this compound only) from your experimental wells.
-
Use a Pre-read: Measure the fluorescence of your plate after adding this compound but before starting the reaction. Subtract this pre-read value from your final endpoint reading.
-
Switch to a Red-Shifted Fluorophore: If background subtraction is insufficient, consider redeveloping the assay with a fluorophore that has excitation and emission wavelengths above 600 nm.[1][4]
-
Problem 2: Suspected Fluorescence Quenching or Light Scattering
Symptoms:
-
Lower than expected fluorescence signal.
-
Reduced signal-to-background ratio.
-
Visible precipitates in the assay plate.
Troubleshooting Workflow:
Caption: Workflow for identifying and mitigating quenching and light scattering.
Detailed Steps:
-
Check for Light Scattering:
-
Visually inspect the wells for any cloudiness or precipitates.
-
Measure the absorbance of the wells at a wavelength outside of your fluorophore's range (e.g., 650 nm). An increase in absorbance with increasing concentrations of this compound indicates light scattering.
-
Mitigation:
-
Lower the concentration of this compound.
-
If compatible with your assay, add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to improve solubility.
-
Centrifuge and filter your this compound stock solution before use.
-
-
-
Perform a Quenching Counter-Assay:
-
Prepare wells with your fluorescent probe at a concentration that gives a mid-range signal.
-
Add this compound at various concentrations.
-
If the fluorescence signal decreases in a concentration-dependent manner, quenching is occurring.
-
Mitigation:
-
Reduce the concentration of this compound if possible.
-
Consider using a different fluorophore with a spectral profile that does not overlap with the absorbance spectrum of this compound.
-
-
Experimental Protocols
Protocol 1: Autofluorescence Assessment
Objective: To determine if this compound is autofluorescent at the assay's excitation and emission wavelengths.
Materials:
-
This compound stock solution
-
Assay buffer
-
Microplate reader with fluorescence capabilities
-
Black, opaque microplates suitable for fluorescence
Procedure:
-
Prepare a serial dilution of this compound in assay buffer in a microplate. Include a buffer-only control.
-
Incubate the plate under the same conditions as your main assay (temperature and time).
-
Measure the fluorescence intensity using the same excitation and emission wavelengths and gain settings as your primary assay.
-
Plot the fluorescence intensity against the concentration of this compound.
Data Interpretation:
| This compound Conc. | Fluorescence (RFU) |
| 0 µM (Buffer) | 50 |
| 1 µM | 150 |
| 5 µM | 750 |
| 10 µM | 1500 |
| 25 µM | 3750 |
| 50 µM | 7500 |
| A concentration-dependent increase in RFU indicates autofluorescence. |
Protocol 2: Quenching Counter-Assay
Objective: To determine if this compound quenches the fluorescence of the assay's reporter probe.
Materials:
-
This compound stock solution
-
Fluorescent reporter probe (e.g., a fluorescently labeled substrate or product)
-
Assay buffer
-
Microplate reader with fluorescence capabilities
-
Black, opaque microplates
Procedure:
-
Prepare a solution of the fluorescent reporter probe in assay buffer at a concentration that yields a robust signal (e.g., 80% of the maximum signal in your assay).
-
Dispense the fluorescent probe solution into the wells of a microplate.
-
Add a serial dilution of this compound to the wells. Include a control with no this compound.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Measure the fluorescence intensity.
-
Calculate the percent quenching for each concentration of this compound relative to the control.
Data Interpretation:
| This compound Conc. | Fluorescence (RFU) | % Quenching |
| 0 µM (Control) | 10000 | 0% |
| 1 µM | 9800 | 2% |
| 5 µM | 8500 | 15% |
| 10 µM | 7000 | 30% |
| 25 µM | 4500 | 55% |
| 50 µM | 2000 | 80% |
| A concentration-dependent decrease in RFU indicates quenching. |
Signaling Pathways and Logical Relationships
While this compound interference is a physicochemical phenomenon rather than a biological signaling pathway, the logical process for identifying and addressing it can be visualized.
Caption: Logical workflow for diagnosing assay interference.
References
Technical Support Center: Gypsogenic Acid Treatment and Cell Line Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell line resistance to gypsogenic acid treatment.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound-induced cell death?
A1: this compound, a pentacyclic triterpenoid, is believed to induce apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the intrinsic mitochondrial pathway. It is thought to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[1][2][3][4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. Subsequently, a caspase cascade is activated, involving initiator caspases (like caspase-9) and executioner caspases (like caspase-3), which ultimately leads to cell death.[2][5][6]
Q2: My cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to triterpenoids and other natural product-based anticancer agents can arise from several factors:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) or Multidrug Resistance-Associated Protein 1 (MRP1), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Alterations in Apoptotic Pathways: Resistant cells may have mutations or altered expression of proteins in the apoptotic pathway. This can include upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak), making the cells less susceptible to apoptosis induction.
-
Activation of Pro-Survival Signaling Pathways: The PI3K/Akt and NF-κB signaling pathways are key regulators of cell survival and are often hyperactivated in resistant cancer cells.[7][8][9] These pathways can promote the expression of anti-apoptotic genes and counteract the cytotoxic effects of this compound.
Q3: How do I confirm that my cell line has developed resistance to this compound?
A3: Resistance is confirmed by comparing the half-maximal inhibitory concentration (IC50) value of the suspected resistant cell line to the parental (sensitive) cell line. A significant increase (typically 3-5 fold or higher) in the IC50 value indicates the development of resistance.[10] This is determined by performing a cell viability assay (e.g., MTT, XTT, or CCK-8) with a range of this compound concentrations on both cell lines.[11]
Troubleshooting Guides
Problem 1: High Variability in IC50 Values Between Experiments
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure cells are in the logarithmic growth phase and are seeded at a consistent density for every experiment. Create a growth curve for your cell line to determine the optimal seeding density and experimental window.
-
-
Possible Cause: Incomplete solubilization of formazan crystals (in MTT assays).
-
Solution: Ensure the solubilization buffer is added in sufficient volume and that the plate is agitated thoroughly to completely dissolve the crystals. Using a multi-channel pipette can help ensure even distribution of the solvent.[12]
-
-
Possible Cause: Interference from this compound with the viability assay.
-
Solution: Some compounds can interfere with the chemistry of colorimetric assays.[13] Run a control plate with this compound in cell-free media to check for any direct reaction with the assay reagents. Consider using an orthogonal assay that measures a different viability marker (e.g., an ATP-based luminescence assay).
-
Problem 2: No Significant Difference in IC50 Between Parental and Suspected Resistant Cells
-
Possible Cause: Insufficient drug exposure during the resistance development protocol.
-
Solution: The process of generating a resistant cell line requires prolonged exposure to gradually increasing concentrations of the drug.[10] If resistance is not observed, continue the selection process with slowly increasing concentrations of this compound.
-
-
Possible Cause: Loss of resistant phenotype.
-
Solution: Drug resistance can sometimes be unstable. If the resistant cell line has been cultured for an extended period without the presence of this compound, it may revert to a sensitive phenotype. It is advisable to periodically culture the resistant cells in a maintenance dose of this compound to retain the resistant characteristics.
-
-
Possible Cause: Incorrect interpretation of the dose-response curve.
-
Solution: Ensure that the range of this compound concentrations used is appropriate to generate a full sigmoidal curve, which is necessary for accurate IC50 calculation.[14] The curve should have a clear upper and lower plateau.
-
Data Presentation
Table 1: Representative IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Fold Resistance |
| HL-60 (Leukemia) | 48 hours | 61.1 | >200 (Hypothetical) | >3.3 |
| K-562 (Leukemia) | 48 hours | >100 | >300 (Hypothetical) | >3 |
| A549 (Lung Cancer) | 48 hours | 23.7 | >100 (Hypothetical) | >4.2 |
| MCF-7 (Breast Cancer) | 48 hours | 26.8 | >120 (Hypothetical) | >4.5 |
Note: IC50 values for sensitive cell lines are based on published data.[1] Resistant cell line data is hypothetical to illustrate the expected increase in IC50 and should be determined experimentally.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.[10][15]
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CCK-8).
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Recovery and Escalation: Initially, a significant number of cells will die. Allow the surviving cells to proliferate. Once the cell population has recovered, subculture them and increase the concentration of this compound in the medium (e.g., by 1.5 to 2-fold).
-
Stepwise Increase: Repeat the process of recovery and dose escalation. This is a lengthy process and can take several months.
-
Confirmation of Resistance: Periodically, test the IC50 of the cultured cells and compare it to the parental line. A stable, significantly higher IC50 indicates the establishment of a resistant cell line.
-
Maintenance: To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of this compound (a concentration that does not significantly inhibit growth but is high enough to maintain selective pressure).
Protocol 2: MTT Cell Viability Assay
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Potential mechanisms of cellular resistance to this compound.
Caption: Workflow for generating a this compound-resistant cell line.
References
- 1. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gambogic acid induces mitochondria-dependent apoptosis by modulation of Bcl-2 and Bax in mantle cell lymphoma JeKo-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gambogic acid induces apoptosis by regulating the expression of Bax and Bcl-2 and enhancing caspase-3 activity in human malignant melanoma A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gambogic acid induces apoptosis and regulates expressions of Bax and Bcl-2 protein in human gastric carcinoma MGC-803 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caspase-3 activation and apoptosis induction coupled with the retrograde transport of shiga toxin: inhibition by brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. Is Your MTT Assay the Right Choice? [promega.sg]
- 14. biology.stackexchange.com [biology.stackexchange.com]
- 15. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Gypsogenic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with gypsogenic acid and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work aimed at enhancing the bioavailability of these promising compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound and its derivatives?
A1: The primary challenges stem from their intrinsic physicochemical properties. Like many triterpenoid saponins, this compound derivatives often exhibit low aqueous solubility and poor membrane permeability, which are major limiting factors for oral absorption.[1][2][3] Additionally, they may be subject to rapid metabolism in the gastrointestinal tract and efflux by transporters such as P-glycoprotein, further reducing their systemic availability.[1][4]
Q2: What are the most common strategies to improve the bioavailability of this compound derivatives?
A2: Several key strategies are employed:
-
Chemical Modification (Prodrugs): Synthesizing derivatives, such as esters or amides, can improve lipophilicity and membrane permeability.[5][6]
-
Formulation-Based Approaches:
-
Nanoparticle Systems: Encapsulating derivatives in lipid-based nanoparticles (e.g., Solid Lipid Nanoparticles - SLNs) or polymeric nanoparticles can enhance solubility, protect from degradation, and improve absorption.[7][8]
-
Liposomes: These vesicular systems can encapsulate both hydrophilic and lipophilic compounds, facilitating their transport across biological membranes.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate.[9][10][11][12][13][14]
-
Phospholipid Complexes: Forming complexes with phospholipids can enhance the lipophilicity and membrane permeability of the parent compound.[15]
-
Q3: Are there any in vivo data on the bioavailability of this compound derivatives?
A3: Direct pharmacokinetic data for this compound derivatives are limited in publicly available literature. However, studies on structurally similar pentacyclic triterpenoids, such as oleanolic acid, provide valuable insights. For instance, prodrug and formulation strategies have been shown to significantly increase the oral bioavailability of oleanolic acid.[5][15][16]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of a Newly Synthesized this compound Derivative
| Symptom | Possible Cause | Suggested Solution |
| The compound precipitates out of aqueous buffers during in vitro assays. | The derivative is highly lipophilic and has poor water solubility. | 1. Utilize Co-solvents: For initial in vitro screening, dissolve the compound in a minimal amount of a biocompatible organic solvent (e.g., DMSO, ethanol) before diluting it in the aqueous medium. Ensure the final solvent concentration does not affect the experimental outcome. 2. Formulate as a Solid Dispersion: Prepare a solid dispersion with a hydrophilic carrier like PVP K30 or HPMC to enhance the dissolution rate.[13][14] 3. Complexation with Cyclodextrins: Investigate the formation of inclusion complexes with cyclodextrins to improve aqueous solubility. |
| Difficulty in preparing a stable aqueous formulation for in vivo oral gavage. | The compound's low solubility leads to aggregation and inconsistent dosing. | 1. Prepare a Suspension: Use a suitable suspending agent (e.g., carboxymethyl cellulose) and particle size reduction techniques (micronization) to create a uniform and stable suspension. 2. Develop a Self-Emulsifying Drug Delivery System (SEDDS): Formulate the derivative in a mixture of oils, surfactants, and co-surfactants that will spontaneously form a microemulsion in the gastrointestinal fluid, thereby improving solubilization. |
Issue 2: Poor Permeability of the this compound Derivative in Caco-2 Cell Assays
| Symptom | Possible Cause | Suggested Solution |
| Low apparent permeability coefficient (Papp) values in Caco-2 monolayer transport studies. | The derivative has poor passive diffusion characteristics or is a substrate for efflux pumps. | 1. Investigate Efflux Pump Involvement: Co-administer the derivative with a known P-glycoprotein inhibitor (e.g., verapamil) in the Caco-2 assay. A significant increase in the apical-to-basolateral transport suggests that the compound is a P-gp substrate.[8] 2. Lipid-Based Formulations: Formulate the derivative into lipid nanoparticles or a phospholipid complex. These formulations can be taken up by different cellular mechanisms, potentially bypassing efflux pumps.[8][15] 3. Synthesize Prodrugs Targeting Transporters: Design and synthesize amino acid or peptide-based prodrugs that can be recognized and transported by intestinal uptake transporters like PEPT1.[5] |
Issue 3: Instability of the this compound Derivative in Formulation or Biological Media
| Symptom | Possible Cause | Suggested Solution |
| Degradation of the derivative observed during formulation processing (e.g., high temperature in hot-melt extrusion for solid dispersions). | The derivative is thermally labile. | 1. Use Low-Temperature Formulation Methods: Opt for methods like solvent evaporation or spray drying for preparing solid dispersions, which can be performed at lower temperatures.[11] 2. Lyophilization: For nanoparticle or liposomal formulations, lyophilization (freeze-drying) can be used to create a stable, solid product for long-term storage. |
| Rapid hydrolysis of an ester-based prodrug in plasma or intestinal homogenates. | The ester linkage is highly susceptible to enzymatic cleavage. | 1. Steric Hindrance: Modify the prodrug structure to introduce steric hindrance around the ester bond to slow down the rate of enzymatic hydrolysis. 2. Alternative Linkers: Explore more stable linker chemistries for the prodrug, such as amides, which are generally more resistant to hydrolysis than esters.[6] |
Data Presentation
Table 1: Comparative Oral Bioavailability of Oleanolic Acid and its Prodrug/Formulation Approaches (Representative Data)
As direct bioavailability data for this compound derivatives are limited, data from the structurally similar oleanolic acid are presented as a proxy to illustrate the potential impact of different enhancement strategies.
| Compound/Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC0-24h (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Oleanolic Acid (OA) | 50 | 59.5 | 259.6 | 100 | [15] |
| OA-Phospholipid Complex (OPCH) | 50 | 78.7 | 306.6 | ~118 | [15] |
| OPCH with Ketoconazole (CYP3A inhibitor) | 50 | 131.3 | 707.7 | ~272 | [15] |
| OA-Valine-Valine Prodrug (5b) | 100 | 1130 | 4510 | 339 (vs. OA) | [5] |
| OA-Valine Prodrug (1b) | 100 | 1230 | 4860 | 355 (vs. OA) | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Gypsogenin Carboxamide Derivative at C-28
This protocol is adapted from the general method described for the synthesis of gypsogenin derivatives.[5]
Materials:
-
3-acetyl gypsogenin
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine
-
Desired amine (e.g., benzylamine)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-acetyl gypsogenin (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add oxalyl chloride (2 equivalents) dropwise to the solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Re-dissolve the resulting acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (e.g., benzylamine, 1.5 equivalents) and triethylamine (2 equivalents) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0°C.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient).
-
Characterize the final product using NMR and mass spectrometry.
Protocol 2: Preparation of this compound Derivative-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general method for preparing SLNs by hot homogenization.
Materials:
-
This compound derivative
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Disperse the this compound derivative in the molten lipid.
-
In a separate beaker, heat the aqueous surfactant solution to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Subject the hot pre-emulsion to high-pressure homogenization for several cycles at an optimized pressure.
-
Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Visualizations
Caption: Experimental workflow for enhancing bioavailability.
Caption: Cellular uptake and efflux pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Advancements and challenges in pharmacokinetic and pharmacodynamic research on the traditional Chinese medicine saponins: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability challenges associated with development of saponins as therapeutic and chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral anticancer drugs: mechanisms of low bioavailability and strategies for improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evading P-glycoprotein mediated-efflux chemoresistance using Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. contractpharma.com [contractpharma.com]
- 12. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. Dual strategies to improve oral bioavailability of oleanolic acid: Enhancing water-solubility, permeability and inhibiting cytochrome P450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Gypsogenic Acid Stability in Solvent Systems
This technical support center provides guidance and answers frequently asked questions regarding the stability of gypsogenic acid in various solvent systems. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound solutions.
Issue 1: Unexpectedly Low Purity or Presence of Degradation Peaks in a Freshly Prepared this compound Solution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Solvent Impurities | Use high-purity, HPLC-grade solvents for all sample preparations. | Reduction or elimination of extraneous peaks in the chromatogram. |
| Inherent Instability in the Chosen Solvent | Prepare a fresh solution in a different recommended solvent (e.g., acetonitrile) and analyze immediately. Compare the chromatograms. | A cleaner chromatogram with the new solvent suggests that the initial solvent was contributing to degradation. |
| Contaminated Glassware or Equipment | Ensure all glassware and equipment are thoroughly cleaned with an appropriate solvent and dried before use. | Elimination of contaminant peaks. |
| Exposure to Light | Prepare the solution in an amber vial or protect it from light. | If the degradation peaks are reduced, photodegradation is a likely cause. |
Issue 2: Poor Solubility of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Solvent Choice | Consult the solubility data table below and select a solvent in which this compound has higher solubility. | Improved dissolution of the compound. |
| Insufficient Sonication or Vortexing | After adding the solvent, sonicate the sample for 5-10 minutes or vortex vigorously. | Complete dissolution of the this compound. |
| Low Temperature | Gently warm the solution to 30-40°C while sonicating. | Increased solubility and faster dissolution. |
Issue 3: Inconsistent Results in Stability Studies.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Storage Conditions | Ensure all samples for the stability study are stored under the exact same conditions (temperature, light exposure). Use a calibrated incubator or chamber. | Reproducible stability data across time points. |
| Evaporation of Solvent | Use tightly sealed vials (e.g., with PTFE-lined caps) for storing solutions, especially for longer durations. | Consistent concentration of the analyte over time. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing. | Prevention of degradation that can be induced by freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of this compound?
For short-term storage (up to 24 hours) at 2-8°C, Dimethyl Sulfoxide (DMSO) and methanol are suitable, although this compound is only slightly soluble in them.[1] For longer-term storage, it is advisable to prepare fresh solutions or store aliquots at -80°C for no longer than six months.[1] Acetonitrile is a good alternative for immediate use in analytical studies.
Q2: How should I store this compound solutions to minimize degradation?
Stock solutions should be stored in tightly sealed, amber glass vials to protect from light and solvent evaporation. For short-term storage (up to one month), -20°C is recommended.[1] For longer-term storage (up to six months), aliquoting into single-use vials and storing at -80°C is the best practice to avoid degradation from repeated freeze-thaw cycles.[1]
Q3: What are the main degradation pathways for this compound?
This compound is a pentacyclic triterpenoid with carboxylic acid and hydroxyl functional groups, making it susceptible to degradation under certain conditions.[1] The primary degradation pathways are expected to be hydrolysis of the ester-like functionalities (if any are formed) and oxidation of the hydroxyl group and the double bond in the oleanane skeleton, particularly under acidic, basic, or oxidative stress.
Q4: Is a stability-indicating analytical method necessary for working with this compound?
Yes, if you are conducting experiments where the stability of the compound is critical (e.g., pharmacological assays, pharmacokinetic studies), a validated stability-indicating method, typically HPLC-UV or HPLC-MS, is essential. This ensures that you are accurately quantifying the active compound and not its degradation products.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | ~ 5.0 |
| Methanol | ~ 2.5 |
| Acetonitrile | ~ 3.0 |
| Ethanol | ~ 2.0 |
| Chloroform | < 0.1 |
| Water | < 0.01 |
Note: This data is synthesized based on typical solubilities of triterpenoid carboxylic acids and should be confirmed experimentally.
Table 2: Stability of this compound (1 mg/mL) in Different Solvents at 25°C over 48 Hours
| Solvent | % Recovery after 24h | % Recovery after 48h |
| Acetonitrile | 98.5 | 97.2 |
| Methanol | 96.3 | 92.5 |
| DMSO | 95.8 | 91.0 |
Note: This data is representative and intended to illustrate relative stability.
Table 3: Forced Degradation of this compound
| Stress Condition | Time | % Degradation | Major Degradation Products |
| 0.1 M HCl, 60°C | 24 h | 15.2 | Hydrolytic degradants |
| 0.1 M NaOH, 60°C | 8 h | 25.8 | Epimerization and hydrolytic products |
| 3% H₂O₂, 25°C | 24 h | 18.5 | Oxidized derivatives |
| Dry Heat, 80°C | 48 h | 8.3 | Thermally induced isomers |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 12.1 | Photo-oxidation products |
Note: This is a hypothetical dataset to exemplify the outcomes of a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions as per ICH guidelines.
Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, water
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
Class A volumetric flasks, pipettes, and amber HPLC vials
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at 25°C for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Store a solid sample of this compound in a hot air oven at 80°C for 48 hours. At specified time points, withdraw a sample, prepare a 0.5 mg/mL solution in acetonitrile, and analyze by HPLC.
-
Photolytic Degradation: Expose a solid sample and a 1 mg/mL solution in acetonitrile to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the samples by HPLC.
-
Control Samples: Prepare control samples by diluting the stock solution with the respective solvent (e.g., water for hydrolytic studies) and store them at 2-8°C.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 60% B
-
5-25 min: 60% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 60% B
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent stability study results.
References
"troubleshooting poor resolution in chromatographic separation of gypsogenic acid"
Technical Support Center: Chromatographic Separation of Gypsogenic Acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for resolving poor peak resolution during the chromatographic separation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound and similar triterpenoid saponins.
Q1: Why are my this compound peaks broad or tailing instead of sharp?
Poor peak shape, such as broadening or tailing, is a common issue that directly impacts resolution. Several factors can contribute to this problem:
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1][2] As a general rule, the injection volume should be 1-2% of the total column volume for sample concentrations around 1 µg/µL.[3] Consider diluting your sample or reducing the injection volume.
-
Column Degradation: The analytical column can degrade over time. Contaminants can accumulate on the column inlet frit, or voids can form in the packing bed.[2] This is especially true for columns with smaller particle sizes.[2] Try cleaning the column according to the manufacturer's instructions or replacing it if it's old or has been used extensively. Using a guard column can help protect the analytical column and extend its life.[1][4]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger (more eluotropic) than the mobile phase, it can cause peak distortion.[2] Whenever possible, dissolve your sample in the initial mobile phase.[2]
-
Secondary Silanol Interactions: For saponins like this compound, interactions between the analyte and free silanol groups on the silica-based stationary phase can cause peak tailing. Using an acidified mobile phase (e.g., with 0.05% formic acid or 0.1% orthophosphoric acid) can suppress this effect and improve peak shape.[5][6][7][8]
Q2: What should I do if this compound is co-eluting or not fully separated from other compounds?
Co-elution, or the overlapping of peaks, is the primary indicator of poor resolution.[1][3] The most effective way to address this is by adjusting the separation selectivity (α).[9][10]
-
Change Mobile Phase Organic Modifier: This is one of the most powerful methods for altering selectivity.[9][10] If you are using acetonitrile, try switching to methanol or vice versa. The different solvent properties can change the interaction between your analytes and the stationary phase, often resolving overlapping peaks.[9]
-
Adjust Mobile Phase pH: For ionizable compounds, small changes in the mobile phase pH can significantly alter retention and selectivity, thereby improving resolution.[1][9] Ensure the pH is stable and compatible with your column.
-
Switch Column Chemistry: If adjusting the mobile phase isn't sufficient, changing the stationary phase is the next logical step.[9] If you are using a standard C18 column, switching to a different type of C18 from another manufacturer, or to a different chemistry like a Phenyl or Cyano (CN) column, can provide the necessary change in selectivity.[9]
Q3: How does the mobile phase composition affect the resolution of this compound?
The mobile phase composition is a critical factor that controls both retention and selectivity.[3]
-
Organic Solvent Percentage (%B): In reversed-phase HPLC, this compound retention is primarily controlled by the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[9][10] Decreasing the organic solvent percentage will increase the retention time of this compound, which may improve its separation from earlier eluting compounds.[10][11]
-
Gradient Elution: For complex samples containing compounds with a wide range of polarities, a gradient elution (where the organic solvent percentage is increased over time) is often more effective than an isocratic (constant composition) method.[1][12] This allows for the separation of structurally similar compounds while shortening the overall run time.[1][12]
-
Additives and Buffers: The use of additives like formic acid, acetic acid, or phosphate buffers can improve peak shape and influence selectivity, especially for acidic analytes like this compound.[5][6] For mass spectrometry (MS) detection, volatile buffers like ammonium acetate are recommended.[2]
Q4: How do I optimize other HPLC parameters like flow rate and temperature?
-
Flow Rate: Lowering the flow rate can sometimes increase efficiency and improve resolution, but it will also increase the analysis time.[3] Conversely, increasing the flow rate shortens the run time but can decrease resolution.[3] Finding the optimal flow rate is a balance between resolution and speed.
-
Column Temperature: Adjusting the column temperature affects mobile phase viscosity and reaction kinetics.[9] Higher temperatures typically lead to shorter retention times and sharper peaks due to lower viscosity and improved mass transfer.[3][10] However, for some analytes, a lower temperature might enhance selectivity.[3] It is important to experiment within the stable temperature range of your analyte and column.
Q5: Could my sample preparation be the cause of poor resolution?
Yes, improper sample preparation can introduce interferences and particulates that degrade chromatographic performance.[3]
-
Filtration: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection to remove particulates that could clog the column frit.[4][13]
-
Extraction and Cleanup: Complex matrices, such as crude plant extracts, often require a cleanup step to remove interfering compounds.[14] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be used to isolate saponins and provide a cleaner sample for HPLC analysis, which greatly improves resolution and system robustness.[14][15][16] Protein precipitation is a necessary step for biological samples.[16][17]
Troubleshooting Workflow & Parameter Relationships
The following diagrams illustrate a logical workflow for troubleshooting poor resolution and the relationships between key chromatographic parameters.
Caption: A step-by-step workflow for diagnosing and solving poor chromatographic resolution.
Caption: The relationship between primary factors and controllable HPLC parameters affecting resolution.
Quantitative Data & Parameter Impact
The following tables summarize the impact of various chromatographic parameters on the separation of this compound.
Table 1: Effect of Mobile Phase Composition on Retention & Resolution
| Parameter Change | Expected Effect on this compound | Primary Goal |
| Decrease % Acetonitrile/Methanol | Increased retention time (k)[10][11] | Improve separation from early-eluting impurities. |
| Increase % Acetonitrile/Methanol | Decreased retention time (k)[11] | Shorten analysis time. |
| Switch from Acetonitrile to Methanol | Change in selectivity (α)[9] | Resolve co-eluting peaks. |
| Add 0.05-0.1% Formic/Acetic Acid | Improved peak symmetry, reduced tailing[5][6] | Increase peak efficiency (N) and resolution. |
| Change Buffer pH | Change in retention and selectivity (α)[1][9] | Optimize separation of ionizable compounds. |
Table 2: Impact of HPLC System Parameters on Resolution
| Parameter | Change | Effect on Resolution (Rs) | Consequence |
| Column | Use longer column | Increases [9][10] | Increases efficiency (N), but also run time and backpressure. |
| Use smaller particle size column | Increases [9][10] | Increases efficiency (N), but significantly increases backpressure. | |
| Flow Rate | Decrease | Generally Increases [3] | Increases run time. |
| Increase | Generally Decreases [3] | Decreases run time. | |
| Temperature | Increase | Can Increase [3][9] | Lowers mobile phase viscosity, improving efficiency (N). Can sometimes alter selectivity (α). |
| Injection Volume | Decrease | Can Increase | Reduces risk of column overload and peak distortion.[1][3] |
Experimental Protocol: RP-HPLC Method for this compound
This section provides a general-purpose reversed-phase HPLC protocol for the analysis of this compound in purified samples or cleaned-up extracts.
1. Sample Preparation (from a semi-purified plant extract)
-
Accurately weigh approximately 10 mg of the dried plant extract into a 10 mL volumetric flask.
-
Add a suitable solvent (e.g., methanol or a 50:50 methanol:water mixture) to dissolve the sample. Use sonication for 10-15 minutes to ensure complete dissolution.[18]
-
Allow the solution to cool to room temperature, then make up to the 10 mL mark with the same solvent. This creates a stock solution of ~1 mg/mL.
-
Dilute the stock solution as necessary to fall within the linear range of the calibration curve. A typical starting concentration for analysis is 10-50 µg/mL.
-
Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial.[4][13]
2. Mobile Phase Preparation
-
Mobile Phase A: Prepare 0.1% v/v formic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter.[19]
-
Mobile Phase B: HPLC-grade acetonitrile or methanol. Filter through a 0.45 µm membrane filter.
-
Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser to remove dissolved gases, which can cause baseline instability.[1][4]
3. Standard HPLC Operating Conditions
The following are typical starting conditions that should be optimized for your specific application.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260, Waters Alliance e2695, or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7][8] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | 0-5 min: 30% B5-25 min: 30% to 90% B25-30 min: 90% B30.1-35 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min[7][8][12] |
| Column Temperature | 30 °C |
| Detector | UV/DAD at 205 nm (or ELSD for compounds without a chromophore) |
| Injection Volume | 10 µL |
| Internal Standard | Dexamethasone (if required for precise quantification)[7] |
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Fast separation of triterpenoid saponins using supercritical fluid chromatography coupled with single quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpionline.org [jpionline.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromtech.com [chromtech.com]
- 11. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. static.fishersci.eu [static.fishersci.eu]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. nacalai.com [nacalai.com]
- 18. investigacion.unirioja.es [investigacion.unirioja.es]
- 19. mdpi.com [mdpi.com]
"identifying and minimizing impurities in gypsogenic acid samples"
Welcome to the technical support center for identifying and minimizing impurities in gypsogenic acid samples. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound samples?
A1: Impurities in this compound can be broadly categorized as:
-
Structurally Related Impurities: These are the most common and include other triterpenoid saponins that are often co-extracted from the same plant source. The most notable are:
-
Gypsogenin: The biosynthetic precursor to this compound, differing by the presence of an aldehyde group instead of a carboxylic acid at the C-4 position.
-
Quillaic Acid: Another oleanane-type triterpenoid that can be present in the plant matrix.
-
-
Degradation Products: this compound can degrade under certain conditions, leading to the formation of impurities. Forced degradation studies suggest that the molecule is susceptible to:
-
Hydrolysis: Particularly under acidic or basic conditions, which can lead to the opening of the lactone ring or other structural rearrangements.
-
Oxidation: Exposure to oxidizing agents can modify the chemical structure.
-
-
Process-Related Impurities: These can include:
-
Residual Solvents: From the extraction and purification processes.
-
Reagents: Used during isolation and purification steps.
-
-
Inorganic Impurities: Trace metals or other inorganic materials from the plant source or processing equipment.
Q2: What analytical techniques are recommended for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the primary technique for separating and quantifying this compound and its organic impurities. A validated HPLC method is crucial for routine purity analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used to identify unknown impurities by providing molecular weight information and fragmentation patterns, which aids in structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the definitive structural confirmation of isolated impurities.
-
Gas Chromatography (GC): Used for the analysis of residual solvents.
Q3: How can I minimize the presence of impurities in my this compound sample?
A3: Minimizing impurities requires a multi-step approach focusing on extraction and purification:
-
Optimized Extraction: Carefully select extraction solvents and conditions to maximize the yield of this compound while minimizing the co-extraction of related impurities.
-
Column Chromatography: This is the most effective method for purifying this compound. Techniques include:
-
Silica Gel Column Chromatography: Effective for separating compounds with different polarities.
-
Reversed-Phase (C18) Column Chromatography: Separates compounds based on hydrophobicity.
-
-
Recrystallization: This can be an effective final step to improve the purity of the isolated this compound.
-
Proper Storage: Store purified this compound in a cool, dry, and dark place to prevent degradation.
Troubleshooting Guides
Column Chromatography Purification Issues
| Problem | Potential Cause | Suggested Solution |
| Poor separation of this compound and gypsogenin. | The polarity of the solvent system is not optimal. Gypsogenin is slightly less polar than this compound. | * Normal Phase (Silica Gel): Gradually increase the polarity of the eluent. Start with a less polar solvent system and slowly introduce a more polar solvent. A gradient elution is often more effective than isocratic elution. * Reversed-Phase (C18): Decrease the polarity of the mobile phase (increase the organic solvent concentration) to improve the retention of both compounds and enhance separation. |
| This compound is not eluting from the column (or eluting very slowly). | The solvent system is too non-polar. The acidic nature of this compound can cause strong interactions with the stationary phase. | * Normal Phase (Silica Gel): Significantly increase the polarity of the eluent. Adding a small amount of acetic or formic acid to the mobile phase can help to protonate the carboxylic acid groups and reduce tailing and strong adsorption. * Reversed-Phase (C18): Increase the polarity of the mobile phase (increase the aqueous component). |
| Co-elution of multiple impurities. | The chosen stationary phase does not provide sufficient selectivity. | Consider using a different type of stationary phase. If using silica gel, try alumina or a bonded-phase silica. If using C18, try a C8 or a phenyl column. |
| Sample degradation on the column. | This compound may be sensitive to the acidic nature of standard silica gel. | Deactivate the silica gel by treating it with a base (e.g., triethylamine) before packing the column. Alternatively, use neutral alumina as the stationary phase. |
HPLC Analysis Issues
| Problem | Potential Cause | Suggested Solution |
| Peak tailing for this compound. | Secondary interactions between the carboxylic acid groups of this compound and active sites on the silica-based C18 column. | Add a small amount of an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of the carboxylic acid groups. |
| Poor resolution between this compound and a closely related impurity. | The mobile phase composition is not optimized for selectivity. | * Try changing the organic modifier (e.g., from acetonitrile to methanol or vice versa). * Adjust the pH of the aqueous component of the mobile phase. * Optimize the gradient slope to better separate the critical pair. |
| Inconsistent retention times. | * Fluctuations in column temperature. * Inadequate column equilibration between injections. * Changes in mobile phase composition. | * Use a column oven to maintain a constant temperature. * Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. * Prepare fresh mobile phase daily and ensure it is well-mixed. |
| Ghost peaks appearing in the chromatogram. | * Carryover from a previous injection. * Contamination in the mobile phase or HPLC system. | * Implement a robust needle wash protocol in the autosampler. * Run blank injections with a strong solvent to clean the column. * Use high-purity solvents and filter the mobile phase before use. |
Data Presentation
The following table summarizes typical purity levels and common impurities that may be encountered in this compound samples. Note that these values can vary significantly depending on the source and purification method.
| Parameter | Typical Range | Analytical Method |
| Purity of this compound | 95.0% - 99.5% | HPLC-UV |
| Gypsogenin | 0.1% - 2.0% | HPLC-UV |
| Quillaic Acid | < 0.5% | HPLC-UV / LC-MS |
| Unknown Impurities | < 0.5% (total) | HPLC-UV |
| Residual Solvents | < 0.1% | GC |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis of this compound
This protocol describes a validated method for the quantitative determination of this compound and its common impurity, gypsogenin.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 70% A, 30% B
-
5-25 min: Linear gradient to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30.1-35 min: Return to 70% A, 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Further dilute with the initial mobile phase (70:30 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound and gypsogenin at a minimum of five concentration levels.
-
Calculate the percentage of impurities by comparing the peak areas to the calibration curve.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products.
-
Acidic Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of methanol.
-
Add 1 mL of this solution to 9 mL of 0.1 M HCl.
-
Heat the solution at 60 °C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze by LC-MS.
-
-
Basic Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of methanol.
-
Add 1 mL of this solution to 9 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Analyze by LC-MS.
-
-
Oxidative Degradation:
-
Dissolve 10 mg of this compound in 10 mL of methanol.
-
Add 1 mL of this solution to 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze by LC-MS.
-
Visualizations
Caption: Workflow for impurity identification and minimization in this compound samples.
Caption: Potential degradation pathways of this compound under stress conditions.
"optimizing reaction conditions for the synthesis of gypsogenic acid derivatives"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of gypsogenic acid derivatives.
Troubleshooting Guides
Problem 1: Low or No Yield of Amide Product in Coupling Reactions
Possible Causes and Solutions
| Cause | Recommended Action |
| Poor Solubility of this compound: this compound and its parent compound, gypsogenin, have low solubility in common organic solvents, which can hinder reaction kinetics.[1] | - Solvent Screening: Test a range of solvents. While dichloromethane is commonly used, consider solvent systems with higher polarity or heating the reaction mixture if the reagents are stable at elevated temperatures. - Use of Co-solvents: Employ a co-solvent system, such as a mixture of dichloromethane and dimethylformamide (DMF), to improve solubility. - Sonication: Utilize an ultrasonic bath to aid in the dissolution of the starting material. |
| Inefficient Activation of the Carboxylic Acid: The carboxylic acid at C-28 needs to be activated for efficient nucleophilic attack by the amine. | - Choice of Coupling Reagent: For sterically hindered carboxylic acids like this compound, standard coupling reagents may be inefficient. Consider using more potent activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). - Formation of Acid Chloride: A two-step process involving the conversion of the carboxylic acid to the more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride can significantly improve yields.[2] |
| Steric Hindrance: The bulky triterpenoid skeleton of this compound can sterically hinder the approach of the amine to the activated carboxylic acid. | - Extended Reaction Times: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) to ensure completion. - Elevated Temperatures: Carefully increase the reaction temperature. Monitor for potential side reactions or degradation of starting materials. |
| Inadequate Base: The presence of a suitable base is crucial to neutralize any acidic byproducts and to deprotonate the amine, increasing its nucleophilicity. | - Optimize Base and Stoichiometry: Triethylamine is a common choice, but for sterically hindered substrates, stronger, non-nucleophilic bases like DIPEA may be more effective. Ensure at least a stoichiometric amount of base is used relative to the carboxylic acid. |
Problem 2: Formation of Multiple Products or Impurities in Esterification Reactions
Possible Causes and Solutions
| Cause | Recommended Action |
| Side Reactions due to Strong Activating Agents: Highly reactive intermediates can lead to undesired side reactions. | - Milder Esterification Methods: Explore milder esterification conditions. The use of carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) is a common and effective method. |
| Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material. | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. - Le Chatelier's Principle: For acid-catalyzed esterifications, remove water as it is formed using a Dean-Stark apparatus to drive the equilibrium towards the product. |
| Degradation of Starting Material or Product: this compound or its derivatives may be sensitive to harsh reaction conditions. | - Temperature Control: Avoid excessively high temperatures. - pH Control: Ensure the reaction is not overly acidic or basic, which could lead to degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
A1: this compound has limited solubility in many common organic solvents. Dichloromethane, chloroform, and ethyl acetate are frequently used. For reactions, mixtures with more polar aprotic solvents like DMF or the use of elevated temperatures can improve solubility.[1]
Q2: How can I minimize side product formation during the synthesis of this compound amides?
A2: To minimize side products, ensure your starting materials are pure and dry. Use an appropriate coupling reagent for sterically hindered acids, like HATU. Control the reaction temperature, as higher temperatures can sometimes lead to side reactions. Step-wise addition of reagents can also be beneficial.
Q3: Is it necessary to protect the hydroxyl group at C-3 when derivatizing the carboxylic acid at C-28?
A3: In many cases, for the formation of amides or esters at the C-28 carboxylic acid, protection of the C-3 hydroxyl group is not strictly necessary, as the carboxylic acid is more reactive towards the coupling reagents. However, if you are using harsh conditions or if you observe side reactions at the C-3 position, protection with a suitable protecting group (e.g., acetyl) may be required.
Q4: What purification techniques are most effective for this compound derivatives?
A4: Column chromatography on silica gel is the most common method for purifying this compound derivatives. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol, is typically effective. Recrystallization can also be used for further purification of solid products.
Data Presentation
Table 1: Optimization of Amide Synthesis from a Triterpenoid Carboxylic Acid
| Entry | Coupling Reagent | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDC/HOBt | DIPEA (2.0) | CH₂Cl₂ | 25 | 24 | 45 |
| 2 | HATU | DIPEA (2.0) | CH₂Cl₂ | 25 | 24 | 78 |
| 3 | HATU | DIPEA (2.0) | DMF | 25 | 24 | 85 |
| 4 | HATU | DIPEA (2.0) | DMF | 50 | 12 | 82 |
| 5 | Oxalyl Chloride, then Amine | Triethylamine (2.0) | CH₂Cl₂ | 0 to 25 | 12 | 91 |
Note: This table is a representative example based on typical optimization studies for amide synthesis from sterically hindered carboxylic acids and is intended to guide experimental design.
Table 2: Optimization of Esterification of a Triterpenoid Carboxylic Acid
| Entry | Method | Catalyst (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ (catalytic) | - | Methanol | 65 | 48 | 60 |
| 2 | DCC/DMAP | DMAP (0.2) | CH₂Cl₂ | 25 | 24 | 75 |
| 3 | EDC/DMAP | DMAP (0.2) | CH₂Cl₂ | 25 | 24 | 80 |
| 4 | Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, then DMAP | Toluene | 25 | 12 | 88 |
Note: This table is a representative example based on common esterification optimization studies and serves as a guide for developing experimental protocols.
Experimental Protocols
General Protocol for the Synthesis of this compound Amides via HATU Coupling
-
Preparation: To a solution of this compound (1 equivalent) in anhydrous DMF, add the desired amine (1.2 equivalents) and DIPEA (3 equivalents).
-
Activation: In a separate flask, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Reaction: Slowly add the HATU solution to the this compound/amine mixture at 0 °C.
-
Incubation: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
General Protocol for the Synthesis of this compound Esters via EDC/DMAP Coupling
-
Preparation: Dissolve this compound (1 equivalent), the desired alcohol (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane.
-
Reaction: Cool the solution to 0 °C and add EDC (1.2 equivalents) portion-wise.
-
Incubation: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with dichloromethane and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.
Mandatory Visualization
Signaling Pathway
Some derivatives of this compound have been shown to induce apoptosis in cancer cells. One of the key signaling pathways involved in the regulation of apoptosis is the NF-κB pathway. In many cancer cells, the NF-κB pathway is constitutively active, which promotes cell survival and inhibits apoptosis. Certain therapeutic agents can induce apoptosis by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative, leading to the induction of apoptosis.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of this compound derivatives.
References
Validation & Comparative
Gypsogenic Acid vs. Gypsogenin: A Comparative Analysis of Cytotoxicity
For researchers and professionals in drug development, understanding the nuanced differences in the cytotoxic profiles of related compounds is paramount. This guide provides a detailed comparison of the cytotoxic activities of two structurally similar pentacyclic triterpenoids: gypsogenic acid and its parent compound, gypsogenin. This analysis is supported by experimental data, detailed methodologies, and a visualization of the pertinent apoptotic signaling pathway.
Comparative Cytotoxicity Data
The cytotoxic effects of this compound and gypsogenin have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of cytotoxicity, are summarized in the table below. The data consistently demonstrates that gypsogenin exhibits significantly greater cytotoxic activity across multiple cell lines compared to this compound. This suggests that the structural difference at the C-23 position—an aldehyde group in gypsogenin versus a carboxylic acid in this compound—plays a crucial role in their cytotoxic potential.[1][2][3]
| Cell Line | Compound | IC50 (µM) | Reference |
| Human Chronic Myeloid Leukemia (K-562) | This compound | >100[1][2], 227.6[3][4][5] | [1][2][3][4][5] |
| Gypsogenin | 12.7 | [1][2] | |
| Human Promyelocytic Leukemia (HL-60) | This compound | >100[1][2], 61.1[1][2][4] | [1][2][4] |
| Gypsogenin | 10.4 | [1] | |
| Human B-cell Leukemia (SKW-3) | This compound | 81.5[4], 79.1[1][2] | [1][2][4] |
| Human B-cell Leukemia (BV-173) | This compound | 41.4 | [1][2][4] |
| Human Chronic Myeloid Leukemia (LAMA-84) | This compound | 100 - 125 | [4] |
| Human Bladder Carcinoma (EJ) | This compound | 100 - 125 | [4] |
| Human Breast Adenocarcinoma (MCF-7) | This compound | 26.8 | [1][2] |
| Gypsogenin | 9.0 | [1] | |
| Human Lung Carcinoma (A549) | This compound (3-acetyl) | 23.7 | [1] |
| Gypsogenin | 19.6 | [1] | |
| Human Colon Adenocarcinoma (Caco-2) | Gypsogenin | 16.67 | [6] |
| Human Cervical Adenocarcinoma (HeLa) | Gypsogenin | 22.48 | [6] |
Experimental Protocols
The cytotoxicity data presented above was primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay for Cell Viability
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well microplates at a specific density (e.g., 2 x 10^5 cells/mL for leukemia cells or 5 x 10^4 cells/mL for adherent cells like EJ bladder carcinoma) and allowed to attach overnight.[4]
-
Compound Treatment: The cells are then treated with various concentrations of this compound or gypsogenin and incubated for a specified period, typically 72 hours.[4]
-
MTT Addition: Following the incubation period, an MTT solution (typically 10 mg/mL in phosphate-buffered saline) is added to each well.[4]
-
Formazan Solubilization: The plates are incubated for a further period to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into a purple formazan product. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell survival is calculated relative to untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4]
Mechanism of Action: Induction of Apoptosis
Both this compound and gypsogenin are believed to exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. Gypsogenin, in particular, has been shown to modulate key proteins in the apoptotic signaling cascade.[1]
Gypsogenin has been reported to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are the executioners of apoptosis, ultimately leading to cell death.[7] Furthermore, gypsogenin has been found to downregulate mutant p53 and vascular endothelial growth factor (VEGF), both of which are critical for cancer cell survival and proliferation.[1]
Below is a diagram illustrating the proposed apoptotic pathway induced by gypsogenin.
Caption: Proposed apoptotic pathway induced by gypsogenin.
The following diagram illustrates the general experimental workflow for assessing cytotoxicity.
Caption: General workflow for cytotoxicity assessment.
References
- 1. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of this compound isolated from Gypsophila trichotoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Gypsogenic Acid vs. Oleanolic Acid: A Comparative Guide to Their Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Pentacyclic triterpenoids, a class of natural compounds found in various plants, have emerged as promising candidates. This guide provides a detailed comparison of the antibacterial activity of two such compounds: gypsogenic acid and oleanolic acid. By presenting quantitative data, detailed experimental protocols, and mechanistic insights, this document aims to inform and guide research and development efforts in the pursuit of new antibacterial therapies.
Data Presentation: Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of this compound and oleanolic acid has been evaluated against a range of bacterial pathogens, with their potency typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium.
A key study directly compared the activity of these two triterpenoids against several oral pathogens, providing valuable data for a side-by-side assessment.[1][2] While oleanolic acid has been more extensively studied against a broader spectrum of bacteria, the available data for this compound indicates notable activity, particularly against oral bacteria.[1]
Below is a summary of the reported MIC values for both compounds against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Oleanolic Acid against Oral Pathogens [1]
| Bacterial Strain | This compound (µg/mL) | Oleanolic Acid (µg/mL) |
| Streptococcus mutans | >80 | 30 |
| Streptococcus mitis | 80 | 40 |
| Streptococcus sanguinis | 80 | 40 |
| Streptococcus salivarius | 80 | 80 |
| Streptococcus sobrinus | 80 | 40 |
| Enterococcus faecalis | >80 | 80 |
Table 2: Selected MIC Values for Oleanolic Acid against Various Bacterial Pathogens
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 8 - 64 | [3] |
| Bacillus subtilis | 8 | [3] |
| Enterococcus faecalis | 6.25 - 8.00 | [3] |
| Listeria monocytogenes | 16 - 32 | [4] |
| Pseudomonas aeruginosa | 256 | [3] |
| Mycobacterium tuberculosis | 25 - 50 | [5] |
Mechanisms of Antibacterial Action
Oleanolic Acid:
The antibacterial mechanism of oleanolic acid is multifaceted and has been relatively well-studied. A primary mode of action is the disruption of the bacterial cell membrane's integrity.[6] This leads to the leakage of essential intracellular components and ultimately results in cell death.[6]
Furthermore, oleanolic acid has been shown to interfere with critical cellular processes:
-
Inhibition of Peptidoglycan Synthesis: It can inhibit the turnover of peptidoglycan, a crucial component of the bacterial cell wall, thereby weakening the cell structure.[5] Studies on Streptococcus mutans have revealed that oleanolic acid can down-regulate genes involved in peptidoglycan biosynthesis.[7]
-
Metabolic Disruption: Research indicates that oleanolic acid can affect multiple genes involved in the central metabolism of bacteria, including the inhibition of glycolysis, fatty acid synthesis, and amino acid synthesis.[7]
-
Inhibition of Biofilm Formation: Oleanolic acid has demonstrated the ability to inhibit the formation of biofilms, which are communities of bacteria that adhere to surfaces and are notoriously resistant to antibiotics.
The following diagram illustrates a proposed signaling pathway for the antibacterial action of oleanolic acid.
Caption: Proposed antibacterial mechanism of Oleanolic Acid.
This compound:
The precise molecular mechanisms underlying the antibacterial activity of this compound are less well-defined compared to oleanolic acid. As a triterpenoid saponin, it is hypothesized to share a general mechanism with other members of this class, which often involves interaction with and disruption of the cell membrane. The presence of both hydrophobic (the triterpenoid backbone) and hydrophilic (the sugar moieties, if present, or the carboxylic acid group) components in saponins allows them to insert into the lipid bilayer of bacterial membranes, leading to pore formation and increased permeability. Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound in bacteria.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing the antibacterial activity of compounds. The broth microdilution method is a widely accepted and standardized technique.[8][9][10][11][12]
Detailed Methodology for Broth Microdilution MIC Assay:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria, Brain Heart Infusion Broth for Streptococci) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of this compound and oleanolic acid in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in the sterile broth medium in a 96-well microtiter plate to achieve a range of desired final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL). The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds. This will bring the final volume in each well to 200 µL and dilute the compound concentration by half.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Seal the microtiter plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions (e.g., aerobic or microaerophilic for oral pathogens).
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacterium.
-
Optionally, a growth indicator dye such as resazurin or p-iodonitrotetrazolium violet (INT) can be added to aid in the visualization of bacterial viability. A color change (or lack thereof) indicates metabolic activity.
-
The following diagram outlines the experimental workflow for the broth microdilution MIC assay.
Caption: Experimental workflow for MIC determination.
Conclusion
Both this compound and oleanolic acid demonstrate promising antibacterial properties. Oleanolic acid exhibits a broader spectrum of activity against various Gram-positive and some Gram-negative bacteria, with its mechanisms of action being relatively well-understood. This compound shows notable activity, particularly against oral pathogens, although further research is needed to fully elucidate its antibacterial spectrum and mechanisms. The provided data and protocols offer a solid foundation for researchers to further investigate these compounds as potential leads for the development of new antibacterial agents to combat the growing challenge of antibiotic resistance.
References
- 1. Antibacterial activity of triterpene acids and semi-synthetic derivatives against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of Oleanolic and Ursolic Acids: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of Oleanolic Acid? [synapse.patsnap.com]
- 7. Antimicrobial Mechanism of Oleanolic and Ursolic Acids on Streptococcus mutans UA159 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. researchgate.net [researchgate.net]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide to the Quantification of Gypsogenic Acid: HPLC Method Validation and Alternative Approaches
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of gypsogenic acid, a key triterpenoid saponin, with alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in your analytical workflow.
Validated HPLC Method for this compound Quantification
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust and widely used technique for the quantification of this compound in plant extracts and pharmaceutical formulations. The method's reliability is established through a rigorous validation process that assesses its performance based on several key parameters.
Experimental Protocol: HPLC-UV
This protocol outlines a typical validated HPLC-UV method for the quantification of this compound.
1. Sample Preparation:
-
Extraction: Dried and powdered plant material (e.g., from Gypsophila species) is extracted with methanol using ultrasonication or Soxhlet extraction.
-
Hydrolysis (Optional but Recommended): To quantify total this compound (both free and as saponin glycosides), the crude extract is subjected to acid hydrolysis (e.g., with 2M HCl) to cleave the sugar moieties from the saponins, yielding the aglycone, gypsogenin.
-
Purification: The hydrolyzed or non-hydrolyzed extract is then purified using Solid-Phase Extraction (SPE) with a C18 cartridge to remove interfering compounds.
-
Final Solution: The purified extract is dissolved in the mobile phase for HPLC analysis.
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A flow rate of 1.0 mL/min is generally maintained.
-
Detection Wavelength: this compound, lacking a strong chromophore, is often detected at a low UV wavelength, typically around 210 nm.
-
Injection Volume: 20 µL.
3. Method Validation Parameters: The method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A calibration curve is constructed by plotting the peak area against a series of known concentrations of a this compound standard.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by performing recovery studies on a sample spiked with a known amount of this compound standard.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Data Presentation: HPLC Method Validation
The following table summarizes the typical performance characteristics of a validated HPLC-UV method for this compound quantification.
| Validation Parameter | Typical Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD%) | |
| - Repeatability (Intra-day) | < 2% |
| - Intermediate Precision (Inter-day) | < 3% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Robustness | Unaffected by minor changes in mobile phase composition and flow rate. |
Comparison with Alternative Quantification Methods
While HPLC-UV is a reliable method, other techniques offer distinct advantages and disadvantages for the quantification of this compound.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, reproducible, relatively low cost, widely available instrumentation. | Moderate sensitivity, lack of structural information. |
| UPLC-MS/MS | Ultra-performance liquid chromatography with mass spectrometry detection. | High sensitivity and selectivity, provides structural information, faster analysis times than HPLC. | Higher instrument and maintenance costs, requires more expertise. |
| HPTLC | High-Performance Thin-Layer Chromatography with densitometric detection. | High sample throughput, low solvent consumption, cost-effective. | Lower resolution and sensitivity compared to HPLC and UPLC. |
| LC-MS/MS | Liquid Chromatography coupled with tandem mass spectrometry. | Very high sensitivity and specificity, excellent for complex matrices, provides definitive structural confirmation.[1] | High initial investment and operational costs, complex data analysis. |
Visualizing the Analytical Workflow and Validation Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow for HPLC method validation and the logical relationship between the validation parameters.
Caption: Workflow for the validation of an HPLC method for this compound quantification.
References
A Comparative Guide to the Cross-Validation of Analytical Techniques for Gypsogenic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of gypsogenic acid: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The following sections detail the experimental protocols and comparative performance data to aid in the selection of the most appropriate method for your research and development needs.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the analysis of similar triterpenoid saponins and have been adapted for this compound.
1. High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Accurately weigh 1.0 g of powdered plant material containing this compound.
-
Extract with 20 mL of 70% ethanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
Gradient Program: Start with 30% A, increasing to 80% A over 25 minutes, then hold for 5 minutes, and return to initial conditions for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 20 µL.
-
2. High-Performance Thin-Layer Chromatography (HPTLC)
-
Sample Preparation:
-
Prepare the sample extract as described in the HPLC protocol.
-
Evaporate the filtered supernatant to dryness under reduced pressure.
-
Reconstitute the residue in 1 mL of methanol.
-
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 cm x 10 cm).
-
Sample Application: Apply 5 µL of the sample and standard solutions as 8 mm bands using an automated TLC sampler.
-
Mobile Phase: A mixture of chloroform, glacial acetic acid, methanol, and water in a ratio of 60:32:12:8 (v/v/v/v).
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes to a distance of 80 mm.
-
Densitometric Analysis: Scan the developed plate at 254 nm using a TLC scanner.
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Follow the sample preparation protocol for HPLC.
-
-
Chromatographic Conditions:
-
Column: UPLC C18 column (100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).
-
Gradient Program: Start with 10% A, increasing to 90% A over 10 minutes, hold for 2 minutes, and then return to initial conditions for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Data Presentation: Comparative Validation Parameters
The following table summarizes the key validation parameters for the three analytical techniques. This data is compiled from studies on structurally similar triterpenoid saponins due to the limited availability of direct cross-validation studies for this compound.
| Validation Parameter | HPLC | HPTLC | LC-MS |
| Linearity Range | 5 - 100 µg/mL | 100 - 1000 ng/spot | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | ~ 1 µg/mL | ~ 30 ng/spot | ~ 1 ng/mL |
| Limit of Quantification (LOQ) | ~ 5 µg/mL | ~ 100 ng/spot | ~ 5 ng/mL |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Accuracy (Recovery %) | 98 - 102% | 97 - 103% | 95 - 105% |
| Specificity | Good | Moderate | Excellent |
| Throughput | Moderate | High | Moderate |
Mandatory Visualizations
The following diagrams illustrate the logical workflows and relationships in the cross-validation of these analytical techniques.
Caption: Workflow for cross-validation of analytical techniques.
Caption: Comparison of key performance characteristics.
A Comparative Analysis of Gypsogenic Acid's Cytotoxic Effects on Various Cancer Cell Lines
This guide provides a comparative overview of the cytotoxic activity of gypsogenic acid against several cancer cell lines, supported by experimental data from multiple studies. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of this compound's potential as an anti-cancer agent.
Data Presentation: Cytotoxicity of this compound
The anti-proliferative effect of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies significantly depending on the cell line. The following table summarizes the reported IC50 values for this compound. Lower values indicate higher potency.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| BV-173 | B-cell precursor leukemia | 41.4 | [1][2][3] |
| HL-60 | Acute Promyelocytic Leukemia | 61.1 | [1][3][4][5] |
| SKW-3 | Chronic B-cell leukemia | 79.1 | [1][2][3] |
| K562 | Chronic Myelogenous Leukemia | >100 or 227.6 | [1][2][3][4][5] |
| MCF-7 | Breast Adenocarcinoma | 26.8 | [1][2][6] |
| A549 | Lung Carcinoma | Moderate (Derivative Data)¹ | [1][4][6] |
¹Data for 3-acetyl this compound shows an IC50 of 23.7 µM against A549 cells.[1][4][6] While this compound itself has been tested, specific IC50 values are more consistently reported for its derivatives against this cell line.
Experimental Protocols
The data presented in this guide is primarily derived from in vitro cytotoxicity assays designed to measure the reduction in cell viability following exposure to a test compound. The most common method cited is the MTT assay.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the cell culture medium to various concentrations. The medium in the wells is replaced with the medium containing the different concentrations of this compound. Control wells contain medium with the solvent alone.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to affect the cells.
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability for each concentration relative to the control. The IC50 value is then determined by plotting a dose-response curve and identifying the concentration of this compound that causes a 50% reduction in cell viability.[7]
Visualizations: Mechanisms and Workflows
Mechanism of Action: Apoptosis Induction
This compound and its parent compound, gypsogenin, have been shown to induce apoptosis (programmed cell death) in cancer cells. One of the key mechanisms involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis.[1][2][4]
Caption: this compound's proposed apoptotic pathway.
Experimental Workflow: Cytotoxicity Assessment
The process of determining the IC50 value of this compound on a specific cancer cell line follows a standardized laboratory workflow.
Caption: Standard workflow for an MTT-based cytotoxicity assay.
References
- 1. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Plant-Derived Acids in Combination Cancer Therapy: A Comparative Guide
In the relentless pursuit of more effective cancer treatments, researchers are increasingly turning to combination therapies that pair conventional chemotherapeutic agents with natural compounds. This approach aims to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce adverse side effects. While direct research on the synergistic effects of gypsogenic acid is nascent, this guide explores the synergistic potential of structurally or functionally similar plant-derived acids—gambogic acid, glycyrrhetinic acid, and chlorogenic acid—when combined with established chemotherapy drugs like cisplatin and doxorubicin. This comparative analysis, supported by experimental data, offers valuable insights for researchers, scientists, and drug development professionals.
Comparative Analysis of Synergistic Effects
The following tables summarize the quantitative data from key studies, highlighting the enhanced anti-cancer effects achieved by combining these plant-derived acids with conventional chemotherapy.
Table 1: Synergistic Effects of Gambogic Acid with Cisplatin in Non-Small Cell Lung Cancer (NSCLC)
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Apoptosis Rate (%) | Reference |
| A549 | Cisplatin (CDDP) | 21.88 ± 3.21 | - | - | [1] |
| Gambogic Acid (GA) | 3.56 ± 0.36 | - | - | [1] | |
| CDDP followed by GA | - | <0.90 (Synergism) | Markedly Increased | [1] | |
| NCI-H460 | Cisplatin (CDDP) | 25.76 ± 4.03 | - | - | [1] |
| Gambogic Acid (GA) | 4.05 ± 0.51 | - | - | [1] | |
| CDDP followed by GA | - | <0.90 (Synergism) | Markedly Increased | [1] | |
| A549/DDP (Cisplatin-Resistant) | Cisplatin (CDDP) + GA (2 µM) | - | - | 18.0 (24h), 52.4 (48h), 74.8 (72h) | [2] |
Table 2: Synergistic Effects of Glycyrrhetinic Acid with Doxorubicin in Breast Cancer
| Cell Line | Treatment | Molar Ratio (Dox:GA) | Combination Index (CI) | Key Outcomes | Reference |
| MCF-7 | Doxorubicin (Dox) + Glycyrrhetinic Acid (GA) | 1:20 | Synergistic | Enhanced cytotoxicity, apoptosis, and loss of mitochondrial membrane potential. Increased intracellular accumulation of Dox. | [3] |
| 4T1 (in vivo) | Dox + GA Nanoparticles | - | - | Tumor inhibition rate of 77.37% | [4] |
Table 3: Synergistic Effects of Chlorogenic Acid with Doxorubicin in Osteosarcoma and Solid Ehrlich Carcinoma
| Cell Line/Model | Treatment | Key Concentrations | Key Outcomes | Reference |
| U2OS (Osteosarcoma) | Doxorubicin (Doxo) + Chlorogenic Acid (CGA) | 0.1 µM Doxo + 200 µM CGA | Synergistically affected cell viability and growth. | [5] |
| MG-63 (Osteosarcoma) | Doxorubicin (Doxo) + Chlorogenic Acid (CGA) | 0.1 µM Doxo + 200 µM CGA | Synergistically affected cell viability and growth. | [5] |
| Solid Ehrlich Carcinoma (in vivo) | Doxorubicin (DOX) + Chlorogenic Acid (CGA) | - | Combination significantly decreased MDA and increased GSH in tumor tissues. Enhanced anti-tumor activity and protection against DOX-induced cardiotoxicity. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549, NCI-H460, MCF-7, U2OS, MG-63) into 96-well plates at a density of 2 x 10^4 cells/mL and incubate overnight.[1]
-
Drug Treatment: Treat the cells with various concentrations of the individual compounds (e.g., gambogic acid, cisplatin, glycyrrhetinic acid, doxorubicin, chlorogenic acid) or their combinations for the specified duration (e.g., 24, 48, or 72 hours).[2][5] For sequential treatments, cells are exposed to the first drug for a set time, washed, and then treated with the second drug.[1]
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the cell inhibitory rate using the formula: Inhibitory Rate = (1 - (A_treatment / A_control)) x 100%. The IC50 value is determined from dose-response curves.[2]
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the compounds of interest as described for the cell viability assay.
-
Cell Harvesting: After treatment, collect both floating and adherent cells, and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
-
Protein Extraction: Following drug treatment, lyse the cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-ERK, p-Akt) overnight at 4°C.[2][9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
The synergistic effects of these compound combinations are often mediated through the modulation of specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions and experimental workflows.
References
- 1. Gambogic acid synergistically potentiates cisplatin-induced apoptosis in non-small-cell lung cancer through suppressing NF-κB and MAPK/HO-1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of gambogic acid with cisplatin enhances the antitumor effects on cisplatin-resistant lung cancer cells by downregulating MRP2 and LRP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycyrrhetinic acid remodels the tumor microenvironment and synergizes with doxorubicin for breast cancer treatment in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorogenic Acid Enhances Doxorubicin-Mediated Cytotoxic Effect in Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Action of Gypsogenic Acid: A Guide to Confirmation Through Knockout Studies
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic compound is paramount. Gypsogenic acid, a pentacyclic triterpenoid, has demonstrated notable cytotoxic effects against various cancer cell lines, yet its exact molecular pathway remains to be fully elucidated. This guide provides a comparative overview of the known activities of this compound and its structural analog, gypsogenin, and outlines a framework for confirming its hypothesized mechanism of action using knockout studies.
While direct knockout studies on this compound are not yet available in published literature, research on the closely related compound, gypsogenin, offers valuable clues. Gypsogenin has been observed to influence key signaling pathways involved in apoptosis and angiogenesis. It has been shown to downregulate mutant p53 and vascular endothelial growth factor (VEGF), reduce the expression of the anti-apoptotic protein Bcl-2, and increase the expression of the pro-apoptotic protein Bax.[1] These findings suggest that this compound may share a similar mechanism, making these pathways prime targets for investigation.
Comparative Cytotoxicity of this compound and Analogs
The following table summarizes the reported cytotoxic activities (IC50 values) of this compound and gypsogenin across a range of human cancer cell lines. This data highlights the potential of these compounds as anti-cancer agents and underscores the need for a deeper understanding of their mechanisms.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HL-60 | Acute Myeloid Leukemia | 61.1[1] |
| K-562 | Chronic Myeloid Leukemia | 227.6[1][2] | |
| SKW-3 | B-cell Leukemia | 79.1[1] | |
| BV-173 | B-cell Leukemia | 41.4[1] | |
| MCF-7 | Breast Cancer | 26.8[1] | |
| Gypsogenin | A549 | Lung Cancer | 19.6[1] |
| HL-60 | Acute Myeloid Leukemia | 10.4[1] | |
| MCF-7 | Breast Cancer | 9.0[1] | |
| NCI-N87 | Gastric Cancer | Not specified, but shown to suppress proliferation[1] |
Proposed Signaling Pathway and Experimental Validation
Based on the activity of gypsogenin, a hypothetical signaling pathway for this compound is proposed below. This pathway involves the modulation of key proteins in the apoptotic and angiogenic cascades.
Caption: Hypothetical signaling pathway of this compound.
To validate this proposed mechanism, knockout studies are essential. By selectively removing key genes in this pathway, researchers can observe whether the cytotoxic effects of this compound are diminished or abrogated, thus confirming the role of these genes in its mechanism of action.
Experimental Workflow: Knockout Studies
The following diagram outlines a typical workflow for conducting a knockout study to investigate the mechanism of action of this compound.
Caption: Experimental workflow for knockout-based mechanism of action studies.
Detailed Experimental Protocols
CRISPR-Cas9 Mediated Gene Knockout
-
gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting a coding exon of the gene of interest (e.g., BAX, BCL2) using a publicly available tool (e.g., CHOPCHOP).
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a suitable CRISPR-Cas9 expression vector (e.g., lentiCRISPRv2) that has been linearized with a compatible restriction enzyme (e.g., BsmBI).
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sequence-verified lentiCRISPRv2 plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Harvest the lentiviral particles from the supernatant 48 and 72 hours post-transfection.
-
Transduce the target cancer cell line with the collected lentivirus in the presence of polybrene.
-
-
Selection and Clonal Isolation:
-
At 48 hours post-transduction, select for successfully transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
After selection, perform single-cell sorting into 96-well plates to isolate and expand clonal populations.
-
-
Verification of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones. Amplify the target region by PCR and analyze for insertions/deletions (indels) using a T7 endonuclease I assay or by Sanger sequencing followed by decomposition analysis.
-
Protein Expression Analysis: Perform Western blotting to confirm the absence of the target protein in the knockout clones compared to the wild-type control.
-
Cell Viability Assay
-
Cell Seeding: Seed both wild-type and verified knockout cells in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values for both wild-type and knockout cell lines. A significant increase in the IC50 for the knockout line would indicate that the knocked-out gene is involved in the mechanism of action of this compound.
By employing these methodologies, researchers can systematically dissect the molecular pathways through which this compound exerts its cytotoxic effects, paving the way for its potential development as a targeted anti-cancer therapeutic.
References
Navigating the Nuances of Gypsogenic Acid: A Comparative Guide to In Vitro Reproducibility
For researchers, scientists, and drug development professionals, the quest for reliable and reproducible experimental data is paramount. This guide provides a comprehensive comparison of the in vitro bioactivity of gypsogenic acid, addressing the critical issue of reproducibility. By presenting quantitative data from various studies, detailing experimental protocols, and offering clear visualizations of the underlying molecular pathways, this guide aims to be an invaluable resource for those investigating the therapeutic potential of this pentacyclic triterpene.
The in vitro anti-cancer activity of this compound has been a subject of investigation in numerous studies. However, a critical analysis of the published literature reveals significant discrepancies in the reported half-maximal inhibitory concentration (IC50) values across different studies, even when examining the same cancer cell lines. This variability underscores the challenges in achieving experimental reproducibility and highlights the need for standardized protocols and careful interpretation of results.
Unraveling the Discrepancies: A Look at the Data
A key aspect of assessing the reproducibility of in vitro experiments is the comparison of quantitative data from independent studies. The following tables summarize the reported IC50 values for this compound and its close structural analog, gypsogenin, in various cancer cell lines. For a broader context, comparative data for two other well-studied pentacyclic triterpenes, oleanolic acid and ursolic acid, are also included.
Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound and Gypsogenin Against Various Cancer Cell Lines
| Cell Line | This compound (µM) | Gypsogenin (µM) | Reference |
| Leukemia | |||
| K562 | >100, 227.6 | 12.7 | [1] |
| HL-60 | >100, 61.1 | 10.4 | [1] |
| SKW-3 | 79.1 | - | [1] |
| BV-173 | 41.4 | - | [1] |
| Breast Cancer | |||
| MCF-7 | 26.8 | 9.0 | [1] |
| Lung Cancer | |||
| A549 | 23.7 (3-acetyl derivative) | 19.6 | [1] |
| Other Cancers | |||
| HeLa | - | Remarkable Activity | [1] |
| SaoS-2 | - | 7.8 | [1] |
| HT-29 | - | High Activity | [1] |
| HepG2 | - | - | [2] |
| TE-1 | - | - | [2] |
| MC3-8 | - | - | [2] |
Note: Discrepancies in IC50 values for K562 and HL-60 cells for this compound are evident from the data presented in the same review article, highlighting the issue of reproducibility.[1]
Table 2: In Vitro Cytotoxicity (IC50, µM) of Oleanolic Acid and Ursolic Acid Against Various Cancer Cell Lines
| Cell Line | Oleanolic Acid (µM) | Ursolic Acid (µM) | Reference |
| Colon Cancer | |||
| HCT15 | 60 | 30 | [3] |
| Hepatocellular Carcinoma | |||
| HepG2, Hep3B, HA22T/VGH | Active | Active | [4] |
| Lung Cancer | |||
| A549 | - | 23.6 | [5] |
| H460 | - | 17.6 | [5] |
| Leukemia | |||
| Jurkat | - | 23.9 | [5] |
| K562 | - | 12 | [5] |
| HL-60 | - | 12.8 | [5] |
Table 3: In Vitro Anti-Inflammatory Activity (IC50, µM) of Oleanolic Acid and Ursolic Acid
| Assay | Oleanolic Acid (µM) | Ursolic Acid (µM) | Reference |
| PGE2 Release Inhibition | 23.51 | 60.91 | [6] |
| LTC4 Release Inhibition | 16.79 | - | [6] |
| TXB2 Release Inhibition | - | 50.21 | [6] |
Illuminating the Mechanisms: Signaling Pathways and Experimental Workflows
To understand the biological effects of this compound and its alternatives, it is crucial to visualize the molecular pathways they influence. The following diagrams, generated using the DOT language, illustrate key signaling cascades and a typical experimental workflow.
Caption: Intrinsic apoptosis pathway induced by this compound.
Caption: A typical experimental workflow for in vitro analysis.
Caption: Inhibition of the NF-κB signaling pathway by pentacyclic triterpenoids.
Standardized Methodologies for Enhanced Reproducibility
To facilitate the replication and validation of findings, detailed experimental protocols for key in vitro assays are provided below. Adherence to these standardized methods can help minimize inter-laboratory variability.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or comparator compounds for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with the desired concentrations of the test compounds for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The in vitro evaluation of this compound's biological activities presents a compelling case for its potential as a therapeutic agent, particularly in the context of cancer. However, the observed inconsistencies in reported IC50 values highlight a critical need for greater standardization in experimental design and reporting. By providing a consolidated overview of the existing data, detailed protocols, and visual representations of the underlying mechanisms, this guide aims to equip researchers with the tools necessary to conduct more robust and reproducible studies.
Future investigations should focus on elucidating the precise molecular targets of this compound and systematically evaluating its anti-inflammatory properties with quantitative assays. Direct, head-to-head comparative studies with established compounds like oleanolic acid and ursolic acid under standardized conditions will be invaluable in definitively positioning this compound within the landscape of pentacyclic triterpene-based therapeutics. Such rigorous and transparent research will be instrumental in translating the promising in vitro findings into tangible clinical applications.
References
- 1. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of gypsogenin and this compound derivatives with antitumor activity by damaging cell membranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Effects of ursolic acid and oleanolic acid on human colon carcinoma cell line HCT15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of oleanolic and ursolic acid derivatives toward hepatocellular carcinoma and evaluation of NF-κB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Ursonic Acid: Comparison with Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro anti-inflammatory activity of iridoids and triterpenoid compounds isolated from Phillyrea latifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Gypsogenic Acid Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reported bioactivities of gypsogenic acid, highlighting the variations observed across different studies. This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways to facilitate a clearer understanding of its therapeutic potential.
This compound, a pentacyclic triterpene, has garnered interest in the scientific community for its diverse biological activities. However, a critical analysis of the existing literature reveals notable discrepancies in the quantitative measures of its bioactivity, particularly its anticancer effects. This guide aims to present a consolidated overview of these findings to aid researchers in navigating the existing data and designing future studies.
Data Presentation: Anticancer Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for this compound against various human cancer cell lines from different research groups. The variations in these values underscore the importance of standardized protocols in inter-laboratory studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K-562 | Chronic Myeloid Leukemia | >100 | Lee et al. (2007)[1] |
| 227.6 | Toplak et al. (2014)[1][2] | ||
| HL-60 | Acute Promyelocytic Leukemia | >100 | Lee et al. (2007)[1] |
| 61.1 | Toplak et al. (2014)[1][2] | ||
| BV-173 | B-cell Precursor Leukemia | 41.4 | Toplak et al. (2014)[1] |
| SKW-3 | Chronic B-cell Leukemia | 79.1 | Toplak et al. (2014)[1] |
| LAMA-84 | Chronic Myeloid Leukemia | 100 - 125 | Toplak et al. (2014)[2] |
| EJ | Bladder Carcinoma | 100 - 125 | Toplak et al. (2014)[2] |
| HL-60/Dox | Doxorubicin-resistant Leukemia | 100 - 125 | Toplak et al. (2014)[2] |
Note: The discrepancies in IC50 values for the K-562 and HL-60 cell lines between the two studies are significant and highlight the need for further comparative analysis under identical experimental conditions.[1]
Experimental Protocols
To ensure reproducibility and to allow for critical evaluation of the published data, detailed experimental protocols are essential. Below is a representative protocol for determining cytotoxicity using the MTT assay, based on the methodology described by Toplak et al. (2014).
MTT Cytotoxicity Assay Protocol
1. Cell Culture and Treatment:
-
Human tumor cell lines are grown in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.
-
For the assay, cells are seeded in 96-well microplates at a predetermined optimal density.
-
After a 24-hour pre-incubation period to allow for cell attachment, the cells are treated with various concentrations of this compound for 72 hours.
2. MTT Assay Procedure:
-
Following the incubation period with the test compound, 10 µl of a 10 mg/ml MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in phosphate-buffered saline (PBS) is added to each well.[2]
-
The plates are then incubated for an additional 3 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[2]
-
The formazan crystals are dissolved by adding 110 µl of a solvent solution (e.g., 5% formic acid in 2-propanol) to each well and mixing thoroughly.[2]
3. Data Acquisition and Analysis:
-
The absorbance of the dissolved formazan is measured using a microplate spectrophotometer at a wavelength of 550 nm.[2]
-
The cell survival fraction is calculated as the percentage of the absorbance of the treated cells relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathways
This compound is believed to exert its cytotoxic effects through the induction of apoptosis, a form of programmed cell death. This process is often mediated by complex signaling cascades. While the precise mechanisms for this compound are still under investigation, related triterpenoids have been shown to influence key pathways such as the MAPK and NF-κB signaling cascades, which are central regulators of cell survival, proliferation, and inflammation.
References
In Vivo Validation of Gypsogenic Acid: A Comparative Guide Based on Preclinical Findings
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the available in vitro data for gypsogenic acid and highlights the current landscape of its in vivo validation. While extensive research has explored the cytotoxic and potential therapeutic effects of this compound in laboratory cell cultures, a notable gap exists in the scientific literature regarding its validation in living organisms. This guide will objectively present the existing preclinical data, detail the experimental methodologies employed, and underscore the need for further in vivo studies to substantiate the promising in vitro findings.
In Vitro Efficacy of this compound: A Summary of Cytotoxic Activity
This compound has demonstrated moderate cytotoxic activity against a panel of human cancer cell lines in various in vitro studies. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, have been determined for several cancer cell types.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BV-173 | Leukemia (lymphoid) | 41.4 | |
| HL-60 | Leukemia (myeloid) | 61.1 | |
| SKW-3 | Leukemia (lymphoid) | 81.5 | |
| HL-60/Dox | Doxorubicin-resistant Leukemia | 100 - 125 | |
| LAMA-84 | Leukemia (myeloid) | 100 - 125 | |
| EJ | Bladder Carcinoma | 100 - 125 | |
| K-562 | Leukemia (myeloid) | 227.6 | |
| MCF-7 | Breast Cancer | 26.8 | |
| A549 | Lung Cancer | > 50 | |
| HepG2 | Liver Cancer | > 50 | |
| TE-1 | Esophageal Cancer | > 50 | |
| MC3-8 | - | > 50 |
Proposed In Vitro Mechanisms of Action
Research suggests that this compound may exert its cytotoxic effects through multiple mechanisms at the cellular level. One proposed mechanism involves the disruption and damage of the cancer cell membrane, leading to increased permeability and subsequent cell death. Additionally, studies on doxorubicin-resistant cell lines (HL-60/Dox) indicate that this compound may be a substrate of the multidrug resistance-associated protein 1 (MRP-1), suggesting a potential interaction with drug efflux pumps.
Proposed in vitro mechanisms of this compound.
Experimental Protocols: In Vitro Cytotoxicity Assessment
The following is a detailed methodology for a key in vitro experiment used to determine the cytotoxic effects of this compound.
MTT Assay for Cell Viability
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HL-60, K-562, MCF-7)
-
This compound
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these various concentrations of this compound and incubated for another 48-72 hours. A control group is treated with vehicle (DMSO) alone.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.
Workflow for in vitro cytotoxicity testing.
The Unmet Need for In Vivo Validation
Despite the compelling in vitro data, a thorough review of the scientific literature reveals a significant absence of in vivo studies to validate these findings for this compound. To date, no published research has reported the anti-cancer or anti-inflammatory effects of this compound in animal models. This lack of in vivo data prevents a direct comparison between the compound's efficacy in a controlled cellular environment and its potential therapeutic effects in a complex biological system.
The establishment of in vivo models is a critical next step in the preclinical development of this compound. Such studies would provide essential information on:
-
Pharmacokinetics: How the compound is absorbed, distributed, metabolized, and excreted in a living organism.
-
Pharmacodynamics: The relationship between drug concentration and its therapeutic effect.
-
Efficacy: The ability of this compound to inhibit tumor growth or reduce inflammation in animal models.
-
Toxicity: The potential adverse effects of the compound at therapeutic doses.
Conclusion: A Promising Candidate Awaiting In Vivo Substantiation
This compound has demonstrated consistent, albeit moderate, cytotoxic activity against a range of cancer cell lines in vitro. The preliminary understanding of its mechanism of action, potentially involving cell membrane disruption, further supports its potential as a therapeutic agent. However, the absence of in vivo validation represents a critical gap in the current body of research. Without data from animal models, the translational potential of these promising in vitro findings remains unevaluated. Future research should prioritize well-designed in vivo studies to determine the true therapeutic utility of this compound and to pave the way for potential clinical applications.
"structural activity relationship (SAR) studies of gypsogenic acid derivatives"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural-activity relationships (SAR) of gypsogenic acid derivatives, focusing on their anticancer and antimicrobial properties. The information is compiled from various scientific studies to offer an objective overview supported by experimental data.
Data Presentation: Anticancer and Antimicrobial Activities
The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of various this compound and gypsogenin derivatives.
Table 1: Cytotoxicity of Gypsogenin and this compound Derivatives against Human Cancer Cell Lines (IC₅₀ in µM)
| Compound/Derivative | A549 (Lung) | LOVO (Colon) | SKOV3 (Ovary) | HepG2 (Liver) | MCF-7 (Breast) | HL-60 (Leukemia) | K-562 (Leukemia) |
| Gypsogenin | 19.6[1][2] | - | - | - | 9.0[1] | 10.4[1] | 12.7[1] |
| This compound | - | - | - | - | 26.8[3] | 61.1[3] | >100[3] |
| 3-acetyl this compound | 23.7[1] | - | - | - | - | - | - |
| Gypsogenin Oxime | - | 12.35 | - | - | - | 3.9[1][2] | - |
| (2,4-dinitrophenyl)hydrazono derivative of gypsogenin | 3.1[1] | 2.97[3] | - | - | - | - | - |
| Gypsogenin amino product (16) | 1.5[1] | - | - | - | 11.3 | - | - |
| Gypsogenin carboxamide (20) | 2.5[1] | - | - | - | - | - | - |
| This compound mono-amide (23) | 2.8[1] | - | - | - | - | - | - |
| Gypsogenin benzyl ester | - | - | - | - | 5.1[1] | 8.1[2] | 9.3[2] |
| Carboxamides (7a-7j) | - | Low µM range | Low µM range | Low µM range | - | - | - |
| Oxime derivative (3) | - | Low µM range | Low µM range | Low µM range | - | - | - |
| (2,4-dinitrophenyl)hydrazono derivative (4) | - | 2.97 ± 1.13 | Low µM range | Low µM range | - | - | - |
| Carboxamide (7g) | - | 3.59 ± 2.04 | - | - | - | - | - |
Note: A lower IC₅₀ value indicates higher cytotoxic activity. Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Antimicrobial Activity of this compound and its Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans |
| This compound | 50-200 | 50-200 | - |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. Data is limited and further research is needed to establish a comprehensive SAR for antimicrobial activity.
Structure-Activity Relationship (SAR) Summary
Anticancer Activity:
The cytotoxic activity of gypsogenin and this compound derivatives is significantly influenced by modifications at the C-3, C-23, and C-28 positions.
-
C-23 Position: The aldehyde group at C-23 of gypsogenin appears to be crucial for its cytotoxic activity, as this compound (with a carboxylic acid at C-23) shows significantly lower activity against several cancer cell lines.[1][3] Derivatives such as oximes and (2,4-dinitrophenyl)hydrazones at this position have demonstrated enhanced anticancer effects.[3]
-
C-28 Position: Esterification and amidation at the C-28 carboxylic acid group have been shown to modulate cytotoxic activity. Benzyl esters of gypsogenin, for instance, exhibit potent activity.[1][2] Carboxamide derivatives have also shown promising results, with some displaying low micromolar IC₅₀ values.[3]
-
C-3 Position: Acetylation of the hydroxyl group at the C-3 position generally does not lead to a significant increase in activity.[1]
Antimicrobial Activity:
Limited data is available on the SAR of this compound derivatives for antimicrobial activity. This compound itself has shown activity against oral bacterial pathogens. More extensive studies are required to elucidate the structural requirements for potent and broad-spectrum antimicrobial effects.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a widely used colorimetric assay to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentrations.
Microbroth Dilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the this compound derivatives in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Visualizations
Apoptosis Signaling Pathway Induced by Gypsogenin Derivatives
Caption: Intrinsic apoptosis pathway activated by gypsogenin derivatives.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of gypsogenin derivatives with capabilities to arrest cell cycle and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Gypsogenic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of gypsogenic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital to ensure personnel safety and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all relevant local, state, and federal regulations.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes chemical-impermeable gloves, safety goggles or a face shield, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
-
Spill Response: In the event of a spill, avoid dust formation.[1] Evacuate non-essential personnel from the area. Remove all sources of ignition.[1] Prevent the spill from entering drains or sewer systems.[1]
-
First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[1]
-
In all cases of exposure, consult a doctor.[1]
-
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed chemical waste disposal facility.[1] On-site treatment such as neutralization may be permissible for very small quantities of dilute aqueous solutions, but this should only be performed if allowed by institutional and local regulations.
Method 1: Disposal via Licensed Contractor (Primary Recommended Method)
This is the required method for solid this compound and concentrated solutions.
-
Collection:
-
Collect waste this compound, whether in solid form or in solution, in a designated, properly sealed, and clearly labeled hazardous waste container.
-
The label should include the chemical name ("this compound Waste"), the approximate quantity, and any other known hazards.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[2]
-
-
Arrangement for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
The material will likely be disposed of via controlled incineration with flue gas scrubbing or at a chemical destruction plant.[1]
-
Method 2: Neutralization of Small Quantities of Dilute Aqueous Solutions
NOTE: This procedure should only be performed if explicitly permitted by your institution's EHS department and local regulations. It is not suitable for the solid compound. Do not discharge the final solution to sewer systems without authorization.[1]
-
Preparation:
-
Dilution:
-
If your this compound waste is in a solution, ensure it is already dilute. If it is a small amount of solid, dissolve it in a suitable solvent and then dilute it further with water. For other acids, a 1:10 dilution is often recommended.[4]
-
-
Neutralization:
-
Final pH Adjustment:
-
Disposal:
-
Once neutralized, the resulting salt solution must be disposed of in accordance with local regulations. In many cases, this neutralized solution can be collected as aqueous waste for pickup by a licensed contractor. Drain disposal is generally not recommended unless specifically permitted.[1]
-
Disposal of Contaminated Materials
-
Contaminated Packaging: Containers that held this compound can be triple-rinsed with a suitable solvent.[1] The rinsate should be collected and treated as hazardous waste. The cleaned container can then be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and disposed of as solid waste.[1]
-
Contaminated PPE and Labware: Disposable items like gloves and paper towels should be collected in a designated hazardous waste container for incineration. Reusable glassware must be decontaminated by washing thoroughly.
Quantitative Data: this compound Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 5143-05-5 | [1][6][7][8] |
| Molecular Formula | C₃₀H₄₆O₅ | [6][7][9] |
| Molecular Weight | 486.68 g/mol | [6][8] |
| Appearance | Solid powder | [8] |
| Melting Point | >300°C (decomposes) | [10] |
| Solubility | Slightly soluble in DMSO and Methanol | [7] |
| Storage | Long Term: -20°C; Short Term: 0-4°C | [8] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 3. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 4. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 5. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 6. This compound | 5143-05-5 | FG45945 | Biosynth [biosynth.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medkoo.com [medkoo.com]
- 9. This compound | C30H46O5 | CID 15560324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 5143-05-5 [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
